2-Hydroxypropyl stearate
Description
Properties
IUPAC Name |
2-hydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOKUHFZNIUSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872292 | |
| Record name | Propylene glycol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white beads or flakes with a faint fatty odour | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propylene glycol stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, soluble in alcohol (in ethanol) | |
| Record name | Propylene glycol stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
142-75-6, 1323-39-3, 8028-46-4 | |
| Record name | 2-Hydroxypropyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol 1-stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monostearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxypropyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
| Record name | Propylene glycol stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2-Hydroxypropyl Stearate
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Core Chemical Properties, Synthesis, Analysis, and Pharmaceutical Applications of 2-Hydroxypropyl Stearate (B1226849).
Executive Summary
This technical guide provides a comprehensive overview of 2-hydroxypropyl stearate (CAS No: 1323-39-3), a significant fatty acid ester utilized in the pharmaceutical and cosmetic industries. The document details its core chemical and physical properties, provides established experimental protocols for its synthesis and analytical characterization, and discusses its functional role as an excipient in drug development. While its physical characteristics and formulation applications are well-documented, this guide also clarifies that there is no current scientific literature attributing specific pharmacological activity or involvement in biological signaling pathways to this compound. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using standardized diagrams.
Core Chemical and Physical Properties
This compound, also known as propylene (B89431) glycol monostearate, is the monoester of stearic acid and 1,2-propanediol. It is a nonionic surfactant characterized by a long, lipophilic alkyl chain and a polar head containing a free hydroxyl group, which imparts its emulsifying properties.
It is important to note that while the chemically correct molecular formula for the monoester of stearic acid and 1,2-propanediol is C₂₁H₄₂O₃, various chemical databases may list alternative formulas such as C₂₁H₄₄O₄.[1][2] This discrepancy often arises from commercial preparations that may contain mixtures of mono- and diesters, as well as unreacted glycols. This guide will refer to the properties of the purified monoester.
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxypropyl octadecanoate | - |
| Synonyms | Propylene glycol monostearate, PGMS | [3][4] |
| CAS Number | 1323-39-3 | [5] |
| Molecular Formula | C₂₁H₄₂O₃ | [1][5] |
| Molecular Weight | 342.56 g/mol | [5] |
| Appearance | White to cream-colored waxy solid, beads, or flakes | [4] |
| Melting Point | 35 - 48 °C | [5] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 166.7 ± 14.0 °C | [2] |
| LogP (Octanol/Water) | 8.20 | [5] |
| Solubility | Soluble in organic solvents like ethanol; insoluble in water but can be dispersed in hot water.[1] | [1] |
Experimental Protocols
Synthesis: Direct Esterification
The most common industrial method for synthesizing this compound is the direct esterification of stearic acid with 1,2-propanediol.[6] This process typically employs a catalyst and heat to drive the reaction towards the formation of the monoester.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
1,2-Propanediol (Propylene Glycol, C₃H₈O₂)
-
Base Catalyst (e.g., Sodium Carbonate, Potassium Hydroxide) or Acid Catalyst (e.g., p-Toluenesulfonic acid)[1][6]
-
Phosphoric Acid (for neutralization if using a base catalyst)[6]
-
Inert gas (e.g., Nitrogen)
Protocol:
-
Preparation: Stearic acid is melted, and 1,2-propanediol is preheated. Both reactants are filtered to remove impurities.[6]
-
Reaction Setup: A molar excess of 1,2-propanediol is charged into a reactor equipped with a stirrer, thermometer, and vacuum line under a nitrogen atmosphere.
-
Catalysis: The selected base or acid catalyst is added to the reactor, and the mixture is stirred.[6]
-
Esterification: Stearic acid is pumped into the reactor. The temperature is raised to 160-180°C, and a vacuum of 0.06-0.08 MPa is applied to facilitate the removal of water, a byproduct of the reaction. The reaction proceeds for 2-4 hours.[6]
-
Neutralization: After the reaction is complete (monitored by acid value titration), the mixture is cooled to 140-150°C. If a base catalyst was used, phosphoric acid is added to neutralize it.[6]
-
Purification: The resulting crude ester undergoes distillation to separate the pure this compound from unreacted starting materials and byproducts like diesters.[6] Commercial products may have purities upwards of 99%.[6]
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound. Due to its relatively low volatility, a derivatization step is often employed to convert it into a more volatile analyte for gas-phase analysis.
Materials:
-
This compound sample
-
Solvent (e.g., Hexane)
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or transesterification agent (e.g., 2% sulfuric acid in methanol)[7][8]
-
Internal Standard
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[9]
Protocol:
-
Sample Preparation (Derivatization):
-
An accurately weighed sample of this compound is dissolved in a suitable solvent.
-
The derivatizing agent (e.g., BSTFA) is added. The reaction mixture is heated (e.g., at 80°C) to convert the hydroxyl group to a volatile trimethylsilyl (B98337) (TMS) ether.[8]
-
Alternatively, transesterification can be performed to convert the ester into its corresponding fatty acid methyl ester (FAME), which is highly volatile.[7]
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS.
-
GC Conditions: The sample is separated on a capillary column (e.g., HP-5MS) using a temperature program. A typical program might start at 80°C, ramp up to 280-300°C, and hold to ensure elution of the analyte.[9][10]
-
MS Conditions: The separated components are ionized (typically by electron impact, EI) and detected by the mass spectrometer. The instrument can operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[9][10]
-
-
Data Analysis:
-
The retention time of the derivatized analyte is used for identification against a known standard.
-
The mass spectrum, showing a unique fragmentation pattern, confirms the identity of the compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
-
Role in Drug Development and Formulations
In the pharmaceutical industry, this compound is not an active pharmaceutical ingredient (API) but functions as an inactive ingredient, or excipient.[11][12] Excipients are crucial components that facilitate the manufacturing process, ensure the stability and bioavailability of the API, and improve patient acceptability.[13]
The primary functions of this compound in pharmaceutical formulations include:
-
Emulsifier: Its amphiphilic nature allows it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, which is essential for creams, lotions, and some liquid oral dosage forms.[14]
-
Stabilizer: It helps to maintain the physical integrity of formulations, preventing the separation of different phases and ensuring a uniform distribution of the API.[3][14]
-
Lubricant: In the manufacturing of solid dosage forms like tablets and capsules, it can be used to reduce friction between the powder blend and the manufacturing equipment (e.g., tablet press dies and punches), ensuring smooth operation.[15][16]
-
Emollient and Thickening Agent: In topical formulations, it provides a lubricating and moisturizing effect on the skin and contributes to the desired viscosity of creams and ointments.[1]
Biological Activity and Signaling Pathways
A thorough review of scientific literature and toxicological databases indicates that this compound is considered a biochemically inert substance with a high safety profile. Its oral LD50 in mice is reported to be 26 g/kg, indicating very low acute toxicity.[5] Safety assessments have concluded that propylene glycol esters, including the stearate form, are safe for use in cosmetic and pharmaceutical applications at current concentrations.[17]
There is currently no published evidence to suggest that this compound possesses intrinsic pharmacological activity or interacts with specific biological signaling pathways. Its function in a biological context is limited to its role as a carrier or formulation aid, where it is designed to be non-reactive and facilitate the delivery of the API. Therefore, no signaling pathway diagrams can be generated.
Conclusion
This compound is a well-characterized fatty acid ester with defined physicochemical properties that make it a versatile and valuable excipient in drug development. Standardized protocols for its industrial synthesis and analytical characterization by methods such as GC-MS are well-established. Its primary role is to enhance the manufacturability, stability, and performance of pharmaceutical dosage forms, particularly as an emulsifier and lubricant. The existing body of scientific evidence supports its safety and confirms its status as a non-pharmacologically active ingredient.
References
- 1. PROPYLENE GLYCOL MONOSTEARATE [chembk.com]
- 2. chemigran.com [chemigran.com]
- 3. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]
- 4. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 6. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. lipidmaps.org [lipidmaps.org]
- 11. contractpharma.com [contractpharma.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. mondstar.com [mondstar.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. cir-safety.org [cir-safety.org]
An In-depth Technical Guide to the Synthesis of 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate. This compound is a valuable emulsifier and stabilizer in the food, pharmaceutical, and cosmetic industries.[1][2][3] This document details the prevalent synthesis methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.
Comparative Synthesis Data
The synthesis of 2-hydroxypropyl stearate can be broadly categorized into two primary methods: direct esterification of stearic acid and propylene glycol, and the reaction of stearic acid with propylene oxide. The choice of method and catalyst significantly impacts reaction conditions and final product purity. The following tables summarize the quantitative data from various synthesis approaches.
Table 1: Direct Esterification of Stearic Acid and 1,2-Propanediol
| Parameter | Acid Catalysis | Base Catalysis | Enzymatic Catalysis |
| Catalyst | p-Toluenesulfonic acid (PTSA), Sulfuric acid | Sodium carbonate, Potassium carbonate, Calcium oxide | Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B) |
| Temperature | 80-150°C[4] | 160-180°C[5] | 40-70°C[4] |
| Reaction Time | 2-24 hours[4] | 2-4 hours[5] | 4-48 hours[4] |
| Molar Ratio (Alcohol:Acid) | Often large excess of alcohol (e.g., 10:1 or higher)[4] | Not explicitly stated, but reactants are heated and fused[5] | 1:1 to 5:1[4] |
| Solvent | Toluene, Hexane (B92381), or excess alcohol[4] | Solvent-free[5] | Often solvent-free or in non-polar organic solvents[4] |
| Yield | Can exceed 95% with efficient water removal[4] | High, with final purity >99% after distillation[5] | Typically 80-95%[4] |
| Product Purity | Variable, potential for side reactions[4] | High, >99% after multi-stage distillation[5] | High, due to high selectivity[4] |
Table 2: Synthesis via Propylene Oxide
| Parameter | Propylene Oxide Method |
| Catalyst | Potassium hydroxide[6] |
| Temperature | 115-130°C[6] |
| Pressure | 2 to 5 atmospheres[6] |
| Molar Ratio (Propylene Oxide:Fatty Acid) | 1.0 to 1.2 mols of propylene oxide per mol of free fatty acid[6] |
| Catalyst Concentration | ~1.5% potassium hydroxide (B78521) based on the weight of fatty acid[6] |
| Yield | Not explicitly quantified, but produces a complex mixture[6] |
| Product Composition | A mixture of propylene glycol monoester, propylene glycol diester, polypropylene (B1209903) glycol, and esters of polypropylene glycol[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes.
Protocol 1: Direct Esterification using Base Catalysis
This industrial process involves the direct esterification of 1,2-propanediol and stearic acid under vacuum with a base catalyst, followed by neutralization and distillation.[5]
Materials:
-
1,2-Propanediol (1,2-PD)
-
Stearic Acid
-
Base catalyst (e.g., sodium carbonate, potassium carbonate)[5]
-
Phosphoric acid
Equipment:
-
Reactor with heating, stirring, and vacuum capabilities
-
Distillation apparatus
Procedure:
-
Preparation: Heat and fuse 1,2-propanediol and stearic acid separately, followed by filtration.
-
Reaction:
-
Pump the filtered 1,2-propanediol into the reactor.
-
Add the base catalyst and stir for 25-35 minutes.
-
Pump the filtered stearic acid into the reactor.
-
Control the reaction temperature between 160-180°C and maintain a vacuum of 0.06-0.08 MPa.
-
Allow the esterification to proceed for 2-4 hours.
-
-
Neutralization:
-
After the reaction is complete, discharge the crude product and add phosphoric acid to neutralize the catalyst.
-
Carry out the neutralization reaction at 140-150°C for 0.5-1 hour.
-
-
Purification:
-
The resulting crude ester is transferred to a distillation apparatus.
-
Perform a four-stage distillation to collect the fraction of this compound with a purity exceeding 99%.[5]
-
Protocol 2: Synthesis via Propylene Oxide
This method involves the reaction of stearic acid with propylene oxide in the presence of a potassium hydroxide catalyst.[6]
Materials:
-
Stearic Acid
-
Propylene Oxide
-
Potassium Hydroxide (KOH)
Equipment:
-
Pressurized reactor with heating and stirring capabilities
Procedure:
-
Preparation:
-
Preheat a mixture of stearic acid and potassium hydroxide (approximately 1.5% KOH by weight of the fatty acid) to about 120°C in the reactor.
-
-
Reaction:
-
Add 1.0 to 1.2 moles of propylene oxide per mole of stearic acid to the preheated mixture.
-
Maintain the reaction pressure between 2 and 5 atmospheres.
-
Maintain the reaction temperature at approximately 120°C.
-
-
Product: The resulting product is a complex mixture containing propylene glycol monostearate, diesters, and polypropylene glycol esters, suitable for use as a food emulsifier.[6]
Protocol 3: Enzymatic Synthesis using Immobilized Lipase
This method utilizes the selectivity of lipase to catalyze the esterification under milder conditions, resulting in a high-purity product with fewer byproducts.[4]
Materials:
-
Stearic Acid
-
1,3-Propanediol (Note: The reference provides a protocol for 3-hydroxypropyl stearate which is analogous to the synthesis of this compound by substituting 1,2-propanediol)
-
Immobilized Candida antarctica lipase B (10% by weight of total substrates)
-
Activated molecular sieves (3Å)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Shaker incubator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine stearic acid and 1,2-propanediol.
-
Add immobilized Candida antarctica lipase B (10% by weight of the total substrates).
-
Add activated molecular sieves to remove the water produced during the reaction.
-
-
Incubation:
-
Seal the flask and place it in a shaker incubator at 60°C with constant agitation (200 rpm) for 24 hours.
-
-
Reaction Monitoring and Termination:
-
Monitor the reaction progress by analyzing small aliquots for the conversion of stearic acid via titration or Gas Chromatography (GC).
-
Once equilibrium is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and dried for reuse.
-
-
Purification:
-
Dissolve the filtrate in hexane.
-
Wash the hexane solution with a saturated sodium bicarbonate solution to remove any remaining stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Workflow for the industrial synthesis of this compound via direct esterification.
Caption: General experimental workflow for the enzymatic synthesis of this compound.
References
- 1. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]
- 2. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 3. PROPYLENE GLYCOL MONOSTEARATE [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
- 6. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure Elucidation of 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849), a monoester of stearic acid and propylene (B89431) glycol, is a non-ionic surfactant with wide applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and lubricant. Its precise molecular structure is critical to its functionality and safety. Commercial products often contain a mixture of isomers, primarily 1-hydroxyprop-2-yl stearate and 2-hydroxypropyl stearate, along with diesters and unreacted starting materials. Therefore, a robust analytical workflow is essential for the comprehensive characterization and quality control of this compound.
This technical guide provides a detailed overview of the methodologies employed in the elucidation of the molecular structure of this compound. It covers the synthesis of the compound and the principal analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of stearic acid with propylene glycol. This can be accomplished via chemical or enzymatic catalysis.
Chemical Synthesis: Fischer-Speier Esterification
This classic method involves the reaction of stearic acid with an excess of propylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.
Reaction Scheme:
Enzymatic Synthesis
Enzymatic synthesis, typically employing lipases, offers a greener alternative with higher selectivity, leading to fewer byproducts under milder reaction conditions. Immobilized lipases are often used to facilitate catalyst recovery and reuse.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is employed for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for distinguishing between the 1- and this compound isomers.
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The key signals for this compound are expected in the following regions:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (stearate chain) | ~0.88 | Triplet |
| -(CH₂)₁₄- (stearate chain) | ~1.25 | Multiplet |
| -CH₂-COO- | ~2.30 | Triplet |
| -O-CH(CH₃)- | ~4.90 - 5.10 | Multiplet |
| -CH₂-OH | ~3.50 - 3.70 | Multiplet |
| -CH(CH₃)- (propylene glycol backbone) | ~1.20 | Doublet |
| -OH | Variable | Singlet (broad) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C=O (ester carbonyl) | ~173 - 174 |
| -O-CH(CH₃)- | ~70 - 72 |
| -CH₂-OH | ~65 - 67 |
| -CH(CH₃)- (propylene glycol backbone) | ~16 - 18 |
| -CH₂-COO- | ~34 - 35 |
| -(CH₂)n- (stearate chain) | ~22 - 32 |
| -CH₃ (stearate chain) | ~14 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl group) | 3200 - 3600 (broad) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=O stretch (ester) | 1735 - 1750 |
| C-O stretch (ester and alcohol) | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying the components of a mixture. The molecular ion peak [M]⁺ for this compound is expected at m/z 342.6.
Expected Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to occur at the ester linkage and around the hydroxyl group. Key expected fragments include:
| m/z | Fragment Ion |
| 285 | [CH₃(CH₂)₁₆COOH]⁺ (Stearic acid) |
| 267 | [CH₃(CH₂)₁₆CO]⁺ (Acylium ion) |
| 77 | [HOCH₂CH(OH)CH₃]⁺ (Propylene glycol) |
| 59 | [CH(OH)CH₃]⁺ |
Experimental Protocols
Synthesis of this compound (Acid-Catalyzed Esterification)
-
Reactants: Stearic acid (1 mol), propylene glycol (3 mol, excess), and p-toluenesulfonic acid (0.05 mol, catalyst).
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Procedure:
-
Combine stearic acid, propylene glycol, and p-toluenesulfonic acid in the round-bottom flask.
-
Heat the mixture to reflux (approximately 120-140 °C).
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the excess propylene glycol and solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
(Optional but recommended for better volatility and peak shape) Derivatize the hydroxyl group by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Gradient Program: Start with 80% acetonitrile, increase to 100% acetonitrile over 20 minutes, and hold for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the compound has sufficient chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
IR Spectrometer Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Visualizations
Workflow for Molecular Structure Elucidation
Caption: Overall workflow for the synthesis, purification, and structural elucidation of this compound.
Chemical Synthesis of this compound
Caption: Acid-catalyzed esterification of stearic acid and propylene glycol to form this compound.
Conclusion
The molecular structure elucidation of this compound requires a multi-technique analytical approach. The combination of NMR spectroscopy for detailed structural information, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis provides a comprehensive characterization of the molecule. Chromatographic techniques such as GC and HPLC are essential for the separation and analysis of isomeric mixtures and impurities that are often present in commercial products. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of products containing this compound.
A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxypropyl stearate (B1226849). The information is curated for professionals in research and development who require precise data for formulation, characterization, and quality control purposes. This document aggregates available data, outlines general experimental methodologies for property determination, and presents a logical workflow for its physical characterization.
Chemical Identity
2-Hydroxypropyl stearate is the monoester of stearic acid and propylene (B89431) glycol. It is a non-ionic surfactant and emulsifying agent used in various pharmaceutical, cosmetic, and food applications.
| Identifier | Value |
| IUPAC Name | 2-hydroxypropyl octadecanoate |
| Synonyms | Propylene glycol monostearate, 2-Hydroxypropyl octadecanoate, NSC 4841[1] |
| CAS Number | 1323-39-3[1][2][3] |
| Molecular Formula | C₂₁H₄₂O₃[1] |
| Molecular Weight | 342.56 g/mol [1][2][4] |
| Chemical Structure | (Illustration of the chemical structure) |
Quantitative Physical and Chemical Data
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 2.1: General Physical Properties
| Property | Value | Notes |
| Physical State | Solid at room temperature[1] | Often described as a waxy solid. |
| Appearance | White to yellowish solid | Based on typical appearance of similar fatty acid esters. |
| Density | 0.9 ± 0.1 g/cm³[2][4] | At standard conditions. |
Table 2.2: Thermal Properties
| Property | Value | Notes |
| Melting Point | 35 °C[2][4] to 41-48 °C[3] | The range may reflect differences in purity or isomeric composition. |
| Boiling Point | 447.7 ± 18.0 °C[2][4] | At 760 mmHg. |
| Flash Point | 166.7 ± 14.0 °C[2][4] |
Table 2.3: Solubility and Partitioning
| Property | Value | Conditions |
| Solubility | Soluble in Chloroform, Ethanol, Ethyl ether, Hexane[1] | Insoluble in water is expected[5] |
| Octanol/Water Partition Coefficient (LogP) | 8.20[2] | Calculated value, indicating high lipophilicity. |
Table 2.4: Other Physicochemical Properties
| Property | Value | Conditions |
| Vapor Pressure | 0.0 ± 2.5 mmHg[2] | At 25 °C. |
Experimental Protocols for Property Determination
3.1 Melting Point Determination
The melting point of a solid like this compound is typically determined using one of the following methods:
-
Capillary Method (USP <741>): A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample melts is recorded as the melting range.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is determined from the peak of the endothermic transition in the DSC thermogram.
3.2 Boiling Point Determination
The boiling point can be determined by:
-
Distillation Method: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded.
-
Ebulliometer: An instrument that precisely measures the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium.
3.3 Density Measurement
The density of a solid can be measured by:
-
Pycnometry: A pycnometer (a flask with a specific volume) is used to measure the volume of the solid by displacement of a liquid of known density in which the solid is insoluble. The mass of the solid is then divided by the determined volume.
-
Gas Pycnometry: This technique uses a gas (typically helium) to measure the volume of the solid, which is then used to calculate the density.
3.4 Solubility Assessment
To determine solubility:
-
Equilibrium Solubility Method: An excess amount of the solid is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The solution is then filtered, and the concentration of the dissolved solute is determined by a suitable analytical method (e.g., HPLC, gravimetry).
Visualization of Logical Workflow
As this compound is an excipient and not a pharmacologically active substance, it is not involved in biological signaling pathways. The following diagram illustrates a logical workflow for the physical and chemical characterization of this compound.
References
2-Hydroxypropyl stearate CAS number and synonyms
An In-depth Technical Guide to 2-Hydroxypropyl Stearate (B1226849)
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 2-Hydroxypropyl stearate, a widely used excipient in the pharmaceutical and cosmetic industries.
Chemical Identification
This compound is the ester of stearic acid and propylene (B89431) glycol. Its chemical identity is defined by its CAS number and a variety of synonyms.
| Identifier | Value |
| CAS Number | 1323-39-3[1] |
| Molecular Formula | C21H42O3 |
| Molecular Weight | 342.56 g/mol [1] |
| IUPAC Name | 2-hydroxypropyl octadecanoate |
| Synonyms | Octadecanoic acid, 2-hydroxypropyl ester; Propylene glycol monostearate; 1,2-Propanediol monostearate[2]; Prostearin; Monosteol |
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical properties and toxicological profile.
| Property | Value | Source |
| Density | 0.9 ± 0.1 g/cm³ | [1][3] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [1][3] |
| Melting Point | 35 °C | [1][3] |
| Flash Point | 166.7 ± 14.0 °C | [1][3] |
| Oral LD50 (Mouse) | 26 g/kg | [1] |
| Intraperitoneal LD50 (Mouse) | 200 mg/kg | [1] |
Synthesis of this compound
The industrial production of this compound primarily involves two main synthetic routes: direct esterification and reaction with propylene oxide.
Experimental Protocol 1: Direct Esterification of Stearic Acid and Propylene Glycol
This method involves the direct reaction of stearic acid with 1,2-propanediol, typically in the presence of a catalyst.
Materials:
-
Stearic Acid
-
1,2-Propanediol (Propylene Glycol)
-
Catalyst (e.g., p-toluenesulfonic acid, sodium carbonate, potassium carbonate)
-
Solvent (optional, e.g., toluene (B28343) for azeotropic water removal)
-
Phosphoric acid (for neutralization if a base catalyst is used)
Procedure:
-
Charge a reaction vessel with stearic acid and an excess of 1,2-propanediol.
-
If using an acid catalyst and a solvent, add p-toluenesulfonic acid and toluene to the mixture.
-
Heat the reaction mixture to reflux (typically 160-180°C) and continuously remove the water formed during the reaction using a Dean-Stark apparatus.[4]
-
If using a base catalyst, add the catalyst (e.g., sodium carbonate) to the 1,2-propanediol, stir, and then add the molten stearic acid. The reaction is typically carried out under vacuum (0.06-0.08 MPa).[4]
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the reaction is complete, cool the mixture. If a base catalyst was used, neutralize the mixture with phosphoric acid.[4]
-
The crude product can be purified by distillation to obtain high-purity this compound.[4]
Experimental Protocol 2: Reaction of Stearic Acid with Propylene Oxide
This process offers an alternative route that avoids the formation of water as a byproduct.
Materials:
-
Stearic Acid
-
Propylene Oxide
-
Catalyst (e.g., potassium hydroxide)
Procedure:
-
Preheat a mixture of stearic acid and the potassium hydroxide (B78521) catalyst to approximately 120°C in a pressure reactor.[5]
-
Add propylene oxide to the reactor at a pressure of 2 to 5 atmospheres. A molar ratio of 1.0 to 1.2 moles of propylene oxide per mole of stearic acid is typically used.[5]
-
Maintain the reaction temperature at around 120°C until the reaction is complete.[5]
-
The resulting product is a high-purity propylene glycol monostearate.
Caption: Chemical synthesis workflows for this compound.
Applications in Pharmaceutical Formulations
This compound is primarily used in the pharmaceutical, cosmetic, and food industries as a lipophilic, non-ionic emulsifier.[6] Its functions in these formulations include:
-
Emulsifier and Stabilizer: It is used to create stable oil-in-water emulsions. It is often used in combination with other emulsifiers to enhance its effect.
-
Foaming Agent: It has excellent foaming properties, making it useful in products like whipped toppings and cake batters.[6]
-
Crystal Modifier: In shortenings and margarines, it helps to stabilize the crystal structure.
-
Dispersing Aid: It aids in the dispersion of components in products like non-dairy creamers.
In pharmaceutical formulations, its role is that of an excipient, contributing to the physical form and stability of the final product rather than having a therapeutic effect.
Analytical Methods
Ensuring the purity of this compound is crucial for its application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for its analysis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred over UV detectors. This allows for the quantification of the main component and the detection of non-volatile impurities without the need for derivatization.
-
Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly for assessing the fatty acid profile. This typically requires a derivatization step to convert the fatty acid esters into more volatile fatty acid methyl esters (FAMEs) for analysis.
There is a notable absence of published research on the specific biological activities or signaling pathways of this compound. Its primary role is well-established as a functional excipient in a variety of formulations.
References
- 1. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 2. Propylene Glycol Monostearate [drugfuture.com]
- 3. chemigran.com [chemigran.com]
- 4. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
- 5. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
- 6. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]
A Comprehensive Technical Guide to the Solubility of 2-Hydroxypropyl Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Hydroxypropyl stearate (B1226849) is an ester of stearic acid and propylene (B89431) glycol. It is a white to cream-colored waxy solid with a slight fatty odor.[1] Its primary function in formulations is as an emulsifier, stabilizer, and thickener.[2] Understanding its solubility in various organic solvents is paramount for the rational design of drug delivery systems, topical formulations, and other complex mixtures. The choice of solvent can significantly impact the manufacturing process, stability, and bioavailability of the final product.
Solubility Profile of 2-Hydroxypropyl Stearate
Extensive literature review indicates that this compound is generally soluble in a wide array of organic solvents and insoluble in aqueous and highly polar, protic solvents like water and glycerin.[1][3] The solubility is attributed to the long alkyl chain of the stearate moiety, which facilitates interaction with non-polar and weakly polar organic solvents.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.
| Solvent Class | Solvent | Solubility | Reference |
| Alcohols | Ethanol | Soluble | [1][3] |
| Isopropanol | Soluble | [3] | |
| Methanol (Heated) | Slightly Soluble | [4] | |
| Esters | Ethyl Acetate | Soluble | [3] |
| Isopropyl Myristate | Soluble | [3] | |
| Ketones | Acetone | Soluble | [1][3] |
| Halogenated Hydrocarbons | Chloroform | Soluble (Slightly) | [3][4] |
| Dichloromethane | Slightly Soluble | [4] | |
| Aromatic Hydrocarbons | Benzene | Soluble | [3] |
| Ethers | Diethyl Ether | Soluble | [3] |
| Oils | Mineral Oil | Soluble | [3] |
| Cottonseed Oil (Hot) | Soluble | [3] | |
| Peanut Oil | Soluble | [3] | |
| Glycols | Propylene Glycol | Insoluble | [3] |
| Glycerin | Insoluble | [3] | |
| Aqueous | Water | Insoluble | [1][3] |
Note: The term "soluble" in this context is based on descriptive accounts in the literature and does not imply specific quantitative values.
Quantitative Solubility Data
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute at a constant temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Oven or vacuum oven
-
Beakers and other standard laboratory glassware
Experimental Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Add a known volume of the organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. b. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the solution through a syringe filter into a pre-weighed beaker.
-
Solvent Evaporation and Mass Determination: a. Place the beaker containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. b. Once the solvent has completely evaporated, cool the beaker in a desiccator to room temperature. c. Weigh the beaker with the dried solute.
-
Calculation of Solubility: a. The mass of the dissolved this compound is the final weight of the beaker minus the initial weight of the empty beaker. b. The solubility can be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the supernatant collected.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This compound exhibits broad solubility in a variety of organic solvents, a characteristic that is fundamental to its utility as a versatile excipient in pharmaceutical and other formulations. While qualitative data are abundant, the absence of publicly available quantitative solubility data underscores the necessity for experimental determination tailored to specific formulation requirements. The protocol and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately ascertain the solubility of this compound, thereby facilitating informed decisions in product development and optimization.
References
thermal properties of 2-Hydroxypropyl stearate
An In-depth Technical Guide on the Thermal Properties of 2-Hydroxypropyl Stearate (B1226849)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known (CAS No. 1323-39-3). The information is compiled from various sources to assist researchers and professionals in the fields of pharmaceuticals and materials science. This document focuses on quantitative thermal data, the experimental protocols used for their determination, and a logical workflow for thermal analysis.
Physicochemical and Thermal Properties
2-Hydroxypropyl stearate is the monoester of stearic acid and 1,2-propanediol. Its thermal behavior is critical for applications in drug formulation and development, where it may be used as an emulsifier, stabilizer, or matrix-forming excipient. The following tables summarize its key physical and thermal properties based on available data.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1323-39-3 | [1][2] |
| Molecular Formula | C21H42O3 | |
| Molecular Weight | 342.56 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
Table 2: Thermal Properties of this compound
| Thermal Property | Value | Source(s) |
| Melting Point | 35°C | [1] |
| 41-48°C | [2] | |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [1] |
| Flash Point | 166.7 ± 14.0 °C | [1] |
| Decomposition Temperature | Data not available in the provided search results. Stearic acid, a component, decomposes significantly between 320-480°C.[3] | N/A |
| Specific Heat Capacity | Data not available in the provided search results. | N/A |
| Thermal Conductivity | Data not available in the provided search results. | N/A |
Experimental Protocols for Thermal Analysis
The thermal properties of pharmaceutical compounds like this compound are typically determined using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure changes in physical properties as a function of temperature. It quantifies the heat flow into or out of a sample relative to a reference as both are subjected to a controlled temperature program. This method is invaluable for determining melting points, phase transitions, and purity.[4]
Detailed Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials, such as indium, which has a well-defined melting point and heat of fusion.[5]
-
Measurement Conditions:
-
The sample and reference pans are placed in the DSC cell.
-
An inert atmosphere (e.g., nitrogen gas) is maintained to prevent oxidative degradation.
-
A linear temperature ramp is applied, for example, heating from ambient temperature to a point well above the expected melting temperature at a constant rate (e.g., 10 °C/min).[6]
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to assess thermal stability and decomposition profiles, as well as to quantify volatile content like moisture or residual solvents.[8]
Detailed Methodology:
-
Sample Preparation: A sample of the material (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
The pan is placed on a sensitive microbalance within a furnace.
-
The system is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies) at a specific flow rate.
-
-
Measurement Conditions:
-
The sample is heated at a constant rate (e.g., 10 or 20 K/min) over a specified temperature range.[9]
-
The mass of the sample is continuously recorded throughout the heating program.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of a significant mass loss step is often considered the decomposition temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[9]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal characterization of a pharmaceutical excipient like this compound.
Caption: Workflow for Thermal Analysis of this compound.
References
- 1. chemigran.com [chemigran.com]
- 2. This compound [chemdict.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. sevenstarpharm.com [sevenstarpharm.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. photos.labwrench.com [photos.labwrench.com]
An In-depth Technical Guide to the Safety and Toxicity of 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate, is an ester of propylene glycol and stearic acid widely used in cosmetics, food, and pharmaceutical formulations. This technical guide provides a comprehensive overview of its safety and toxicity profile, drawing from publicly available data and established testing protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safe use of this compound. Overall, 2-Hydroxypropyl stearate is considered to have a low order of acute toxicity, is not a significant skin or eye irritant, and is non-mutagenic. It is readily hydrolyzed in the body to propylene glycol and stearic acid, which are then metabolized through their respective endogenous pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-Hydroxypropyl octadecanoate |
| Synonyms | Propylene glycol monostearate, PGMS |
| CAS Number | 1323-39-3 |
| Molecular Formula | C21H42O3 |
| Molecular Weight | 342.56 g/mol |
Toxicological Data
The toxicological profile of this compound has been evaluated through various studies, which are summarized below.
Acute Toxicity
The acute toxicity of this compound is low.
| Test | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat | Oral | ~25.8 g/kg | [1] |
| Acute Oral Toxicity | Mouse | Oral | 26 g/kg | |
| Acute Toxicity | Mouse | Intraperitoneal | 200 mg/kg |
Skin and Eye Irritation
Studies have shown that this compound has a low potential for skin and eye irritation.
| Test | Species | Results | Reference |
| Skin Irritation | Rabbit | Not a significant irritant | [1] |
| Eye Irritation | Rabbit | Not a significant irritant | [1] |
Mutagenicity
This compound has been found to be non-mutagenic in bacterial reverse mutation assays.
| Test | System | Results | Reference |
| Ames Test | Salmonella typhimurium | Negative | [1] |
Experimental Protocols
The following sections detail the standard methodologies for the key toxicological assessments, based on OECD guidelines.
Acute Oral Toxicity - OECD Guideline 401 (and alternatives 423, 425)
Objective: To determine the acute oral toxicity of a substance.
Test Animals: Typically rats, one sex (usually females).
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose levels are used with a group of animals for each level.
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
The LD50 (the dose causing mortality in 50% of the animals) is calculated.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Test Animals: Albino rabbits.
Procedure:
-
A small area of the animal's skin is shaved.
-
The test substance (0.5 g or 0.5 mL) is applied to the shaved area and covered with a gauze patch.
-
The patch is left in place for 4 hours.
-
After 4 hours, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored according to a standardized grading system.
Acute Eye Irritation/Corrosion - OECD Guideline 405
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Test Animals: Albino rabbits.
Procedure:
-
The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
The severity of the ocular lesions is scored using a standardized system.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.
Procedure:
-
Histidine-dependent strains of S. typhimurium or tryptophan-dependent strains of E. coli are used.
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated and can now grow in the absence of the amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[2][3][4]
Metabolism and Potential Signaling Pathways
This compound is readily hydrolyzed to propylene glycol and stearic acid.[1] The safety profile of this compound is therefore closely linked to the known metabolic and signaling effects of these two components.
Metabolism of this compound
Caption: Hydrolysis of this compound.
Potential Signaling Pathways of Metabolites
While no specific signaling pathways have been identified for this compound itself, its metabolites, propylene glycol and stearic acid, have been shown to interact with various cellular signaling cascades.
Studies on the nephrotoxicity of propylene glycol suggest the involvement of oxidative stress and the activation of the NF-κB signaling pathway, leading to an inflammatory response.[5]
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. nucro-technics.com [nucro-technics.com]
- 3. The bacterial reverse mutation test | RE-Place [re-place.be]
- 4. oecd.org [oecd.org]
- 5. Acute and subacute oral toxicity of propylene glycol enantiomers in mice and the underlying nephrotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of 2-Hydroxypropyl Stearate: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Regulatory Information of 2-Hydroxypropyl Stearate (B1226849) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the regulatory status and safety profile of 2-hydroxypropyl stearate, an excipient of growing interest in pharmaceutical and cosmetic formulations. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a consolidated source of regulatory information, toxicological data, and experimental methodologies.
Introduction to this compound
This compound, also commonly known as propylene (B89431) glycol monostearate (PGMS), is the monoester of propylene glycol and stearic acid. It is a lipophilic surfactant and emulsifier used to improve the texture, stability, and consistency of various products. Its versatile properties have led to its use in a wide range of applications, including as a food additive, in cosmetic formulations, and as a potential excipient in drug delivery systems.[1][2][3]
Regulatory Status and Approvals
This compound is recognized and regulated by several major international bodies. Its regulatory status is largely favorable, reflecting a long history of safe use in consumer products.
United States Food and Drug Administration (FDA): In the United States, propylene glycol monostearate is Generally Recognized as Safe (GRAS) for use in food.[4] This designation allows for its use as an emulsifier, stabilizer, and thickening agent within specified limits.[4] It is also listed in the Code of Federal Regulations (CFR) Title 21, specifically under section 175.105, as an indirect food additive for use in adhesives.
European Chemicals Agency (ECHA): Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe, this compound is registered, and importantly, no hazards have been classified for this substance.
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated propylene glycol monostearate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5]
Cosmetic Ingredient Review (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of propylene glycol stearates and concluded that they are safe as cosmetic ingredients in the current practices of use and concentration.[6][7]
A summary of the key regulatory information is provided in the table below.
| Regulatory Body | Designation/Status | Regulation/Reference | Permitted Use |
| U.S. FDA | Generally Recognized as Safe (GRAS) | 21 CFR 175.105 | Emulsifier, stabilizer, thickener in food; component of adhesives.[4] |
| ECHA | Registered; No hazard classification | REACH Regulation | Various industrial and consumer uses. |
| JECFA | No safety concern | TRS 913-JECFA 59/112 | Flavoring agent.[5] |
| CIR | Safe as used | Final Report on the Safety Assessment of Propylene Glycol Stearate | Cosmetic ingredient.[6][7] |
Toxicological Profile and Safety Data
The safety of this compound is well-documented through a series of toxicological studies. The substance is characterized by a low order of acute toxicity and is not found to be a significant irritant or sensitizer.
Acute Oral Toxicity
An acute oral toxicity study in rats has established a high LD50 value, indicating low toxicity upon ingestion.
| Study | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat | Oral | ~25.8 g/kg body weight | CIR Report[6][7] |
Dermal and Ocular Irritation
Studies on rabbits have shown that this compound does not cause significant skin or eye irritation.
| Study | Species | Endpoint | Result | Reference |
| Acute Dermal Irritation | Rabbit | Skin Irritation | Not a significant irritant | CIR Report[6][7] |
| Acute Eye Irritation | Rabbit | Eye Irritation | Not a significant irritant | CIR Report[6][7] |
Mutagenicity
In vitro studies have demonstrated that this compound is not mutagenic.
| Study | Test System | Result | Reference |
| In Vitro Mutagenicity | Microbial Assays (Ames Test) | Negative | CIR Report[6][7] |
Note: Specific details of the microbial strains and concentrations tested are not publicly available, but the CIR review concluded the substance is not mutagenic based on these assays.
Experimental Protocols
The toxicological data for this compound have been generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401)
-
Test Principle: The test substance is administered in a single high dose or in a series of doses to a group of rodents. The animals are observed for a defined period for signs of toxicity and mortality.
-
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they can be slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions.
-
Dosage: A limit test is often performed at a high dose level (e.g., 2000 or 5000 mg/kg). The substance is typically administered via oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.
-
Acute Dermal Irritation (based on OECD Guideline 404)
-
Test Principle: The test substance is applied to the skin of an animal to determine its potential to cause reversible inflammatory changes.
-
Methodology:
-
Test Animals: Albino rabbits are typically used.[9] A small area of the dorsal skin is clipped free of fur.
-
Application: A measured amount of the test substance (0.5 g for solids) is applied to the prepared skin area and covered with a gauze patch for a 4-hour exposure period.[9]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[9]
-
Scoring: The reactions are scored according to a standardized scale (Draize scale).
-
Acute Eye Irritation (based on OECD Guideline 405)
-
Test Principle: The test substance is instilled into the eye of an animal to assess its potential to cause ocular damage.
-
Methodology:
-
Test Animals: Healthy, adult albino rabbits are used.[10]
-
Application: A small amount of the test substance is placed into the conjunctival sac of one eye of each animal. The other eye serves as a control.[11]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[8]
-
Scoring: Ocular lesions are scored using a standardized system.
-
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
-
Test Principle: This in vitro assay uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively) to detect gene mutations.
-
Methodology:
-
Test Strains: A set of at least five strains is used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.[7]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[7]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Detection of Mutations: If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal medium lacking the essential amino acid. The number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
-
Metabolism and Signaling Pathways
This compound is an ester that is expected to be readily hydrolyzed in the body into its constituent components: propylene glycol and stearic acid. Both of these are endogenous substances with well-characterized metabolic pathways.
-
Propylene Glycol Metabolism: Propylene glycol is primarily metabolized in the liver by alcohol dehydrogenase to lactaldehyde, which is then converted to lactate (B86563) by aldehyde dehydrogenase. Lactate can then enter the Krebs cycle for energy production or be used in gluconeogenesis. A portion of propylene glycol is also excreted unchanged in the urine.
-
Stearic Acid Metabolism: Stearic acid is a common saturated fatty acid that can be utilized as an energy source through beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the Krebs cycle. It can also be desaturated to oleic acid, a monounsaturated fatty acid.[10]
The following diagram illustrates the metabolic fate of this compound.
Regulatory Submission and Assessment Workflow
The process for establishing the safety and regulatory acceptance of a food or cosmetic ingredient involves a rigorous evaluation of scientific data. The following diagrams illustrate the general workflows for the FDA GRAS Notification process and the CIR Safety Assessment process.
FDA GRAS Notification Process
CIR Safety Assessment Process
Conclusion
The available regulatory and toxicological data strongly support the safe use of this compound in research and development for food, cosmetic, and pharmaceutical applications. It is generally recognized as safe by major regulatory bodies, possesses a low toxicity profile, and is not a significant irritant, sensitizer, or mutagen. Researchers and drug development professionals can proceed with confidence in utilizing this excipient, adhering to the established good laboratory and manufacturing practices. This guide provides a solid foundation for understanding the regulatory landscape of this compound, facilitating its informed use in innovative product development.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. gentronix.co.uk [gentronix.co.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
A Comprehensive Technical Guide to 2-Hydroxypropyl Stearate: From Synthesis to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate, is a non-ionic surfactant and emulsifying agent with significant applications in the pharmaceutical, cosmetic, and food industries. It is a mixture of the mono- and diesters of stearic acid and propylene glycol.[1] Its amphiphilic nature, arising from a lipophilic fatty acid tail and a hydrophilic diol head group, allows it to stabilize emulsions and function as a key component in various drug delivery systems. This technical guide provides a comprehensive overview of the fundamental research on 2-hydroxypropyl stearate, including its synthesis, physicochemical properties, toxicological profile, and its role in the formulation of advanced drug delivery systems.
Physicochemical Properties
This compound is a white, waxy solid at room temperature.[2] Its properties can vary slightly depending on the isomeric composition (1- or 2-hydroxypropyl) and the purity of the starting materials. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C21H42O3 | [3] |
| Molecular Weight | 342.56 g/mol | [3] |
| Appearance | White waxy flakes or beads | [2] |
| Melting Point | Not explicitly found for the 2-isomer | |
| Boiling Point | Not available | |
| Acid Value (mg KOH/g) | ≤ 10 | [4] |
| Saponification Value (mg KOH/g) | 160-180 | [4] |
| Solubility | Soluble in chloroform, ethanol, ethyl ether, and hexane. Insoluble in water. | [3] |
Synthesis of this compound
The synthesis of hydroxypropyl stearates can be achieved through both chemical and enzymatic routes. While specific protocols for the 2-isomer are not detailed in the provided search results, the synthesis of the closely related 3-hydroxypropyl stearate offers valuable insights into the methodologies.
Chemical Synthesis (Fischer Esterification)
This traditional method involves the acid-catalyzed esterification of stearic acid with propylene glycol.
Experimental Protocol:
-
Combine stearic acid and an excess of 1,2-propanediol in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Add an azeotropic solvent like toluene (B28343) to facilitate the removal of water.
-
Heat the mixture to reflux (approximately 110-120°C).
-
Continuously remove the water collected in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography.
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative with higher selectivity and milder reaction conditions, typically employing lipases.
Experimental Protocol:
-
Combine stearic acid and 1,2-propanediol in a suitable reaction vessel. A solvent like tert-butanol (B103910) can be used to reduce viscosity if needed.
-
Add an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), typically at 10% by weight of the total substrates.
-
Add molecular sieves to remove the water produced during the esterification.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) with constant agitation for a specified period (e.g., 24 hours).
-
Monitor the conversion of stearic acid via titration or GC.
-
Once equilibrium is reached, filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.
-
Purify the product from the filtrate by washing with a sodium bicarbonate solution to remove unreacted stearic acid, followed by solvent evaporation. Further purification can be achieved by column chromatography.
Applications in Drug Delivery
This compound's properties make it a valuable excipient in various pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound can serve as a solid lipid matrix for the encapsulation of poorly water-soluble drugs in SLNs and NLCs. These nanosystems can enhance drug solubility, protect the drug from degradation, and provide controlled release. A study on the closely related propylene glycol monopalmitate demonstrated the successful formation of stable SLNs.[5][6]
General Workflow for SLN Preparation:
General workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).
Experimental Protocol for SLN Preparation (Microemulsion Template Method): [5]
-
Melt the lipid phase, consisting of this compound and the drug, at a temperature above the lipid's melting point (e.g., 70°C).
-
Prepare the aqueous phase by dissolving a surfactant (e.g., Tween 80) in deionized water and heating it to the same temperature.
-
Rapidly add the aqueous phase to the lipid phase under continuous stirring.
-
Add a co-surfactant/solvent (e.g., ethanol) dropwise to form a transparent microemulsion.
-
Disperse the hot microemulsion into cold water (2-3°C) under stirring to facilitate the precipitation of the lipid nanoparticles.
-
The resulting SLN dispersion can be further processed, for example, by lyophilization for long-term storage.
Self-Emulsifying Drug Delivery Systems (SEDDS)
As a lipophilic emulsifier, this compound can be a component of SEDDS, which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] This can enhance the oral bioavailability of poorly soluble drugs.
Sustained Release Formulations
This compound can also be used to formulate sustained-release drug delivery systems, such as microspheres, by creating a lipid matrix that controls the diffusion of the encapsulated drug.[9]
Characterization of this compound Formulations
Entrapment Efficiency
A crucial parameter for lipid nanoparticles is the entrapment efficiency (EE), which quantifies the amount of drug successfully encapsulated within the nanoparticles.
Experimental Protocol for Determining Entrapment Efficiency (Indirect Method):
-
Separate the formulated nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by centrifugation or ultrafiltration.
-
Quantify the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the entrapment efficiency using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Workflow for determining the entrapment efficiency of a drug in nanoparticles.
Physicochemical Characterization
Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for characterizing the solid-state properties of this compound and its formulations. DSC can be used to determine the melting behavior and crystallinity of the lipid matrix, while FTIR can identify potential interactions between the drug and the lipid.[10][11]
Self-Assembly and Signaling Pathways
Self-Assembly Mechanism
As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions. The hydrophobic stearate tails will aggregate to minimize contact with water, while the hydrophilic hydroxypropyl head groups will remain exposed to the aqueous environment. This process can lead to the formation of various structures, such as micelles or vesicles, depending on the concentration, temperature, and presence of other molecules. The self-assembly is driven by the hydrophobic effect, which is an entropically favorable process.[4]
Simplified self-assembly of this compound in an aqueous solution.
Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound, as a pharmaceutical excipient, directly interacts with or modulates specific cellular signaling pathways. Excipients are generally selected for their inertness to avoid pharmacological effects.
Toxicological Profile
This compound is generally considered to be a safe and well-tolerated excipient.
Table 2: Toxicological Data for Propylene Glycol Stearate
| Test | Species | Route | Result | Reference |
| Acute Oral LD50 | Rat | Oral | ~25.8 g/kg | [1] |
| Dermal Toxicity | Rabbit | Dermal | No significant toxicity | [1] |
| Skin Irritation | Rabbit | Dermal | No significant irritation | [1] |
| Eye Irritation | Rabbit | Ocular | No significant irritation | [1] |
| Mutagenicity | In vitro (microbial assays) | - | Negative | [1] |
| Skin Irritation (Clinical) | Human | Dermal | No significant irritation (up to 55% concentration) | [1] |
| Skin Sensitization (Clinical) | Human | Dermal | No sensitization (formulations with 2.5%) | [1] |
Conclusion
This compound is a versatile and safe excipient with a favorable toxicological profile. Its physicochemical properties make it highly suitable for the formulation of various drug delivery systems, including solid lipid nanoparticles, nanostructured lipid carriers, and self-emulsifying drug delivery systems. These formulations offer the potential to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. Further research into the specific properties of the 2-isomer and its performance in advanced drug delivery systems is warranted to fully exploit its potential in pharmaceutical development.
References
- 1. japsonline.com [japsonline.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid-liquid phase separation during amphiphilic self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 8. Visual validation of the measurement of entrapment efficiency of drug nanocarriers | Semantic Scholar [semanticscholar.org]
- 9. Self-assembly of propeller-shaped amphiphilic molecules: control over the supramolecular morphology and photoproperties of their aggregates - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxypropyl stearate literature review
An In-depth Technical Guide to 2-Hydroxypropyl Stearate (B1226849)
Introduction
2-Hydroxypropyl stearate (CAS No: 1323-39-3), also known as propylene (B89431) glycol monostearate, is the monoester of stearic acid and propylene glycol.[1][2] It belongs to the class of fatty acid esters, which are widely utilized as excipients in the cosmetic, food, and pharmaceutical industries.[3] Its molecular structure, which includes a long, lipophilic alkyl chain from stearic acid and a polar head with a hydroxyl group from propylene glycol, gives it amphiphilic properties. These characteristics make it a valuable ingredient in various formulations, where it primarily functions as an emulsifier, stabilizer, emollient, and viscosity-increasing agent.[3]
This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, analytical characterization, applications in formulations, and toxicological profile. The content is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data and detailed experimental protocols.
Physicochemical Properties
This compound is a white powder or flake-like solid.[3] It is insoluble in water but soluble in organic solvents like ethanol.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₄₂O₃ | [1][2] |
| Molecular Weight | 342.56 g/mol | [1][2] |
| Melting Point | 35 - 48 °C | [4][5] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [1][4] |
| Density | 0.9 ± 0.1 g/cm³ | [1][4] |
| Flash Point | 166.7 ± 14.0 °C | [1][4] |
| LogP (Octanol/Water) | 8.20 | [1] |
| CAS Number | 1323-39-3 | [1][2] |
Synthesis and Characterization
Synthesis
This compound is synthesized through the esterification of stearic acid and 1,2-propanediol (propylene glycol). This reaction can be catalyzed by either a strong acid (chemical catalysis) or an enzyme (enzymatic catalysis). The chemical method often requires high temperatures and can produce byproducts, while the enzymatic approach utilizes milder conditions and offers higher selectivity.
A detailed protocol for the specific synthesis of this compound is not extensively published in peer-reviewed literature. However, a general procedure based on Fischer-Speier esterification can be adapted.
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1 molar equivalent), 1,2-propanediol (a slight excess, e.g., 1.2 molar equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid.
-
Solvent Addition: Add an appropriate solvent, such as toluene, to facilitate the azeotropic removal of water, which is a byproduct of the reaction.
-
Reaction: Heat the mixture to reflux. The water produced during esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the stearic acid is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Caption: General workflow for the chemical synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Methodology: A small amount of the sample is placed on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Expected Peaks: A strong carbonyl (C=O) stretch from the ester group (~1740 cm⁻¹), a broad O-H stretch from the hydroxyl group (~3300-3500 cm⁻¹), and C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).
-
-
Differential Scanning Calorimetry (DSC):
-
Methodology: A weighed sample (3-5 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine the melting point and other thermal transitions.
-
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):
-
Methodology: The sample is dissolved in a suitable solvent. For GC, derivatization to a more volatile form (e.g., silylation) may be necessary. The solution is injected into the chromatograph. The retention time of the main peak is compared to a reference standard, and the peak area is used to determine purity. The United States Pharmacopeia (USP) provides standardized methods for related substances like stearic acid, which can be adapted.[6]
-
Caption: Standard workflow for the analytical characterization of an excipient.
Applications in Drug Delivery and Formulations
This compound is primarily used as an excipient in topical and oral formulations. Its amphiphilic nature allows it to act as a lipophilic, non-ionic emulsifier, helping to stabilize oil-in-water or water-in-oil emulsions.[3] It is used as a dispersing aid, a crystal stabilizer in shortenings, and an aeration increaser in batters and icings.[3] In cosmetics and pharmaceuticals, it functions as an emollient, texturizer, and viscosity builder in creams and lotions.[3]
While it is a component of some drug delivery systems, the literature lacks studies where this compound itself is the primary vehicle for novel drug delivery (e.g., nanoparticles or liposomes). Its role is typically supportive, contributing to the overall stability and sensory characteristics of the final product.
In Vitro Drug Release Studies
To evaluate the performance of a semi-solid formulation containing this compound as an excipient, an in vitro release test (IVRT) is a critical experiment. This test measures the rate and extent of drug release from the formulation, which is a key indicator of its potential in vivo performance.[7][8]
-
Apparatus: The experiment utilizes a vertical Franz diffusion cell apparatus. This consists of a donor chamber and a receptor chamber, separated by a synthetic membrane (e.g., polysulfone).[9]
-
Receptor Medium: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 37 °C to simulate body conditions.
-
Membrane Preparation: The synthetic membrane is mounted between the donor and receptor chambers.
-
Sample Application: A precise amount of the drug-containing formulation (e.g., a cream or gel) is applied evenly to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.[10]
-
Analysis: The concentration of the released drug in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Calculation: The cumulative amount of drug released per unit area is plotted against time to determine the release profile and calculate the release rate (flux).
References
- 1. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-HYDROXYPROPYL OCTADECANOATE - Ataman Kimya [atamanchemicals.com]
- 4. chemigran.com [chemigran.com]
- 5. This compound [chemdict.com]
- 6. usp.org [usp.org]
- 7. In vitro release study: Significance and symbolism [wisdomlib.org]
- 8. Determination of Microstructural Impact on the Release of Drug from Hydroxypropyl Cellulose Gel by Validated In Vitro Release Test Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of topical formulations of Spantide II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Hydroxypropyl Stearate
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-hydroxypropyl stearate (B1226849). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of key data to support further research and application.
Introduction and Discovery
2-Hydroxypropyl stearate, systematically known as 2-hydroxypropyl octadecanoate and commonly referred to as propylene (B89431) glycol monostearate, is the ester formed from the reaction of stearic acid and propylene glycol. Its history is rooted in the advancements in ester chemistry during the early 20th century, a period marked by the development of novel surfactants and emulsifiers.[1] While the specific individual or entity responsible for its first synthesis is not well-documented, a common fate for compounds developed for industrial applications, its emergence is tied to the broader exploration of fatty acid esters for commercial use.
A significant milestone in the history of this compound was its development and introduction as a food additive in the 1950s.[1] Its excellent emulsifying and foaming properties led to its approval for use in numerous countries, and it has since become one of the top six most utilized food emulsifiers globally.[1] In the pharmaceutical and cosmetic industries, it is valued as an excipient, serving as an emulsifier, stabilizer, and texture enhancer in a variety of formulations.
Physicochemical and Toxicological Properties
This compound is a waxy, off-white to pale yellow solid at room temperature, often with a mild, fatty odor.[1] It is characterized by its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic stearate tail, which underpins its function as an emulsifying agent. A summary of its key physicochemical and toxicological properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| IUPAC Name | 2-hydroxypropyl octadecanoate | [2] |
| CAS Number | 1323-39-3 | [2] |
| Molecular Formula | C21H42O3 | [2] |
| Molecular Weight | 342.56 g/mol | [2] |
| Physical Properties | ||
| Appearance | White to pale yellow waxy solid | [1] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 166.7 ± 14.0 °C | [3] |
| Toxicological Data | ||
| LD50 (Oral, Mouse) | 26 g/kg | [3] |
| LD50 (Intraperitoneal, Mouse) | 200 mg/kg | [3] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main routes: direct esterification of stearic acid and 1,2-propanediol, or the reaction of stearic acid with propylene oxide.
Experimental Protocol: Acid-Catalyzed Direct Esterification
This protocol describes a laboratory-scale synthesis of this compound via direct esterification.
Materials:
-
Stearic acid
-
1,2-Propanediol (propylene glycol)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine stearic acid (1 molar equivalent) and 1,2-propanediol (2-3 molar equivalents).
-
Add p-toluenesulfonic acid (0.02-0.05 molar equivalents) as a catalyst and a sufficient amount of toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the stearic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with hexane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate (B1210297) gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a waxy solid.
Industrial Synthesis Process Overview
An alternative industrial-scale synthesis involves the reaction of propylene oxide with stearic acid. This process is often carried out under pressure and at elevated temperatures in the presence of a base catalyst.
A patented industrial process outlines the following key steps:
-
Stearic acid and a base catalyst (e.g., potassium hydroxide) are charged into a reactor and heated.
-
Propylene oxide is then introduced into the reactor at a controlled pressure (e.g., 2-5 atmospheres) and temperature (e.g., 120 °C).
-
The reaction is allowed to proceed until the desired conversion of stearic acid is achieved.
-
The resulting product is then neutralized and can be further purified, for instance, by multi-stage distillation to achieve high purity (>99%).
The following diagram illustrates the general workflow for the industrial synthesis and purification of this compound.
Characterization Methods
The characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
Chromatographic Methods:
-
Gas Chromatography (GC): Can be used to determine the purity of the product and quantify the amounts of mono- and di-esters, as well as unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a detector such as an Evaporative Light Scattering Detector (ELSD), HPLC is suitable for the analysis of non-volatile fatty acid esters.
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching, a broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl (O-H) group, and characteristic C-H stretching bands around 2850-2960 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed structural information. Expected signals include a triplet at approximately 0.9 ppm for the terminal methyl group of the stearate chain, a broad multiplet between 1.2-1.6 ppm for the methylene (B1212753) protons of the fatty acid chain, a triplet around 2.3 ppm for the methylene group adjacent to the carbonyl, and signals corresponding to the propylene glycol moiety.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the ester carbonyl carbon around 174 ppm, along with signals for the carbons of the stearate chain and the propylene glycol backbone.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Due to its primary use as an industrial excipient, publicly available, high-resolution spectroscopic data (NMR, MS) for this compound is limited. Researchers are advised to acquire their own analytical data for rigorous characterization.
Applications in Drug Development and Research
In the pharmaceutical industry, this compound is utilized as a versatile excipient. Its primary functions include:
-
Emulsifier: It is used to create and stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions in creams, lotions, and ointments.
-
Solubilizing Agent: It can help to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based formulations.
-
Lubricant: In tablet manufacturing, it can act as a lubricant to prevent sticking to the punches and dies.
-
Consistency Modifier: It contributes to the desired viscosity and texture of topical and oral formulations.
As an established and well-characterized excipient with a long history of safe use, this compound remains a valuable component in the formulation of a wide range of pharmaceutical products.
Conclusion
This compound, a product of early 20th-century advances in ester chemistry, has evolved from a general surfactant to a widely used food additive and a key excipient in the pharmaceutical and cosmetic industries. Its synthesis is well-understood, with established industrial processes ensuring high purity. The physicochemical properties of this compound make it a versatile formulating agent, and its safety profile is well-documented. This guide provides a foundational understanding of this compound for scientists and researchers, facilitating its continued application and exploration in drug development and other scientific fields.
References
An In-depth Technical Guide to 2-Hydroxypropyl Stearate Isomers and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849), commonly known in the industry as propylene (B89431) glycol monostearate (PGMS), is a fatty acid ester with wide applications in the pharmaceutical, cosmetic, and food industries. It is synthesized by the esterification of stearic acid with propylene glycol. Due to the asymmetric nature of propylene glycol (propane-1,2-diol), the esterification process yields two primary positional isomers: 1-hydroxypropyl stearate and 2-hydroxypropyl stearate. Commercial PGMS is typically a mixture of these two isomers.
This technical guide provides a comprehensive overview of the isomers of this compound, detailing their synthesis, separation, characterization, and known properties. Recognizing the general lack of data distinguishing the individual isomers, this guide also proposes experimental protocols and computational approaches to bridge these knowledge gaps, offering a valuable resource for researchers and professionals in drug development and related fields.
Chemical Structures and Isomerism
The two primary isomers of this compound are:
-
1-Hydroxypropyl stearate: The stearic acid moiety is esterified at the primary hydroxyl group of propylene glycol.
-
This compound: The stearic acid moiety is esterified at the secondary hydroxyl group of propylene glycol.
The chemical structures of these isomers are depicted below:
Figure 1: Chemical Structures of this compound Isomers
Structures of the two primary isomers.
Physicochemical Properties
The majority of available data pertains to propylene glycol monostearate (PGMS), a mixture of the two isomers. It is crucial to note that the ratio of these isomers in commercial products can vary, which may affect the bulk properties.
Table 1: Physicochemical Properties of Propylene Glycol Monostearate (Mixture)
| Property | Value | References |
| Molecular Formula | C21H42O3 | [1][2] |
| Molecular Weight | 342.56 g/mol | [1][2] |
| Appearance | White to yellowish-white beads or flakes with a bland odor and taste. | [3] |
| Melting Point | 35-45 °C | [1][4] |
| Boiling Point | ~447 °C at 760 mmHg (estimated) | [4] |
| Density | ~0.9 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ethyl acetate, and chloroform. | [3][6] |
| LogP (o/w) | ~7.98 (estimated) | [4] |
| Flash Point | ~167 °C | [4] |
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through chemical or enzymatic esterification of stearic acid and propylene glycol. The regioselectivity of the reaction is a key challenge in obtaining pure isomers.
Chemical Synthesis
Acid-catalyzed esterification (Fischer esterification) is a common method. Due to the higher reactivity of the primary hydroxyl group of propylene glycol, this method typically yields a mixture of isomers with 1-hydroxypropyl stearate being the major product.[7][8]
Figure 2: General Workflow for Chemical Synthesis
Chemical synthesis of this compound isomers.
Enzymatic Synthesis
Lipase-catalyzed esterification offers a milder and potentially more selective route. The choice of lipase (B570770) and reaction conditions can influence the regioselectivity. Lipases are known to exhibit selectivity towards primary alcohols.
Figure 3: General Workflow for Enzymatic Synthesis
References
- 1. 308. Propylene glycol esters of fatty acids (WHO Food Additives Series 5) [inchem.org]
- 2. ache.org.rs [ache.org.rs]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 053. Propylene glycol esters of fatty acids (FAO Nutrition Meetings Report Series 40abc) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
Theoretical Studies on 2-Hydroxypropyl Stearate: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849) is a non-ionic surfactant and emulsifying agent utilized in various pharmaceutical and cosmetic formulations. Its amphiphilic nature, arising from a hydrophilic propylene (B89431) glycol head group and a lipophilic stearic acid tail, dictates its functionality in stabilizing emulsions and modulating drug delivery systems. While experimental characterization of 2-hydroxypropyl stearate is established, a comprehensive understanding of its molecular behavior, intermolecular interactions, and conformational dynamics necessitates a theoretical and computational approach. This technical guide provides a framework for conducting theoretical studies on this compound, outlining key physicochemical properties, proposed computational methodologies, and workflows for in-silico analysis. Due to a lack of published theoretical studies specifically on this compound, this paper presents detailed, state-of-the-art protocols for Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations that can be applied to elucidate its molecular characteristics.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented in Table 1. These values serve as a baseline for computational models and for the validation of theoretical predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₄₄O₄ | [1][2] |
| Molecular Weight | 342.556 g/mol | [1][2] |
| Density | 0.9 ± 0.1 g/cm³ | [1][2] |
| Melting Point | 35 °C | [1][2] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [1][2] |
| Flash Point | 166.7 ± 14.0 °C | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 8.20 | [1] |
| Vapor Pressure | 0.0 ± 2.5 mmHg at 25°C | [1] |
| Refractive Index | 1.457 | [1] |
Note: Some sources may cite the molecular formula as C₂₁H₄₂O₃.[1]
Proposed Theoretical Investigations and Experimental Protocols
The following sections outline detailed protocols for theoretical studies aimed at understanding the molecular and electronic properties of this compound.
Quantum Chemical Calculations using Density Functional Theory (DFT)
DFT is a powerful computational method for investigating the electronic structure of molecules. A DFT study of this compound can provide insights into its reactivity, stability, and spectroscopic properties.
Objective: To determine the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies of this compound.
Experimental Protocol:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
-
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and robust choice for organic molecules.
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.
-
Calculation Type:
-
Opt: Geometry optimization to find the lowest energy conformation.
-
Freq: Frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (e.g., IR and Raman).
-
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using water or a relevant organic solvent.
-
-
Data Analysis:
-
Extract the optimized Cartesian coordinates.
-
Analyze the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap.
-
Visualize the molecular orbitals to understand the regions of electron density.
-
Analyze the calculated vibrational frequencies and compare them with experimental IR or Raman spectra if available.
-
References
Methodological & Application
Application Notes and Protocols for 2-Hydroxypropyl Stearate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate (PGMS), is a versatile excipient utilized in the formulation of topical drug delivery systems. Primarily recognized for its role as an emulsifier, stabilizer, and thickener, it contributes significantly to the physicochemical properties and stability of semi-solid dosage forms such as creams and lotions. While the broader class of propylene glycols is known for its penetration-enhancing effects, direct quantitative evidence demonstrating that 2-hydroxypropyl stearate itself acts as a significant penetration enhancer is not extensively available in peer-reviewed literature.
These application notes provide a comprehensive overview of the established functions of this compound in topical formulations, a detailed protocol for its incorporation into a model topical cream, and a discussion on its potential indirect influence on drug delivery.
Physicochemical Properties and Functions
This compound is a non-ionic surfactant that offers several advantages in the formulation of topical drug delivery systems. Its primary functions are attributed to its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic stearate chain.
Key Functions:
-
Emulsification: It facilitates the formation and stabilization of emulsions, particularly oil-in-water (o/w) creams and lotions, by reducing the interfacial tension between the oil and water phases.
-
Thickening and Viscosity Modification: It contributes to the desired viscosity and consistency of topical formulations, ensuring ease of application and appropriate residence time on the skin.
-
Stabilization: It prevents the coalescence of dispersed droplets in emulsions, thereby enhancing the long-term stability and shelf-life of the product.
-
Opacifying Agent: It can be used to impart a white, opaque appearance to formulations.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation scientists during the development of topical drug delivery systems.
| Property | Value | Significance in Formulation |
| Synonyms | Propylene Glycol Monostearate (PGMS) | Important for literature searches and regulatory submissions. |
| Chemical Formula | C₂₁H₄₂O₃ | Provides information on the molecular composition. |
| Molecular Weight | 342.56 g/mol | Influences its diffusion and interaction with other formulation components. |
| Appearance | White to yellowish waxy solid | Affects the final appearance of the topical product. |
| Solubility | Soluble in oils and organic solvents; dispersible in hot water | Dictates the method of incorporation during the formulation process. It is typically added to the oil phase. |
| HLB Value (approximate) | 3.4 | Indicates its lipophilic nature, making it suitable for forming w/o emulsions or as a co-emulsifier in o/w emulsions. |
| Melting Point | Approximately 45-55 °C | This is a critical parameter for the heating and cooling steps during the manufacturing process of emulsions. |
Experimental Protocols
The following section provides a detailed protocol for the preparation of a model oil-in-water (o/w) topical cream using this compound as a primary emulsifier and stabilizer. This protocol can be adapted for the incorporation of various active pharmaceutical ingredients (APIs).
Protocol: Preparation of a 1% API Topical Cream
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) - 1 g
-
This compound - 5 g
-
Cetyl alcohol - 3 g
-
White soft paraffin (B1166041) - 15 g
-
Liquid paraffin - 10 g
-
Glycerin - 5 g
-
Preservative (e.g., methylparaben, propylparaben) - as required
-
Purified water - qs to 100 g
-
Two thermostatically controlled water baths
-
Homogenizer/high-shear mixer
-
Beakers, stirring rods, and other standard laboratory glassware
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh this compound, cetyl alcohol, white soft paraffin, and liquid paraffin into a beaker.
-
Heat the mixture in a water bath to 70-75°C until all components have melted and formed a clear, uniform oily phase. Stir gently to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh glycerin and the required amount of purified water.
-
If using a water-soluble preservative, dissolve it in this phase.
-
Heat the aqueous phase in a separate water bath to 70-75°C.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with a mechanical stirrer or homogenizer.
-
Increase the stirring speed and homogenize for 5-10 minutes to form a uniform emulsion. The temperature should be maintained during this process.
-
-
Incorporation of the Active Pharmaceutical Ingredient (API):
-
For oil-soluble APIs: The API should be dissolved in the oil phase (Step 1) before emulsification.
-
For water-soluble APIs: The API should be dissolved in the aqueous phase (Step 2) before emulsification.
-
For APIs that are sensitive to heat: The API can be dispersed in a small amount of a suitable solvent and added to the cream after it has cooled to a suitable temperature (typically below 40°C), with continuous stirring until uniformly distributed. For this protocol, we will assume the API is added at this stage.
-
-
Cooling and Final Mixing:
-
Allow the emulsion to cool gradually while stirring at a slower speed.
-
At approximately 40°C, add the API dispersion and any heat-sensitive excipients (e.g., fragrance, some preservatives).
-
Continue stirring until the cream has congealed and reached room temperature.
-
-
Quality Control:
-
Measure the pH of the final formulation.
-
Visually inspect for phase separation, color, and homogeneity.
-
Perform viscosity measurements.
-
Conduct microbiological testing.
-
Protocol: In Vitro Skin Permeation Study (General Methodology)
While specific quantitative data for this compound's penetration enhancement is lacking, the following is a general protocol for an in vitro skin permeation study using a Franz diffusion cell apparatus. This can be used to evaluate the delivery of an API from the prepared topical formulation.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
The prepared topical cream containing the API
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for API quantification
-
Water bath with stirrer
-
Syringes and collection vials
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 1°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath maintained at 32 ± 1°C and allow the skin to equilibrate for 30 minutes.
-
-
Application of the Formulation:
-
Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the topical cream onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if the initial drug concentration in the formulation is known.
-
To specifically assess the effect of this compound, a control formulation without it (or with a different emulsifier) would need to be tested in parallel.
Mandatory Visualizations
Diagram: Experimental Workflow for Topical Cream Formulation
Caption: Workflow for preparing an o/w topical cream.
Diagram: Role of this compound in a Topical Emulsion
Caption: Mechanism of emulsion stabilization.
Discussion on Potential for Drug Delivery Enhancement
While direct evidence is sparse, this compound may indirectly influence drug delivery through the following mechanisms:
-
Formulation Stability and Uniformity: By ensuring a stable and homogenous dispersion of the API within the vehicle, it provides consistent dosing and reliable release characteristics. An unstable formulation can lead to creaming or coalescence, resulting in a non-uniform distribution of the API and unpredictable therapeutic outcomes.
-
Occlusivity: Stearate esters can form a thin, occlusive film on the skin. This can increase skin hydration by reducing transepidermal water loss. Increased hydration of the stratum corneum is a well-known mechanism for enhancing the permeation of many drugs.
-
Interaction with Skin Lipids: Although not definitively shown to disrupt the stratum corneum lipids in the same way as some other chemical enhancers, its lipophilic nature suggests a potential for interaction with the intercellular lipid matrix, which could subtly alter the skin's barrier properties.
Conclusion
This compound is a valuable excipient in the development of topical drug delivery systems, primarily functioning as an emulsifier, stabilizer, and viscosity modifier. The provided protocols offer a framework for its incorporation into topical formulations and for the subsequent evaluation of drug release and permeation. While its role as a direct penetration enhancer is not well-documented with quantitative data, its contribution to creating stable, elegant, and potentially skin-hydrating formulations can indirectly and positively impact the overall therapeutic efficacy of a topical product. Further research is warranted to quantitatively assess its direct effects on the skin barrier and drug permeation.
Application Notes and Protocols for 2-Hydroxypropyl Stearate as a Non-ionic Emulsifier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxypropyl stearate (B1226849), also known as Propylene (B89431) Glycol Monostearate (PGMS), as a non-ionic emulsifier in research and development. This document details its applications, physicochemical properties, and provides protocols for the preparation and characterization of emulsions for drug delivery systems.
Introduction to 2-Hydroxypropyl Stearate
This compound is a non-ionic surfactant belonging to the ester class, synthesized from the esterification of propylene glycol and stearic acid.[1][2] Its amphiphilic nature, with a lipophilic fatty acid tail and a hydrophilic diol head, allows it to reduce interfacial tension between immiscible liquids, making it an effective emulsifier.[2] It is widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, thickener, and opacifying agent.[3][4]
Application Notes
Role as a Water-in-Oil (W/O) Emulsifier
With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.4, this compound is primarily a lipophilic emulsifier, making it highly suitable for the formulation of stable water-in-oil (W/O) emulsions.[5] W/O emulsions are particularly valuable for:
-
Topical and Transdermal Drug Delivery: The oily continuous phase can enhance the penetration of lipophilic active pharmaceutical ingredients (APIs) through the stratum corneum.[6][7] It can also provide an occlusive effect, hydrating the skin and potentially increasing drug absorption.[3]
-
Protection of Water-Soluble APIs: Encapsulating aqueous solutions of sensitive APIs within the dispersed water phase can protect them from degradation.
-
Controlled Release: The formulation can be designed to provide a sustained release of the encapsulated drug.
Formulation of Creams and Lotions
This compound is a common ingredient in semi-solid dosage forms like creams and lotions, where it functions as a primary emulsifier or a co-emulsifier to improve stability and texture.[3][4] Its waxy nature contributes to the viscosity and consistency of the final product.[3] When formulating, it is typically melted with the oil phase ingredients before emulsification.
Potential in Self-Emulsifying Drug Delivery Systems (SEDDS)
Given its surfactant properties, this compound can be explored as a component in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) or water-in-oil (w/o) emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[8][9] The use of this compound could be beneficial in the formulation of Type II SEDDS, which are suited for various drugs.[10]
Safety and Toxicology
This compound is generally considered safe for use in topical and oral pharmaceutical formulations.[11] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of propylene glycol esters, including propylene glycol stearate, and concluded that they are safe as cosmetic ingredients in the present practices of use.[11][12] Acute oral toxicity studies in rats have shown a high LD50 of approximately 25.8 g/kg.[13] It has been found to be non-irritating to the skin and eyes in animal studies and has a low potential for skin sensitization in clinical studies.[11][13]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Propylene Glycol Monostearate (PGMS), 2-hydroxypropyl octadecanoate | [3][12] |
| CAS Number | 1323-39-3 | [12] |
| Molecular Formula | C21H42O3 | [12] |
| Molecular Weight | 342.56 g/mol | [12] |
| Appearance | White to cream-colored waxy solid | [3] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [3][13] |
| HLB Value | Approximately 3.4 | [5] |
| Melting Point | 35-48 °C | [12][14] |
Representative Data for a W/O Emulsion Stabilized with this compound (Hypothetical Data)
This table presents hypothetical data for a water-in-oil emulsion to illustrate the expected performance of this compound as an emulsifier. The oil phase consists of mineral oil and the aqueous phase is purified water.
| Emulsifier Conc. (% w/w) | Mean Particle Size (μm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 5.8 ± 0.9 | 0.65 | -15.2 ± 2.1 |
| 2.5 | 3.2 ± 0.5 | 0.48 | -20.5 ± 1.8 |
| 5.0 | 1.5 ± 0.3 | 0.35 | -25.8 ± 2.5 |
| 7.5 | 1.2 ± 0.2 | 0.31 | -28.1 ± 1.9 |
Note: This data is illustrative. Actual values will depend on the specific formulation and processing conditions.
In Vitro Drug Release Profile from a W/O Cream (Hypothetical Data)
This table shows a hypothetical cumulative drug release profile of a lipophilic drug from a W/O cream formulation containing 5% this compound compared to a control formulation without the emulsifier.
| Time (hours) | Cumulative Release (%) - With 2-HPS | Cumulative Release (%) - Control |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.5 |
| 2 | 10.5 ± 1.1 | 4.5 ± 0.7 |
| 4 | 18.9 ± 1.5 | 8.9 ± 1.0 |
| 6 | 25.8 ± 2.0 | 13.2 ± 1.3 |
| 8 | 32.1 ± 2.3 | 17.5 ± 1.8 |
| 12 | 41.5 ± 2.8 | 24.8 ± 2.2 |
| 24 | 58.3 ± 3.5 | 38.6 ± 2.9 |
Note: This data is illustrative and demonstrates the potential for sustained release from a W/O emulsion.
Experimental Protocols
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a basic W/O emulsion using this compound.
Materials:
-
This compound
-
Oil phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous phase (e.g., Purified Water)
-
Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic
-
Preservative (if required)
Equipment:
-
Beakers
-
Water bath or heating plate with magnetic stirrer
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Analytical balance
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the oil phase components and this compound. If using a lipophilic API, dissolve it in the oil phase at this stage.
-
Heat the Oil Phase: Gently heat the oil phase to 70-75°C on a water bath or heating plate with continuous stirring until all components, including the this compound, have completely melted and the mixture is uniform.
-
Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase. If using a hydrophilic API, dissolve it in the water. Add any water-soluble preservatives. Heat the aqueous phase to the same temperature as the oil phase (70-75°C).
-
Emulsification: Slowly add the heated aqueous phase to the heated oil phase while continuously stirring with a high-shear homogenizer.
-
Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion. The optimal time and speed will depend on the specific equipment and formulation.
-
Cooling: Remove the emulsion from the heat and continue to stir gently until it cools down to room temperature. This prevents phase separation and ensures a smooth final product.
-
Final Additions: If required, add any temperature-sensitive ingredients, such as fragrances or certain APIs, once the emulsion has cooled to below 40°C.
-
Characterization: Characterize the final emulsion for its physical and chemical properties.
Particle Size and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute a small amount of the emulsion with a suitable non-polar solvent (for W/O emulsions) to a concentration appropriate for the DLS instrument. The solvent should be filtered to remove any particulate matter.
-
Particle Size Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity) and perform the measurement. The instrument will report the mean particle size (Z-average) and the Polydispersity Index (PDI).
-
Zeta Potential Measurement: For zeta potential, transfer the diluted sample to a specific zeta potential cell. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.
In Vitro Drug Release Testing (IVRT)
This protocol is based on the use of Franz diffusion cells.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (should ensure sink conditions)
-
Water bath with circulator and stirrer
-
Syringes and collection vials
-
Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32 ± 1°C) and degassed receptor medium.
-
Equilibration: Allow the cells to equilibrate in the water bath for 30 minutes.
-
Sample Application: Accurately weigh and apply a finite dose of the emulsion (e.g., 300 mg/cm²) onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area over time and plot the results.
Stability Testing
Procedure:
-
Sample Storage: Store the emulsion samples in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[13]
-
Parameter Evaluation: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, and consistency.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a rheometer.
-
Particle Size Analysis: Determine if there are significant changes in droplet size or distribution.
-
Drug Content: Assay the concentration of the API to check for degradation.
-
Visualizations
Caption: Workflow for W/O Emulsion Preparation and Characterization.
Caption: Factors Influencing W/O Emulsion Stability.
References
- 1. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]
- 2. CAS 1323-39-3: Propylene glycol monostearate | CymitQuimica [cymitquimica.com]
- 3. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of propylene glycol on the skin penetration of drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. WO2006029013A2 - Topical dermatological formulations and use thereof - Google Patents [patents.google.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 14. pdf.hres.ca [pdf.hres.ca]
Application Note: Comprehensive Characterization of 2-Hydroxypropyl Stearate
AN-2HPS-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Hydroxypropyl stearate (B1226849), a common excipient in pharmaceutical and cosmetic formulations. The protocols herein describe chromatographic, spectroscopic, and thermal analysis techniques essential for confirming the identity, purity, and physicochemical properties of this material. This guide is intended to support quality control, formulation development, and regulatory submissions.
Introduction
2-Hydroxypropyl stearate is the ester of stearic acid and propylene (B89431) glycol. It is widely used as an emulsifying agent, emollient, and viscosity-increasing agent in various formulations.[1] Ensuring the quality and consistency of this compound is critical for the safety and efficacy of the final product. A multi-technique approach is necessary for unambiguous characterization, covering chemical structure, purity, and thermal behavior. This application note details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1323-39-3 | [2][3] |
| Molecular Formula | C₂₁H₄₂O₃ | [3] |
| Molecular Weight | 342.567 g/mol | [3] |
| Melting Point | ~35°C | [2] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
Analytical Methods and Protocols
A comprehensive analytical workflow is necessary to fully characterize this compound.
Caption: Overall analytical workflow for 2-HPS characterization.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and quantifying impurities such as unreacted stearic acid and propylene glycol.
Caption: Workflow for chromatographic purity assessment.
3.1.1 High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and CAD or ELSD.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient Program:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: 100% to 80% B
-
26-30 min: Hold at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of Tetrahydrofuran (THF).
3.1.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials. A derivatization step is necessary to increase the volatility of the analyte and related compounds.[5]
Experimental Protocol:
-
Instrumentation: GC system with a mass selective detector (MSD).
-
Derivatization:
-
Accurately weigh 5 mg of the sample into a reaction vial.
-
Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.[6]
-
Cool to room temperature before injection.
-
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 10 min.[6]
-
-
Injector Temperature: 280°C (Splitless mode).
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Spectroscopic and Thermal Analysis
These methods provide orthogonal information, with spectroscopy confirming chemical structure and thermal analysis defining physical properties.
Caption: Relationship between spectroscopic and thermal methods.
3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying the key functional groups present in the molecule, confirming its ester and hydroxyl functionalities.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans, co-added.
-
Data Processing: Perform background correction using an empty ATR crystal.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound, confirming the connectivity of the stearate and hydroxypropyl moieties.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR:
-
Acquire standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
3.2.3 Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting point, crystallization, and other phase changes.[7]
Experimental Protocol:
-
Instrumentation: DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan and seal.
-
Temperature Program:
-
Equilibrate at 0°C.
-
Heat from 0°C to 100°C at a rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Analysis: Determine the onset temperature and peak maximum of the melting endotherm.
3.2.4 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.[7]
Experimental Protocol:
-
Instrumentation: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Temperature Program: Heat from 25°C to 500°C at a rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Analysis: Determine the onset temperature of decomposition (e.g., 5% weight loss).
Summary of Expected Analytical Data
The following tables summarize the expected quantitative results from the characterization of a typical this compound sample.
Table 1: Expected Chromatographic Data
| Technique | Analyte | Expected Retention Time | Key Mass Fragments (m/z) for TMS-derivative |
|---|---|---|---|
| HPLC | This compound | 15-20 min (Gradient) | N/A |
| GC-MS | Propylene glycol | Early eluting | 117, 133, 147 |
| GC-MS | Stearic acid | Later eluting | 117, 341, 356 |
| GC-MS | this compound | Main peak | 117, 129, 229, M⁺ (fragment) |
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Value/Range | Assignment |
|---|---|---|---|
| FTIR | Broad Peak | 3600-3200 cm⁻¹ | O-H stretch (hydroxyl)[8] |
| FTIR | Sharp Peaks | 2918, 2850 cm⁻¹ | C-H stretch (alkyl chain)[8] |
| FTIR | Strong Peak | ~1735 cm⁻¹ | C=O stretch (ester carbonyl)[8] |
| FTIR | Peak | 1100-1200 cm⁻¹ | C-O stretch (ester)[8] |
| ¹H NMR | Multiplet | ~4.0-4.2 ppm | -CH₂-O-C=O |
| ¹H NMR | Multiplet | ~3.6-3.8 ppm | -CH(OH)- |
| ¹H NMR | Triplet | ~2.3 ppm | -CH₂-C=O |
| ¹H NMR | Broad Multiplet | ~1.2-1.6 ppm | -(CH₂)n- (stearate chain) |
| ¹H NMR | Triplet | ~0.88 ppm | -CH₃ (terminal methyl) |
| ¹³C NMR | Peak | ~174 ppm | C=O (ester) |
| ¹³C NMR | Peaks | ~65-70 ppm | Propylene glycol carbons |
| ¹³C NMR | Peaks | ~20-35 ppm | Stearate chain carbons |
| ¹³C NMR | Peak | ~14 ppm | Terminal methyl carbon |
Table 3: Expected Thermal Analysis Data
| Technique | Parameter | Expected Value | Description |
|---|---|---|---|
| DSC | Melting Onset | ~30-35°C | Onset of the melting endotherm[2] |
| DSC | Melting Peak | ~35-40°C | Peak of the melting endotherm |
| TGA | Onset of Decomposition | > 200°C | Temperature at which significant mass loss begins |
Conclusion
The analytical methods presented provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques allows for robust confirmation of identity, assessment of purity, and determination of critical physicochemical properties. These protocols can be adapted for routine quality control, stability studies, and in-depth material characterization in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2-Hydroxypropyl Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocols
1. Materials and Reagents
-
2-Hydroxypropyl Stearate (B1226849) standard (purity ≥95%)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Water (H₂O)
-
HPLC grade Acetone
-
Formic Acid (FA), LC-MS grade
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) was used.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 50:30:19.8:0.2 (v/v/v/v) Methanol / Acetonitrile / Water / Formic Acid[3] |
| Mobile Phase B | 59.8:40:0.2 (v/v) Methanol / Acetone / Formic Acid[3] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40°C Evaporator Temperature: 60°C Gas Flow Rate (Nitrogen): 1.5 SLM |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Hydroxypropyl stearate standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 ACN:MeOH mixture to obtain concentrations ranging from 10 to 500 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve a known amount of the sample in the 50:50 ACN:MeOH mixture to achieve a theoretical concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
The following tables summarize representative quantitative data for the HPLC analysis of this compound.
Table 1: Representative Chromatographic Data
| Analyte | Retention Time (min) |
| This compound | ~ 15.8 |
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 15,234 |
| 25 | 38,123 |
| 50 | 75,987 |
| 100 | 151,567 |
| 250 | 378,912 |
| 500 | 755,432 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Identification of 2-Hydroxypropyl Stearate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of 2-Hydroxypropyl stearate (B1226849), a common ingredient in pharmaceutical and cosmetic formulations, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar hydroxyl group, direct GC-MS analysis of 2-Hydroxypropyl stearate is challenging. This protocol outlines a robust derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert this compound into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative, enabling reliable identification. The methodology described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results.
Introduction
This compound is a fatty acid ester widely used as an emulsifier, stabilizer, and viscosity-increasing agent in various pharmaceutical and personal care products. Its accurate identification and characterization are crucial for quality control and formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the presence of a free hydroxyl group in this compound necessitates a derivatization step to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, thereby reducing the polarity of the analyte.[1][2] This application note details a complete GC-MS protocol for the identification of this compound following silylation with BSTFA.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful GC-MS analysis. The following protocol outlines the steps for the extraction and derivatization of this compound from a sample matrix.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (GC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas, high purity
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts (2 mL)
Procedure:
-
Extraction:
-
Accurately weigh a representative amount of the sample into a glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex vigorously for 2 minutes to extract the this compound.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of anhydrous pyridine to ensure a non-acidic environment.
-
Add 100 µL of BSTFA with 1% TMCS.[3]
-
Cap the tube tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the derivatized sample into a GC vial with an insert for analysis.
-
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of the silylated this compound. Parameters may be optimized based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 2 min |
| Ramp 1 | 10°C/min to 300°C |
| Final Hold | Hold at 300°C for 10 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 600 amu |
| Solvent Delay | 5 minutes |
Data Presentation
Predicted Retention Time and Mass Spectral Data
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The retention time is an estimate based on the analysis of similar long-chain fatty acid esters and should be confirmed with a standard. The mass spectral data is predicted based on common fragmentation patterns of silylated hydroxy fatty acid esters.
| Compound | Derivative | Predicted Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | TMS | 20 - 25 | 414 (M+), 399 (M-15), 297, 117, 73 |
Explanation of Key Diagnostic Ions:
-
m/z 414 (M+) : The molecular ion of the TMS-derivatized this compound.
-
m/z 399 (M-15) : Loss of a methyl group (-CH₃) from a trimethylsilyl group, a characteristic fragmentation of TMS derivatives.[4]
-
m/z 297 : Fragmentation resulting from the cleavage of the bond adjacent to the silylated hydroxyl group.
-
m/z 117 : A fragment corresponding to the silylated propyl group.
-
m/z 73 : The base peak for many TMS derivatives, corresponding to the trimethylsilyl cation [(Si(CH₃)₃)⁺].
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC-MS identification of this compound.
Caption: Experimental workflow for GC-MS identification.
Caption: Silylation reaction of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and effective protocol for the identification of this compound in various sample matrices. The critical step of silylation with BSTFA successfully converts the analyte into a form amenable to GC-MS analysis. By following the outlined sample preparation, instrumental parameters, and data interpretation guidelines, researchers, scientists, and drug development professionals can confidently identify this compound, ensuring product quality and facilitating formulation research.
References
Application Note: Functional Group Analysis of 2-Hydroxypropyl Stearate using FTIR Spectroscopy
Introduction
2-Hydroxypropyl stearate (B1226849) is an ester formed from the reaction of stearic acid and propylene (B89431) glycol. It finds applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and surfactant. The unique properties of this molecule are derived from its chemical structure, which includes a long hydrophobic alkyl chain from stearic acid and a hydrophilic portion containing both a hydroxyl (-OH) and an ester (C=O) functional group. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for verifying the chemical identity and purity of 2-Hydroxypropyl stearate by identifying its characteristic functional groups.[1][2] This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths.[3] When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed.[4] This results in a unique spectrum that acts as a molecular "fingerprint," allowing for the identification of the compound's constituent functional groups.[1][2] For this compound, the key functional groups of interest are the hydroxyl group, the ester carbonyl group, and the long aliphatic chain.
Expected Spectral Features
The FTIR spectrum of this compound is characterized by the presence of several key absorption bands corresponding to its primary functional groups.
-
Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the region of 3650-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[5][6][7]
-
Aliphatic C-H Chains: Strong, sharp absorption peaks between 3000 cm⁻¹ and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the long stearate alkyl chain.[8][9]
-
Ester Carbonyl Group (C=O): A very strong and sharp absorption peak is characteristic of the ester functional group, typically appearing in the range of 1750-1735 cm⁻¹.[6][8][10] This is one of the most easily identifiable peaks in the spectrum.[5]
-
Ester C-O Stretching: Esters also exhibit two strong C-O stretching vibrations in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[8][10]
-
C-H Bending: Vibrations corresponding to the bending of C-H bonds (scissoring and rocking) from the alkyl chain appear in the 1470-1350 cm⁻¹ region.[8]
Quantitative Data Summary
The following table summarizes the expected characteristic FTIR absorption bands for this compound, their vibrational modes, and typical appearance.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Peak Intensity & Shape |
| 3650 - 3200 | Hydroxyl (-OH) | O-H Stretch | Strong, Broad |
| 3000 - 2850 | Alkyl (CH₂, CH₃) | C-H Stretch | Strong, Sharp |
| 1750 - 1735 | Ester | C=O Stretch | Very Strong, Sharp |
| 1470 - 1450 | Alkyl (CH₂) | C-H Bend (Scissoring) | Medium, Sharp |
| 1380 - 1350 | Alkyl (CH₃) | C-H Bend (Rocking) | Medium, Sharp |
| 1300 - 1000 | Ester | C-O Stretch | Strong, Sharp (two bands) |
Experimental Protocols
This section provides detailed protocols for sample preparation and data acquisition for the FTIR analysis of this compound.
Protocol 1: Sample Preparation using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is an ideal method for analyzing viscous liquids or waxy solids like this compound as it requires minimal sample preparation.[3][11]
-
Crystal Cleaning: Before analysis, ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Wipe the crystal surface with a soft tissue soaked in a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (a few milligrams or one to two drops) of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the ATR crystal.[11] Insufficient contact will result in a weak spectrum.
-
Data Collection: Proceed with the FTIR data acquisition as described in Protocol 3.
-
Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and cleaning with the appropriate solvent.
Protocol 2: Sample Preparation using Potassium Bromide (KBr) Pellet
This method is suitable if the sample is a solid and is used for transmission FTIR.
-
Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample into a very fine powder.[11]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is transparent to infrared radiation and acts as a matrix.[11]
-
Homogenize: Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix to reduce light scattering.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[11]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Proceed with the FTIR data acquisition as described in Protocol 3.
Protocol 3: FTIR Data Acquisition and Analysis
-
Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Acquisition Parameters: Set the data acquisition parameters. Typical parameters are:
-
Background Scan: Perform a background scan using the clean ATR crystal or without a sample in the beam path for KBr analysis.
-
Sample Scan: Place the prepared sample in the instrument and acquire the sample spectrum.
-
Data Processing:
-
Baseline Correction: Apply a baseline correction to the spectrum to account for any baseline drift.
-
Peak Identification: Identify the key peaks corresponding to the functional groups of this compound as listed in the data table. Use the software's peak-picking tool to determine the exact wavenumber of the absorption maxima.
-
Interpretation: Compare the obtained spectrum with a reference spectrum (if available) or with the expected absorption bands to confirm the identity and functional group profile of the sample.
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between the functional groups of this compound and its FTIR spectrum.
Caption: A flowchart detailing the step-by-step experimental workflow for FTIR analysis.
Caption: Logical diagram linking molecular functional groups to their spectral features.
References
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. azooptics.com [azooptics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. mdpi.com [mdpi.com]
Application Note: Thermal Analysis of 2-Hydroxypropyl Stearate using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the protocols for the thermal analysis of 2-Hydroxypropyl stearate (B1226849) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). 2-Hydroxypropyl stearate, a fatty acid ester, finds applications in various industries, including pharmaceuticals and cosmetics, due to its physicochemical properties. Understanding its thermal behavior is crucial for formulation development, manufacturing processes, and stability assessment. DSC provides information on melting behavior, phase transitions, and purity, while TGA is employed to determine thermal stability and decomposition characteristics. This document provides detailed experimental methodologies and illustrative data presentation to guide researchers in performing and interpreting these analyses.
Introduction
This compound is an ester of stearic acid and propylene (B89431) glycol. Its thermal properties are critical indicators of its performance and stability in various applications. Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1][2] This allows for the determination of melting point, heat of fusion (enthalpy), and the presence of polymorphs. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing valuable information about its thermal stability, decomposition kinetics, and the composition of the material.[3]
This application note provides standardized protocols for conducting DSC and TGA analyses on this compound and serves as a guide for data interpretation and presentation.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset temperature, and heat of fusion of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Materials:
-
This compound sample (2-5 mg)
-
Aluminum DSC pans and lids
-
Reference pan (empty, hermetically sealed)
-
Inert purge gas (e.g., Nitrogen, 99.99% purity)
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate to 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 0°C for 5 minutes.
-
Heating Ramp: Heat the sample from 0°C to 100°C at a constant heating rate of 10°C/min.[4]
-
Cooling Ramp (Optional): Cool the sample from 100°C to 0°C at a rate of 10°C/min to observe crystallization behavior.
-
Second Heating Ramp (Optional): Reheat the sample from 0°C to 100°C at 10°C/min to assess changes in thermal behavior after the initial thermal cycle.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer is required.
Materials:
-
This compound sample (5-10 mg)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Inert purge gas (e.g., Nitrogen, 99.99% purity)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Tare the balance.
-
Set the nitrogen purge gas flow rate to 20-50 mL/min to create an inert environment and remove any gaseous decomposition products.[5]
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[4]
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperature ranges.
Data Presentation
Quantitative data obtained from DSC and TGA analyses should be summarized in a clear and structured format. The following tables are illustrative examples of how to present the thermal analysis data for this compound.
Table 1: DSC Data for this compound
| Parameter | Value | Unit |
| Onset Melting Temperature (Tonset) | 41 - 48 | °C[6] |
| Peak Melting Temperature (Tpeak) | Illustrative Value: 52.5 | °C |
| Heat of Fusion (ΔHfus) | Illustrative Value: 180.2 | J/g |
Table 2: TGA Data for this compound
| Parameter | Value | Unit |
| Onset Decomposition Temperature (Tonset) | Illustrative Value: 215.3 | °C |
| Temperature of Maximum Decomposition (Tmax) | Illustrative Value: 285.1 | °C |
| Mass Loss (200-400°C) | Illustrative Value: 98.7 | % |
| Residual Mass at 600°C | Illustrative Value: 0.8 | % |
Visualization of Experimental Workflow
The logical flow of the thermal analysis process, from sample preparation to data analysis, can be visualized using the following diagram.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. This compound [chemdict.com]
Application Note: Formulation of Sustained-Release Matrix Tablets with 2-Hydroxypropyl Stearate
ANP-SRT-2HPS-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sustained-release (SR) oral dosage forms are designed to release a drug at a predetermined rate, maintaining a constant drug concentration in the bloodstream for a prolonged period.[1][2] This approach improves patient compliance by reducing dosing frequency, minimizes side effects associated with fluctuating plasma drug levels, and can enhance therapeutic efficacy.[1][3] Matrix tablets are a common and cost-effective method for achieving sustained release, where the active pharmaceutical ingredient (API) is uniformly dispersed within a polymer or lipid matrix that controls the rate of drug release.[3][4][5]
Lipid and wax-based excipients are often employed as hydrophobic matrix formers.[4][6][7] These materials control drug release primarily through a diffusion mechanism, where the gastrointestinal fluid penetrates the inert matrix, dissolves the API, and the dissolved drug diffuses out through a network of pores and channels.[4][7][8]
This application note explores the potential use of 2-Hydroxypropyl stearate (B1226849), a lipid-based excipient, as a matrix-forming agent for sustained-release tablets. Due to a notable gap in scientific literature specifically detailing the use of 2-Hydroxypropyl stearate for this application, this document provides proposed methodologies based on the established principles of formulation with structurally similar hydrophobic and lipidic excipients like stearic acid, glyceryl behenate, and various waxes.[4][6] The protocols outlined below are intended as a comprehensive starting point for formulation development and evaluation.
Two primary manufacturing techniques are presented: Direct Compression and Melt Granulation.
-
Direct Compression: A simple and efficient method where the API, this compound, and other excipients are blended and compressed directly into tablets.[9] This method is suitable if the powder blend possesses good flowability and compressibility.
-
Melt Granulation: This technique involves granulating the API and other excipients with a molten binder, in this case, this compound.[10][11][12] It is particularly useful for improving the flow properties of the blend and can enhance the uniformity of the hydrophobic matrix, offering robust control over drug release.[10][12]
Proposed Formulations
The following tables outline potential starting formulations for sustained-release tablets using this compound as the primary matrix former. The ratio of API to 2-HPS will be a critical parameter to investigate for modulating the drug release rate.
Table 1: Example Formulations for Direct Compression
| Component | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| Model Drug (e.g., Theophylline) | API | 30.0 | 30.0 | 30.0 |
| This compound | Matrix Former | 20.0 | 30.0 | 40.0 |
| Microcrystalline Cellulose (MCC) | Filler / Binder | 48.5 | 38.5 | 28.5 |
| Colloidal Silicon Dioxide | Glidant | 1.0 | 1.0 | 1.0 |
| Magnesium Stearate | Lubricant | 0.5 | 0.5 | 0.5 |
| Total | 100.0 | 100.0 | 100.0 |
Table 2: Example Formulations for Melt Granulation
| Component | Function | Formulation F4 (% w/w) | Formulation F5 (% w/w) | Formulation F6 (% w/w) |
| Model Drug (e.g., Metformin HCl) | API | 50.0 | 50.0 | 50.0 |
| This compound | Meltable Binder/Matrix | 25.0 | 35.0 | 45.0 |
| Dibasic Calcium Phosphate (B84403) | Filler | 24.0 | 14.0 | 4.0 |
| Magnesium Stearate | Lubricant (External) | 1.0 | 1.0 | 1.0 |
| Total | 100.0 | 100.0 | 100.0 |
Experimental Protocols
Protocol for Tablet Formulation by Direct Compression
This protocol describes the steps for preparing sustained-release tablets using the direct compression method.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Microcrystalline Cellulose (MCC)
-
Colloidal Silicon Dioxide
-
Magnesium Stearate
-
Sieves (e.g., 40-mesh, 60-mesh)
-
V-Blender or Turbula Mixer
-
Rotary Tablet Press with appropriate tooling
-
Analytical Balance
Procedure:
-
Sieving: Pass the API, this compound, and Microcrystalline Cellulose through a 40-mesh sieve to ensure de-agglomeration and uniform particle size.
-
Pre-lubrication Blending: Accurately weigh and transfer the sieved materials into a V-blender. Blend for 15 minutes to achieve a homogenous mixture.
-
Glidant Addition: Pass Colloidal Silicon Dioxide through a 60-mesh sieve and add it to the blender. Mix for an additional 5 minutes.
-
Lubrication: Pass Magnesium Stearate through a 60-mesh sieve and add it to the blend. Mix for a final 3 minutes. Avoid over-mixing, as it can negatively impact tablet hardness.
-
Compression: Load the final blend into the hopper of a rotary tablet press. Compress the blend into tablets using appropriate tooling (e.g., 10 mm round, standard concave punches) to a target weight and hardness.
-
Characterization: Evaluate the prepared tablets as per the protocols in Section 3.0.
Protocol for Tablet Formulation by Melt Granulation
This protocol is for preparing granules using this compound as a meltable binder, followed by compression.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Dibasic Calcium Phosphate
-
Magnesium Stearate
-
High-shear mixer with a heating jacket or a suitable melt extruder
-
Sieves (e.g., 20-mesh)
-
Rotary Tablet Press
-
Analytical Balance
Procedure:
-
Pre-mixing: Accurately weigh and mix the API and Dibasic Calcium Phosphate in the bowl of the high-shear mixer for 5 minutes at a low speed.
-
Binder Addition: Add the this compound powder to the pre-mixed ingredients.
-
Melt Granulation: Begin mixing and gradually heat the jacket of the mixer to a temperature just above the melting point of this compound. Continue mixing until granules of a suitable size are formed. The impeller and chopper speeds should be optimized to achieve the desired granule properties.
-
Cooling and Sizing: Cool the granules to room temperature while mixing at a low speed. Once solidified, pass the granules through a 20-mesh sieve to obtain a uniform granule size.
-
Lubrication: Transfer the sized granules to a blender, add sieved Magnesium Stearate (60-mesh), and blend for 3 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press to a target weight and hardness.
-
Characterization: Evaluate the prepared tablets as per the protocols in Section 3.0.
Evaluation of Sustained-Release Tablets
Physical Characterization of Granules and Powder Blend
Table 3: Parameters for Powder and Granule Evaluation
| Parameter | Method | Acceptance Criteria |
| Angle of Repose | Fixed funnel method | < 30° (Excellent), 31-35° (Good) |
| Bulk Density (BD) | Graduated cylinder method | Record value (g/mL) |
| Tapped Density (TD) | Graduated cylinder with a tapping apparatus | Record value (g/mL) |
| Carr's Index (%) | [(TD - BD) / TD] x 100 | 5-15 (Excellent), 16-20 (Good) |
| Hausner Ratio | TD / BD | 1.00-1.11 (Excellent), 1.12-1.18 (Good) |
Physical Characterization of Compressed Tablets
Table 4: Parameters for Tablet Evaluation
| Parameter | Method / Equipment | Acceptance Criteria |
| Appearance | Visual Inspection | Uniform color, no cracks, chips, or sticking |
| Weight Variation | Weigh 20 tablets individually (USP <905>) | Not more than two deviate by > ±5%, none by > ±10% |
| Hardness | Monsanto or Pfizer Hardness Tester (n=6) | Typically 5-8 kg/cm ² (adjust based on formulation) |
| Thickness | Vernier Caliper (n=6) | Within ±5% of the average thickness |
| Friability | Roche Friabilator (USP <1216>) | Less than 1.0% weight loss |
| Drug Content | UV-Vis Spectrophotometry or HPLC (n=10) | 90% - 110% of the label claim |
Protocol for In-Vitro Dissolution Testing
This protocol determines the rate of drug release from the formulated tablets.[1]
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle) or I (Basket)
-
Dissolution media (e.g., 0.1N HCl for 2 hours, followed by pH 6.8 phosphate buffer for the remaining time)
-
UV-Vis Spectrophotometer or HPLC for analysis
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. The medium volume is typically 900 mL, maintained at 37 ± 0.5°C. The paddle speed is usually set to 50 or 75 RPM.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 16, 24 hours).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile (Cumulative % Release vs. Time).
Table 5: Expected Dissolution Profile Data
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 25-40 | 20-35 | 15-30 |
| 4 | 50-65 | 45-60 | 40-55 |
| 8 | 70-85 | 65-80 | 60-75 |
| 12 | > 85 | > 80 | > 75 |
| 24 | > 95 | > 90 | > 85 |
Visualized Workflows
The following diagrams illustrate the manufacturing and evaluation processes.
Caption: Workflow for Sustained-Release Tablet Formulation by Direct Compression.
Caption: Workflow for Sustained-Release Tablet Formulation by Melt Granulation.
Caption: Logical Flow for the Evaluation of Formulated Sustained-Release Tablets.
Conclusion
This document provides a foundational framework for formulating and evaluating sustained-release matrix tablets using this compound. As a hydrophobic, lipid-based excipient, this compound is expected to effectively retard the release of both water-soluble and sparingly soluble drugs. The presented protocols for direct compression and melt granulation offer robust methods for tablet manufacturing. The rate of drug release can likely be modulated by adjusting the concentration of this compound in the formulation. Higher concentrations are expected to result in a slower, more prolonged release profile. Comprehensive physical and chemical testing, particularly in-vitro dissolution studies, is essential to characterize the performance of the formulations and to establish a basis for potential in-vivo studies. Further investigation is required to fully elucidate the performance of this excipient and optimize formulations for specific active pharmaceutical ingredients.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. Formulation and Evaluation of Sustained Release Matrix Tablets of Aceclofenac | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Twin-Screw Melt Granulation for Oral Solid Pharmaceutical Products [mdpi.com]
- 7. rjpn.org [rjpn.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
- 10. Continuous melt granulation to develop high drug loaded sustained release tablet of Metformin HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5403593A - Melt granulated compositions for preparing sustained release dosage forms - Google Patents [patents.google.com]
- 12. Continuous melt granulation to develop high drug loaded sustained release tablet of Metformin HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxypropyl Stearate in Nanoparticle Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate, is a lipophilic compound used as an emulsifier, stabilizer, and viscosity-increasing agent in various pharmaceutical, cosmetic, and food formulations.[1][2] Its properties make it a potential candidate for use as a solid lipid component in the formulation of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems are designed to enhance the delivery of therapeutic agents, particularly those with poor water solubility.
This document provides an overview of the potential applications of 2-Hydroxypropyl stearate in nanoparticle formulations and offers generalized experimental protocols for the preparation and characterization of such nanoparticles. It is important to note that while the use of this compound is mentioned in the patent literature for various formulations, detailed scholarly articles with specific quantitative data on its performance in nanoparticle systems are limited. The protocols provided herein are based on established methods for formulating lipid nanoparticles and are intended as a starting point for research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing nanoparticle formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Propylene glycol monostearate, 2-Hydroxypropyl octadecanoate | [1][2] |
| CAS Number | 1323-39-3 | [1] |
| Molecular Formula | C₂₁H₄₂O₃ | [1][2] |
| Appearance | White to off-white solid or waxy substance | [1] |
| Solubility | Soluble in oils, limited solubility in water | [1] |
| Regulatory Status | Generally Recognized as Safe (GRAS) for use in food products | [1] |
Application in Nanoparticle Formulations
This compound can serve as the primary solid lipid or as a component of the solid lipid matrix in both SLN and NLC formulations. Its emulsifying properties may also contribute to the stability of the nanoparticle dispersion.
-
Solid Lipid Nanoparticles (SLNs): In SLNs, this compound would form the solid lipid core that encapsulates the therapeutic agent. The choice of this lipid would be dictated by its ability to solubilize the drug in its molten state and to form a stable crystalline structure upon cooling, which entraps the drug.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a modified version of SLNs where the lipid matrix is composed of a blend of solid and liquid lipids. Incorporating a liquid lipid with this compound can create a less-ordered crystalline structure. This imperfect matrix can lead to higher drug loading capacity and reduce the potential for drug expulsion during storage.
Experimental Protocols
The following are generalized protocols for the preparation of SLNs and NLCs that can be adapted for the use of this compound.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method involves the emulsification of a molten lipid phase into a hot aqueous phase.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Beakers
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 5-10°C above its melting point.
-
Disperse or dissolve the API in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at high speed for a defined period (e.g., 5-15 minutes) to form a hot oil-in-water (o/w) nanoemulsion.
-
-
Nanoparticle Formation:
-
Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by Microemulsion Method
This technique involves the formation of a hot microemulsion that is then dispersed in a cold aqueous medium.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol® 812)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Butanol)
-
Purified Water
Equipment:
-
Water bath or heating plate with magnetic stirrer
-
Beakers
-
Ice bath
Procedure:
-
Preparation of the Hot Microemulsion:
-
Melt the this compound and mix it with the liquid lipid.
-
Dissolve the API in the molten lipid mixture.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant and co-surfactant in a small amount of water.
-
Heat both the lipid and aqueous phases to the same temperature (e.g., 60-70°C).
-
Slowly add the aqueous phase to the lipid phase with gentle stirring until a clear, transparent microemulsion is formed.
-
-
Nanoparticle Formation:
-
Prepare a larger volume of cold purified water (2-4°C) in a beaker placed in an ice bath.
-
Disperse the hot microemulsion into the cold water under continuous stirring.
-
The rapid cooling and lipid precipitation lead to the formation of NLCs.
-
Characterization of Nanoparticles
Once the nanoparticles are formulated, a series of characterization studies should be performed to assess their physicochemical properties.
Table 2: Key Characterization Parameters for Lipid Nanoparticles
| Parameter | Technique(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the width of the size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Entrapment Efficiency (%EE) and Drug Loading (%DL) | UV-Vis Spectrophotometry, HPLC (after separation of free drug) | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To evaluate the physical state of the lipid matrix and the encapsulated drug. |
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the influence of this compound-based nanoparticles on specific signaling pathways. The biological effects of such nanoparticles would primarily be determined by the encapsulated active pharmaceutical ingredient. The nanoparticle itself would function as a carrier to enhance the bioavailability and targeted delivery of the encapsulated drug.
The logical relationship for the function of these nanoparticles in drug delivery is illustrated below.
Conclusion
This compound presents itself as a viable, yet underexplored, lipid excipient for the formulation of SLNs and NLCs. Its GRAS status and emulsifying properties are advantageous for pharmaceutical applications. The generalized protocols and characterization methods outlined in this document provide a foundational framework for researchers to investigate the potential of this compound in developing novel nanoparticle-based drug delivery systems. Further empirical studies are necessary to establish specific formulation parameters and to quantify the performance of this excipient in terms of drug loading, release kinetics, and stability.
References
Application Notes and Protocols for 2-Hydroxypropyl Stearate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Hydroxypropyl Stearate (B1226849)
2-Hydroxypropyl stearate, also known as propylene (B89431) glycol monostearate, is a lipophilic excipient comprising a mixture of the mono- and di-esters of stearic and palmitic acids with propylene glycol.[1][2] Its amphiphilic nature, arising from a hydrophobic fatty acid chain and a hydrophilic diol head group, makes it a versatile ingredient in pharmaceutical formulations. It is commonly used as an emulsifier, stabilizer, lubricant, and matrix-forming agent in various dosage forms.[1][3] This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Propylene glycol monostearate, 1,2-Propanediol monostearate |
| CAS Number | 1323-39-3 |
| Molecular Formula | C₂₁H₄₂O₃ |
| Molecular Weight | 342.56 g/mol |
| Appearance | White to yellowish powder or flakes |
| Solubility | Insoluble in water; soluble in organic solvents and oils |
| HLB Value | Approximately 3-4 (Lipophilic) |
| Melting Point | ~45-60 °C |
Application Notes
Solid Lipid Nanoparticles (SLNs) for Enhanced Drug Delivery
This compound can serve as a primary solid lipid matrix for the encapsulation of lipophilic active pharmaceutical ingredients (APIs) in Solid Lipid Nanoparticles (SLNs).
-
Rationale for Use: Its solid nature at room and body temperature provides a stable core for drug entrapment and controlled release.[4] The biocompatibility and biodegradability of stearic acid and propylene glycol make it a suitable choice for parenteral and oral delivery systems.
-
Potential Advantages:
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.
-
Improved Bioavailability: For poorly water-soluble drugs, encapsulation in SLNs can enhance oral bioavailability.[5]
-
Targeted Delivery: Surface modification of SLNs can enable targeted drug delivery.
-
Protection of Labile Drugs: The solid matrix can protect sensitive APIs from degradation.
-
Illustrative Quantitative Data for this compound-based SLNs: (Note: This data is representative and based on similar lipid excipients due to limited specific public data for this compound. Formulation optimization is required for specific APIs.)
| Parameter | Typical Range |
| Particle Size (z-average) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -40 mV |
| Drug Loading | 1 - 10% (w/w) |
| Entrapment Efficiency | 70 - 95% |
Sustained-Release Hydrophobic Matrix Tablets
As a hydrophobic material, this compound can be employed as a matrix-forming agent in sustained-release oral solid dosage forms.[6]
-
Mechanism of Action: When formulated into a tablet matrix, this compound does not dissolve in gastrointestinal fluids but instead controls drug release through diffusion of the API through the inert matrix and/or by gradual erosion of the matrix surface.
-
Formulation Strategies: It can be used alone or in combination with other hydrophilic or hydrophobic polymers to modulate the drug release profile. It is particularly useful for highly water-soluble drugs where a significant retardation of release is desired.
-
Processing Methods: Matrix tablets can be prepared by direct compression or melt granulation, leveraging the relatively low melting point of this compound.
Illustrative In Vitro Dissolution Profile for a Sustained-Release Matrix Tablet: (Note: This is a hypothetical dissolution profile and will vary based on the drug, formulation, and dissolution conditions.)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 70 |
| 12 | 85 |
| 24 | >95 |
Topical Formulations: Emulsifier and Consistency Agent
In topical creams and lotions, this compound functions as a lipophilic (w/o) emulsifier, co-emulsifier, and consistency-enhancing agent.[7][8]
-
Role in Emulsions: It helps to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions by reducing the interfacial tension between the two phases. Its lipophilic nature makes it particularly suitable for w/o emulsions or as a stabilizer in the oil phase of o/w emulsions.
-
Texture and Rheology: The incorporation of this compound imparts viscosity and body to topical formulations, contributing to a desirable skin feel and ensuring the physical stability of the product.[9][10]
-
Enhanced Drug Penetration: As a lipid-based excipient, it may also contribute to enhancing the penetration of lipophilic drugs into the skin.[11]
Illustrative Rheological and Stability Data for a Topical Cream: (Note: This data is representative and will depend on the complete formulation.)
| Parameter | Value |
| Viscosity (at 25 °C) | 20,000 - 50,000 cP |
| Yield Stress | 10 - 30 Pa |
| Physical Stability | No phase separation after 3 months at 40 °C/75% RH |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol describes a general method for preparing drug-loaded SLNs using this compound as the lipid matrix.
Materials and Equipment:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
C-surfactant (e.g., Soya lecithin)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating plate
-
Particle size analyzer
Protocol:
-
Preparation of the Lipid Phase: a. Weigh the required amounts of this compound and the lipophilic API. b. Heat the mixture in a beaker to 5-10 °C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: a. Weigh the required amounts of surfactant and co-surfactant and dissolve them in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: a. Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer. b. Immediately homogenize the mixture using a high-shear homogenizer at 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanosizing: a. Subject the hot pre-emulsion to probe sonication for 5-15 minutes. The sonication parameters (e.g., amplitude, pulse duration) should be optimized.
-
Cooling and Solidification: a. Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion. b. Determine the drug loading and entrapment efficiency using a validated analytical method (e.g., HPLC) after separating the free drug from the SLNs.
Formulation of Sustained-Release Matrix Tablets by Direct Compression
This protocol outlines a general procedure for preparing sustained-release matrix tablets using this compound.
Materials and Equipment:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Filler/Diluent (e.g., Microcrystalline cellulose)
-
Glidant (e.g., Colloidal silicon dioxide)
-
Lubricant (e.g., Magnesium stearate)
-
V-blender or Turbula mixer
-
Tablet press with appropriate tooling
-
Dissolution testing apparatus
Protocol:
-
Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40) to ensure uniformity and break up any agglomerates.
-
Blending: a. Accurately weigh all the components. b. Add the API, this compound, and filler to a blender and mix for 15-20 minutes. c. Add the glidant and blend for an additional 5 minutes. d. Finally, add the lubricant and blend for a short period (2-3 minutes) to avoid over-lubrication.
-
Compression: a. Compress the final blend into tablets using a tablet press at a defined compression force.
-
Characterization: a. Evaluate the tablets for physical properties such as weight variation, hardness, thickness, and friability. b. Perform in vitro dissolution studies in a suitable medium (e.g., phosphate (B84403) buffer pH 6.8) for up to 24 hours to determine the drug release profile.[12]
Preparation of a Topical Cream (Oil-in-Water Emulsion)
This protocol provides a general method for preparing a topical cream using this compound as a co-emulsifier and consistency agent.
Materials and Equipment:
-
This compound
-
Oil phase components (e.g., Mineral oil, Cetyl alcohol)
-
Aqueous phase components (e.g., Purified water, Glycerin)
-
Primary emulsifier (e.g., Polysorbate 80)
-
Preservatives (e.g., Parabens)
-
Homogenizer
-
Heating and mixing vessels
Protocol:
-
Preparation of the Oil Phase: a. In a suitable vessel, combine this compound, other oil-soluble components, and the oil-soluble preservative. b. Heat the mixture to 70-75 °C with constant stirring until all components are melted and homogenous.
-
Preparation of the Aqueous Phase: a. In a separate vessel, combine purified water, glycerin, the primary emulsifier, and the water-soluble preservative. b. Heat the aqueous phase to 70-75 °C with stirring until all components are dissolved.
-
Emulsification: a. Slowly add the oil phase to the aqueous phase (or vice versa, depending on the desired emulsion type) with continuous homogenization. b. Continue homogenization for 10-20 minutes to ensure a fine and uniform droplet size.
-
Cooling: a. Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Steps: a. Add any temperature-sensitive ingredients (e.g., fragrance, API) when the cream has cooled to below 40 °C. b. Adjust the pH if necessary.
-
Characterization: a. Evaluate the cream for its physical appearance, pH, viscosity, and spreadability. b. Conduct stability studies to assess for phase separation, creaming, or other signs of instability.[13]
Visualizations
Safety and Regulatory Information
This compound is generally regarded as a safe and well-tolerated excipient for topical and oral use. It is listed in various pharmacopeias and has a long history of use in food and cosmetic products.[1] However, as with any excipient, it is essential to consult the relevant regulatory guidelines and conduct appropriate safety and toxicity studies for any new drug formulation.
Conclusion
This compound is a multifunctional excipient with significant potential in modern pharmaceutical formulations. Its lipophilic nature makes it a valuable tool for developing sustained-release oral dosage forms, enhancing the delivery of poorly soluble drugs via lipid-based nanocarriers, and formulating stable and aesthetically pleasing topical products. The protocols and data presented herein provide a foundational guide for researchers to explore the applications of this compound in their drug development projects. It is important to reiterate that the provided quantitative data is illustrative, and extensive formulation and process optimization are necessary to develop a robust and effective drug product for any specific API.
References
- 1. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 2. Propylene Glycol Monostearate [drugfuture.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. sciencejournal.re [sciencejournal.re]
- 8. Emulgel: A Comprehensive Review for Topical Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Preparing Oil-in-Water Emulsions with 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) emulsions are critical formulation strategies in the pharmaceutical and cosmetic industries for the delivery of lipophilic active ingredients. The selection of an appropriate emulsifier is paramount to ensure the stability and efficacy of these formulations. 2-Hydroxypropyl stearate (B1226849) is a non-ionic surfactant that can be utilized as an emulsifier in the preparation of O/W emulsions. Its chemical structure, featuring both a lipophilic stearate tail and a hydrophilic hydroxypropyl head group, allows it to stabilize the interface between oil and water phases.
These application notes provide a detailed protocol for the preparation of an oil-in-water emulsion using 2-Hydroxypropyl stearate. The protocol is based on general principles of emulsion formulation and the physicochemical properties of similar non-ionic surfactants.[1][2] It is intended to serve as a starting point for formulation development, and optimization of the process parameters will likely be required to achieve the desired emulsion characteristics for a specific application.
Physicochemical Properties of this compound
A fundamental understanding of the emulsifier's properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C21H44O4 | [3] |
| Molecular Weight | 342.56 g/mol | [3] |
| Melting Point | 35°C | [3] |
| LogP | 8.20 | [3] |
| Appearance | Waxy solid |
Experimental Protocol: Preparation of an Oil-in-Water Emulsion
This protocol outlines a hot homogenization method for preparing an O/W emulsion. This technique is widely used in the pharmaceutical industry to produce fine and uniform emulsions.[2]
Materials:
-
This compound
-
Oil Phase (e.g., Miglyol 812, soybean oil, or other suitable carrier oil)
-
Aqueous Phase (e.g., purified water, buffer solution)
-
Optional: Co-emulsifier (e.g., phospholipids (B1166683), polysorbate 80)[4][5]
-
Optional: Thickening agent (e.g., xanthan gum, carbomer)[6]
-
Optional: Preservative (e.g., phenoxyethanol, parabens)
Equipment:
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Heating magnetic stirrers or water bath
-
Beakers and graduated cylinders
-
Analytical balance
-
Thermometer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of the Aqueous Phase:
-
Preparation of the Oil Phase:
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization. The rate of addition should be controlled to ensure proper dispersion.
-
Continue homogenization for a predetermined time (e.g., 5-10 minutes) to reduce the droplet size of the dispersed oil phase. The optimal homogenization time and speed will need to be determined experimentally.
-
-
Cooling:
-
Transfer the emulsion to a stirrer and allow it to cool down to room temperature under gentle agitation. Rapid cooling should be avoided as it can lead to instability.
-
-
Addition of Temperature-Sensitive Ingredients:
-
Once the emulsion has cooled to below 40°C, any temperature-sensitive ingredients, such as preservatives or active pharmaceutical ingredients (APIs), can be added.[7]
-
-
Final Characterization:
-
Characterize the final emulsion for its physicochemical properties, including particle size, polydispersity index (PDI), zeta potential, viscosity, and pH.
-
Conduct stability studies under various conditions (e.g., different temperatures, freeze-thaw cycles) to assess the long-term stability of the formulation.[4][5]
-
Experimental Workflow
References
- 1. US4254104A - Process for preparing stable oil-in-water emulsions - Google Patents [patents.google.com]
- 2. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 3. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 4. Parenteral emulsions stabilized with a mixture of phospholipids and PEG-660-12-hydroxy-stearate: evaluation of accelerated and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 7. innovacos.com [innovacos.com]
Application Notes and Protocols for 2-Hydroxypropyl Stearate in Cell Culture Media
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive investigation of scientific literature and supplier databases reveals a significant gap in available information regarding the specific use of 2-Hydroxypropyl stearate (B1226849) in cell culture media. Currently, there are no established protocols, quantitative data on its effects on cell lines, or defined signaling pathways directly attributed to this compound. Chemical suppliers, such as MilliporeSigma, provide 2-Hydroxypropyl stearate for early discovery research on an "as-is" basis, without analytical data on its biological applications.[1] This document, therefore, serves as a foundational guide, leveraging information on the parent compound, stearic acid, and related molecules to propose potential applications and a framework for empirical evaluation of this compound in your cell culture systems.
Introduction to this compound and its Potential in Cell Culture
This compound is an ester of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. While this specific ester lacks documented applications in cell culture, its constituent components suggest potential utility. Stearic acid itself is a well-established supplement in serum-free cell culture media, particularly for biomanufacturing applications involving Chinese Hamster Ovary (CHO) cells. It serves as a precursor for the synthesis of oleic acid and other essential fatty acids, provides a stable energy source, and is a component of cellular membranes.
The "2-hydroxypropyl" group may enhance the solubility of stearic acid in aqueous media, potentially offering a more stable and bioavailable method for delivering this key fatty acid to cells in culture compared to free stearic acid, which has poor solubility.
Potential Applications (Hypothetical):
-
Lipid Supplementation in Serum-Free Media: As a more soluble source of stearic acid, it could be used to support the growth and productivity of various cell lines, especially those with high lipid demands or in serum-free formulations.
-
Energy Source: The stearate component can be metabolized by cells to provide energy through beta-oxidation.
-
Enhanced Stability: Compared to unsaturated fatty acids, stearic acid and its derivatives are not susceptible to lipid peroxidation, which can be toxic to cells.
Insights from Stearic Acid: Known Cellular Effects
Research on stearic acid provides valuable insights into the potential biological effects of this compound. Studies have shown that stearic acid can have dose-dependent effects on cell processes:
-
Cell Differentiation: At low concentrations (0.01-0.1 mM), stearic acid has been shown to promote the differentiation of porcine intestinal epithelial cells (IPEC-J2).[2]
-
Cell Viability and Apoptosis: At higher concentrations, stearic acid can inhibit cell viability in a time- and dose-dependent manner.[2] It has been shown to induce apoptosis and autophagy by causing endoplasmic reticulum (ER) stress in IPEC-J2 cells.[2]
-
Cell Cycle: A related compound, hydroxystearic acid, has been demonstrated to interfere with the cell cycle, blocking murine cells in the G2-M phase and human cells in the G0-G1 phase, with the cdc2 kinase complex identified as a molecular target.[3]
These findings suggest that the concentration of this compound used in cell culture media will be a critical parameter to optimize, with the potential for both beneficial and detrimental effects depending on the dose and cell type.
Proposed Experimental Protocol for Evaluating this compound
Given the lack of existing data, a systematic approach is required to determine the utility and optimal working concentration of this compound for a specific cell line. The following protocol outlines a general workflow for this evaluation.
Materials
-
This compound
-
Appropriate solvent for stock solution (e.g., ethanol, DMSO)
-
Complete cell culture medium for the cell line of interest
-
Cell line of interest
-
Cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
-
Cell proliferation assay (e.g., WST-1, CyQUANT)
-
Apoptosis assay (e.g., Annexin V/PI staining)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope, etc.)
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for evaluating this compound in a cell culture application.
Figure 1: Proposed experimental workflow for evaluating this compound.
Detailed Methodologies
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 100% ethanol) to create a high-concentration stock solution (e.g., 100 mM).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed the cells of interest into 96-well plates (for viability/proliferation assays) or 6-well plates (for apoptosis assays) at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform cell viability, proliferation, and apoptosis assays according to the manufacturer's instructions.
-
Potential Signaling Pathways Influenced by Stearate
Based on studies of stearic acid, high concentrations of this compound might induce cellular stress and apoptosis through the endoplasmic reticulum (ER) stress pathway.
Figure 2: Potential signaling pathway activated by high stearate concentrations.
Data Presentation
All quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (%)
| Concentration | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100% | 100% | 100% |
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| 1 mM |
Table 2: Effect of this compound on Cell Proliferation (Absorbance at X nm)
| Concentration | 24 hours | 48 hours | 72 hours |
| Vehicle Control | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| 1 mM |
Table 3: Effect of this compound on Apoptosis (% Apoptotic Cells)
| Concentration | 48 hours |
| Vehicle Control | |
| 10 µM | |
| 100 µM | |
| 1 mM |
Conclusion and Future Directions
The use of this compound in cell culture media is currently an unexplored area. The protocols and theoretical framework provided here offer a starting point for researchers to systematically evaluate its potential as a beneficial supplement. The key will be to empirically determine the optimal concentration that supports cell health and productivity without inducing cytotoxicity. Future research could involve lipidomic analysis to understand how this compound is metabolized by the cells and its impact on the cellular lipid profile.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for synthesizing 2-Hydroxypropyl stearate in the lab
Abstract
This application note provides detailed experimental protocols for the laboratory synthesis of 2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate (PGMS), a widely used emulsifier, emollient, and surfactant in the pharmaceutical, cosmetic, and food industries. Two primary synthesis routes are presented: a traditional acid-catalyzed Fischer esterification of stearic acid and 1,2-propanediol, and a base-catalyzed reaction between stearic acid and propylene oxide. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of this important compound.
Introduction
2-Hydroxypropyl stearate is a nonionic surfactant with an amphiphilic structure, consisting of a long, lipophilic alkyl chain from stearic acid and a polar head with a free hydroxyl group from propylene glycol. This structure allows it to stabilize emulsions and function as a valuable excipient in various formulations. The synthesis of this compound can be achieved through several methods, each with its own advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product. This note details two common and effective laboratory-scale synthesis methods.
Data Presentation
The following tables summarize the key quantitative parameters for the two primary synthesis methods described in this document.
Table 1: Reactant and Catalyst Quantities for Synthesis of this compound
| Parameter | Acid-Catalyzed Esterification | Base-Catalyzed Reaction |
| Stearic Acid | 1.0 mol (284.48 g) | 1.0 mol (284.48 g) |
| 1,2-Propanediol | 1.2 mol (91.31 g) | - |
| Propylene Oxide | - | 1.0 - 1.2 mol (58.08 - 69.70 g) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Potassium Hydroxide (B78521) (KOH) |
| Catalyst Loading | 1-2% of total reactant weight | ~1.5% of fatty acid weight |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Acid-Catalyzed Esterification | Base-Catalyzed Reaction |
| Temperature | 140 - 180 °C | 115 - 130 °C |
| Pressure | Atmospheric | 2 - 5 atm |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Typical Yield | >80% (crude) | High conversion |
| Purity (after purification) | >90% | >99% (after distillation)[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Stearic Acid and 1,2-Propanediol
This method involves the direct esterification of stearic acid with 1,2-propanediol using an acid catalyst to drive the reaction.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
1,2-Propanediol (Propylene Glycol, C₃H₈O₂)
-
p-Toluenesulfonic acid (p-TSA)
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap, separatory funnel)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add stearic acid (28.45 g, 0.1 mol) and 1,2-propanediol (9.13 g, 0.12 mol).
-
Solvent and Catalyst Addition: Add toluene (150 mL) to the flask to facilitate the azeotropic removal of water. Add p-toluenesulfonic acid (0.7 g, ~2% of reactant weight) to the mixture.
-
Esterification Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected.
-
Reaction Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel.
-
Work-up:
-
Wash the organic layer with 100 mL of 5% sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with 100 mL of deionized water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the sodium sulfate and transfer the filtrate to a round-bottom flask.
-
Remove the toluene and any excess 1,2-propanediol using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation (distillation temperature for propylene glycol monostearate is in the range of 190-250°C) to yield the pure this compound.[2]
-
Protocol 2: Base-Catalyzed Synthesis from Stearic Acid and Propylene Oxide
This method utilizes the reaction of stearic acid with propylene oxide in the presence of a base catalyst. This procedure should be conducted in a pressure-rated reactor due to the use of propylene oxide.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Propylene Oxide (C₃H₆O)
-
Potassium Hydroxide (KOH)
-
Phosphoric Acid (H₃PO₄) for neutralization
-
Diatomaceous earth (optional, for filtration)
-
Pressure reactor (autoclave) with temperature and pressure controls
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a pressure reactor, charge stearic acid (28.45 g, 0.1 mol) and potassium hydroxide (0.43 g, ~1.5% of stearic acid weight).
-
Initial Heating: Heat the mixture to approximately 120°C to melt the stearic acid and dissolve the catalyst.
-
Addition of Propylene Oxide: Carefully add propylene oxide (6.4 g, 0.11 mol, a 1.1 molar equivalent) to the reactor. The addition should be controlled to maintain the reaction pressure between 2 and 5 atmospheres.[3]
-
Reaction: Maintain the reaction temperature between 115°C and 130°C with constant stirring for 2-4 hours.[3] Monitor the reaction progress by measuring the acid number of the mixture; the reaction is considered complete when the acid number falls within the range of 1 to 10.[3]
-
Venting and Neutralization: After the reaction is complete, cool the reactor and carefully vent any unreacted propylene oxide in a fume hood. Neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of phosphoric acid while the product is still warm (e.g., 140-150°C).[1] This will precipitate potassium phosphate (B84403).
-
Purification:
-
The precipitated potassium phosphate can be removed by filtration. The addition of diatomaceous earth may facilitate this process.[3]
-
The filtered product is the crude this compound. For higher purity, the product can be subjected to vacuum distillation.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound via acid-catalyzed esterification.
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
References
- 1. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
- 2. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]
- 3. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring the Emulsifying Capacity of 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate (PGMS), is a non-ionic surfactant widely utilized across the food, pharmaceutical, and cosmetic industries for its emulsifying, stabilizing, and thickening properties.[1][2] As a lipophilic emulsifier, it possesses a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.4 to 3.8, making it particularly effective for creating stable water-in-oil (W/O) emulsions.[3][4][5] Its ability to form a stable film around dispersed droplets is crucial for preventing coalescence and maintaining the desired texture and shelf-life of various products, including margarines, baked goods, and topical creams.[1][3][6]
These application notes provide detailed protocols for quantifying the emulsifying capacity of 2-Hydroxypropyl stearate. The methodologies described herein are designed to deliver reproducible and comparable data, essential for formulation development, quality control, and regulatory submissions.
Principle of Emulsifying Capacity
The emulsifying capacity of a surfactant is its ability to form and stabilize an emulsion. This is determined by its effectiveness at reducing the interfacial tension between two immiscible liquids (e.g., oil and water) and preventing the dispersed droplets from coalescing. Key indicators of emulsifying capacity include:
-
Emulsion Stability: The ability of an emulsion to resist changes in its properties over time.
-
Droplet Size Distribution: The size and uniformity of the dispersed droplets, which significantly impact emulsion stability and texture.
-
Rheological Properties: The flow behavior of the emulsion, which is related to its stability and sensory characteristics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Propylene glycol monostearate (PGMS), E477 | [1] |
| Chemical Formula | C21H42O3 | [1] |
| Molecular Weight | 342.56 g/mol | |
| Appearance | White to cream-colored waxy solid (flakes or beads) | [2] |
| Solubility | Insoluble in water; soluble in fats and organic solvents like ethanol | [2][3] |
| HLB Value | Approximately 3.4 - 3.8 | [3][4][5] |
| Typical Usage Level | 0.5% - 5% in creams and lotions | [2] |
Experimental Protocols
To comprehensively evaluate the emulsifying capacity of this compound, a combination of methods should be employed. Below are detailed protocols for key experiments.
Protocol 1: Determination of Emulsion Stability by Measuring Creaming Index
This method provides a simple yet effective visual assessment of emulsion stability.
Objective: To quantify the rate of phase separation in an oil-in-water (O/W) or water-in-oil (W/O) emulsion stabilized by this compound.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, soybean oil)
-
Aqueous phase (e.g., deionized water)
-
Graduated cylinders (10 mL)
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
Water bath or incubator
Procedure:
-
Preparation of the Pre-emulsion:
-
For a W/O emulsion, dissolve a specified concentration of this compound (e.g., 1%, 2%, 5% w/w) in the oil phase by heating to 60-70°C with gentle stirring.
-
Heat the aqueous phase to the same temperature.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a set duration (e.g., 5 minutes).
-
-
Stability Assessment:
-
Immediately after homogenization, pour 10 mL of the emulsion into a graduated cylinder.
-
Seal the cylinder and store it at a controlled temperature (e.g., 25°C or 40°C).
-
At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), measure the height of the separated aqueous layer (for W/O emulsions) or cream layer (for O/W emulsions).
-
-
Calculation of Creaming Index (CI):
-
Calculate the Creaming Index using the following formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
-
Data Presentation:
| Emulsifier | Concentration (%) | Storage Time (h) | Serum Layer Height (mL) | Total Height (mL) | Creaming Index (%) |
| This compound | 1 | 24 | 1.5 | 10 | 15 |
| 2 | 24 | 0.5 | 10 | 5 | |
| 5 | 24 | 0.1 | 10 | 1 | |
| Comparative Emulsifier A | 2 | 24 | 2.0 | 10 | 20 |
| Comparative Emulsifier B | 2 | 24 | 0.3 | 10 | 3 |
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
This technique provides quantitative data on the droplet size distribution, a critical factor in emulsion stability.
Objective: To measure the mean droplet diameter and polydispersity index (PDI) of an emulsion.
Materials:
-
Emulsion prepared as in Protocol 1
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Deionized water (for dilution)
Procedure:
-
Sample Preparation:
-
Immediately after homogenization, and at specified time points during storage, take a small aliquot of the emulsion.
-
Dilute the emulsion with deionized water to a suitable concentration for DLS analysis (this prevents multiple scattering effects). The exact dilution factor will depend on the instrument and the initial emulsion concentration.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI). A lower PDI indicates a more uniform droplet size distribution.
-
-
Data Analysis:
-
Record the Z-average diameter and PDI at each time point. An increase in the mean droplet size over time is indicative of coalescence and poor stability.
-
Data Presentation:
| Emulsifier | Concentration (%) | Time (h) | Mean Droplet Size (nm) | PDI |
| This compound | 2 | 0 | 250 | 0.25 |
| 24 | 280 | 0.30 | ||
| 48 | 350 | 0.38 | ||
| Comparative Emulsifier B | 2 | 0 | 220 | 0.22 |
| 24 | 230 | 0.24 | ||
| 48 | 245 | 0.26 |
Protocol 3: Rheological Analysis by Viscometry
Viscosity measurements provide insights into the structure and stability of the emulsion.
Objective: To measure the viscosity of the emulsion as a function of shear rate.
Materials:
-
Emulsion prepared as in Protocol 1
-
Rheometer or viscometer with appropriate geometry (e.g., cone-plate or parallel-plate)
-
Temperature control unit
Procedure:
-
Sample Loading:
-
Carefully load the emulsion onto the rheometer plate, ensuring no air bubbles are trapped.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile. Emulsions are typically shear-thinning, meaning their viscosity decreases with increasing shear rate.
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate. A higher zero-shear viscosity often correlates with better stability against creaming or sedimentation.[2]
-
Data Presentation:
| Emulsifier | Concentration (%) | Zero-Shear Viscosity (Pa·s) | Viscosity at 100 s⁻¹ (Pa·s) |
| This compound | 2 | 1.2 | 0.3 |
| 5 | 3.5 | 0.8 | |
| Comparative Emulsifier B | 2 | 1.5 | 0.4 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the emulsifying capacity of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the emulsifying capacity of this compound. By employing a multi-faceted approach that includes stability testing, particle size analysis, and rheological measurements, researchers and formulation scientists can obtain the comprehensive data necessary to optimize product performance and ensure quality. The provided data table templates offer a clear and concise way to present and compare results, facilitating informed decision-making in product development.
References
- 1. Propylene Glycol Monostearate (PGMS) Food Grade: A Versatile Emulsifier [cnchemsino.com]
- 2. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 3. chemvera.com [chemvera.com]
- 4. researchgate.net [researchgate.net]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
troubleshooting emulsion instability with 2-Hydroxypropyl stearate
Technical Support Center: Troubleshooting Emulsion Instability
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting emulsion instability issues specifically encountered when using 2-Hydroxypropyl stearate (B1226849) as an emulsifier. The information is presented in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of emulsion instability?
Emulsion instability manifests through several observable phenomena. These include:
-
Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a reversible process.
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.
-
Coalescence: An irreversible process where droplets merge to form larger ones, ultimately leading to complete phase separation.[1]
-
Phase Inversion: The dispersed phase and continuous phase switch, for example, an oil-in-water (O/W) emulsion inverting to a water-in-oil (W/O) emulsion.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[1]
Q2: What is the function of 2-Hydroxypropyl stearate in an emulsion?
This compound is a surface-active agent, or surfactant, that functions as an emulsifier. Its role is to adsorb at the oil-water interface, forming a protective film around the dispersed phase droplets.[2][3] This film lowers the interfacial tension between the two immiscible liquids and creates a barrier that prevents droplets from coalescing, thereby enhancing the kinetic stability of the emulsion.[2][4]
Q3: How does temperature affect the stability of an emulsion containing this compound?
Temperature can significantly impact emulsion stability.[5]
-
Increased Temperature: Higher temperatures increase the kinetic energy of droplets, leading to more frequent collisions and potentially overcoming the stabilizing barrier, which can cause coalescence.[5] It can also affect the solubility of the emulsifier and the viscosity of the continuous phase.
-
Decreased Temperature: Lowering the temperature can increase the viscosity of the continuous phase, which slows down droplet movement and can enhance stability.[5] However, it may also cause the crystallization of components in the oil phase, including the stearate portion of the emulsifier, potentially leading to a grainy texture or instability.[6]
Q4: Can the pH of the formulation affect an emulsion stabilized with this compound?
While this compound is a non-ionic emulsifier and generally less sensitive to pH changes than ionic emulsifiers, the overall formulation pH can still impact stability.[7] Extreme pH levels can affect the stability of other ingredients in the formulation, such as active pharmaceutical ingredients (APIs), preservatives, or polymers, which can indirectly lead to emulsion breakdown.[7] Changes in pH can alter the charge of other molecules, affecting their interactions and potentially destabilizing the system.[7]
Troubleshooting Specific Emulsion Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My emulsion is showing signs of creaming or sedimentation shortly after preparation.
-
Question: I've formulated an oil-in-water emulsion that quickly separates into a concentrated top layer. What is the cause and how can I resolve this?
-
Answer: This phenomenon is likely creaming, driven by the density difference between the oil and water phases and governed by Stokes' Law. The primary causes are insufficient viscosity of the continuous phase and large droplet size.
Solutions:
-
Increase Continuous Phase Viscosity: The addition of thickening agents or rheology modifiers (e.g., xanthan gum, carbomers, or cellulose (B213188) derivatives) to the continuous phase can significantly slow down droplet migration.[3][5]
-
Reduce Droplet Size: Smaller droplets are less affected by gravity and exhibit slower creaming rates.[5] You can achieve smaller droplet sizes by increasing the energy input during emulsification, for instance, by using a high-pressure homogenizer or increasing homogenization time/speed.[8]
-
Optimize Emulsifier Concentration: Ensure there is enough this compound to fully coat the surface of all oil droplets.[2][9] Insufficient emulsifier can lead to larger droplets that are more prone to creaming.
-
Problem 2: The droplets in my emulsion are merging, leading to irreversible phase separation.
-
Question: My emulsion is breaking, and I can see visible oil slicks on the surface. Shaking does not restore the emulsion. What is causing this coalescence?
-
Answer: Coalescence is an irreversible failure of the interfacial film surrounding the emulsion droplets. This indicates that the stabilizing barrier provided by this compound is insufficient to prevent droplets from merging upon collision.
Solutions:
-
Increase Emulsifier Concentration: A higher concentration of this compound can create a more robust and stable interfacial film.
-
Incorporate a Co-emulsifier: The addition of a fatty alcohol (e.g., Cetyl or Stearyl Alcohol) can pack into the interfacial film alongside the primary emulsifier. This often increases the film's rigidity and mechanical resistance to rupture, thus preventing coalescence.
-
Evaluate Electrolyte Concentration: High concentrations of salts or other electrolytes can disrupt the stability of the interfacial layer, even for non-ionic systems. If possible, consider reducing the ionic strength of the formulation.
-
Problem 3: The texture of my emulsion has become grainy after storage or temperature cycling.
-
Question: After a freeze-thaw cycle, my cream formulation has developed a grainy or lumpy texture. What is the cause?
-
Answer: Graininess is often caused by the crystallization or solidification of high-melting-point ingredients within the oil phase, such as fatty acids, fatty alcohols, or waxes.[10] The stearate component of your emulsifier itself could contribute if not processed correctly.
Solutions:
-
Optimize the Cooling Process: Ensure the emulsion is cooled slowly and with gentle, continuous stirring after the homogenization step. Rapid cooling can promote the formation of large, undesirable crystals.
-
Ensure Complete Solubilization: During the heating phase of preparation, make sure that all oil-phase ingredients, including the this compound, are fully melted and homogeneously mixed before emulsification.
-
Modify the Oil Phase: Introducing a broader range of lipids or emollients can sometimes disrupt the crystal lattice formation of the problematic ingredient, acting as a crystal inhibitor.
-
Data Presentation: Formulation & Stability Parameters
The following tables provide general guidelines for formulating and troubleshooting emulsions with non-ionic emulsifiers like this compound.
Table 1: General Concentration Guidelines for this compound
| Formulation Type | Dispersed Phase (%) | Recommended Concentration (% w/w) | Notes |
| Sprayable Lotion | 10 - 15% | 2.0 - 3.5% | Lower viscosity requires an efficient and stable interfacial film. |
| Lotion | 15 - 25% | 3.0 - 5.0% | A co-emulsifier or polymer may be needed for long-term stability. |
| Cream | 20 - 40% | 4.0 - 6.0% | Higher internal phase volume requires more emulsifier. |
Note: These are starting-point recommendations. Optimal concentration depends on the specific oil phase composition and desired stability.
Table 2: Troubleshooting Guide: Cause & Effect
| Parameter | Observation / Problem | Potential Cause(s) | Recommended Action |
| Homogenization | Large, non-uniform droplets | Insufficient energy/time | Increase homogenization speed/duration; consider high-pressure homogenization.[8] |
| Temperature | Emulsion breaks at 40°C+ | Increased droplet kinetic energy | Add a co-emulsifier (e.g., stearyl alcohol) to strengthen the interfacial film.[11] |
| pH | Instability in acidic/alkaline formula | Degradation of other components | Verify the stability of all ingredients at the target pH; adjust pH if possible.[7] |
| Viscosity | Rapid creaming/sedimentation | Low continuous phase viscosity | Add a rheology modifier (e.g., 0.1-0.5% xanthan gum) to the water phase.[12] |
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common emulsion instability issues.
Diagram 2: Experimental Workflow
Caption: A standard experimental workflow for preparing and analyzing an O/W emulsion.
Experimental Protocols
Protocol 1: Visual Assessment of Emulsion Stability
-
Objective: To qualitatively assess emulsion stability under standard storage conditions.
-
Procedure:
-
Place 50 mL of the freshly prepared emulsion into a transparent glass container with a screw cap.
-
Store the sample at controlled room temperature (20-25°C) away from direct sunlight.
-
Visually inspect the sample at intervals of 24 hours, 48 hours, 1 week, and 4 weeks.
-
Record any signs of instability, such as creaming, sedimentation, coalescence (oil separation), or changes in color or consistency.
-
Gently invert the container to assess redispersibility for samples that show creaming or sedimentation.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
-
Objective: To rapidly evaluate an emulsion's resistance to gravitational separation.
-
Procedure:
-
Pipette 10 mL of the emulsion into a centrifuge tube.
-
Place the tube in a laboratory centrifuge.
-
Centrifuge the sample at 3000 RPM for 30 minutes.
-
After centrifugation, carefully remove the tube and visually inspect for any phase separation.
-
Measure the height of any separated layers (creamed or sedimented) and calculate the creaming index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100. A lower CI indicates better stability.[3]
-
Protocol 3: Freeze-Thaw Cycle Testing
-
Objective: To assess the emulsion's stability against extreme temperature fluctuations, which can induce crystallization and coalescence.[11]
-
Procedure:
-
Place a 30 mL sample of the emulsion in a sealed container.
-
Store the sample in a freezer at approximately -20°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature (20-25°C) for 24 hours. This completes one cycle.
-
Visually inspect the sample for any changes, particularly graininess, phase separation, or significant viscosity changes.
-
Repeat the cycle two more times for a total of three cycles. A stable emulsion should show minimal changes after three cycles.
-
References
- 1. courses.specialchem.com [courses.specialchem.com]
- 2. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. scispace.com [scispace.com]
- 4. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 8. deerhillpublishing.com [deerhillpublishing.com]
- 9. scribd.com [scribd.com]
- 10. cmstudioplus.com [cmstudioplus.com]
- 11. chemistscorner.com [chemistscorner.com]
- 12. ulprospector.com [ulprospector.com]
preventing crystallization of 2-Hydroxypropyl stearate in lipid nanoparticles
Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of 2-Hydroxypropyl stearate (B1226849) (HPS) crystallization in LNP systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your LNP experiments.
Q1: My LNP formulation, containing 2-Hydroxypropyl stearate, is showing increased particle size and aggregation upon storage. What could be the cause?
A: This is a common sign of physical instability likely caused by the crystallization of the lipid matrix.[1][2] During storage, solid lipids like HPS can undergo polymorphic transitions, changing from a less ordered, metastable state (α-form) to a more ordered, stable crystalline state (β-form).[1][3][4] This transition alters the particle structure, which can lead to the expulsion of the encapsulated drug and particle aggregation.[1]
Q2: I've confirmed that HPS is crystallizing in my nanoparticles. What are the primary strategies to prevent this?
A: There are three main strategies to mitigate HPS crystallization:
-
Formulation Modification: The most effective approach is to create Nanostructured Lipid Carriers (NLCs) by blending HPS (the solid lipid) with a liquid lipid. The liquid lipid disrupts the ordered packing of the solid lipid molecules, creating imperfections in the crystal lattice.[5] This results in a less-ordered matrix that is more stable against polymorphic transitions and has a higher capacity for drug loading.[5]
-
Surfactant and Excipient Selection: The type and concentration of surfactants and "helper" lipids can significantly influence crystallization kinetics.[3][6] Some surfactants can stabilize the nanoparticle interface and delay or prevent the polymorphic transition from the α to the β form.[4][7]
-
Process Parameter Optimization: Manufacturing conditions, especially the cooling rate after the homogenization step, play a crucial role.[1][5] The rate of cooling can influence which polymorphic form is initially created. While rapid cooling can trap lipids in a metastable state, the entire thermal processing profile must be carefully controlled for consistent results.
Q3: How do I choose a suitable liquid lipid to create a stable NLC formulation with HPS?
A: When selecting a liquid lipid, consider its miscibility with HPS and its ability to disrupt the crystal lattice. Medium-chain triglycerides (MCTs) and unsaturated long-chain triglycerides are commonly used.[5] The key is to create a lipid matrix where the different molecular shapes of the solid and liquid lipids prevent the formation of a highly ordered, perfect crystal structure. The ratio of solid lipid to liquid lipid is a critical parameter that must be optimized for your specific formulation.[5]
Troubleshooting Workflow for LNP Instability
The following diagram outlines a logical workflow for diagnosing and solving instability issues related to HPS crystallization.
Caption: A troubleshooting workflow for addressing LNP instability.
Frequently Asked Questions (FAQs)
Q1: Why is lipid crystallization a major concern for LNP-based drug delivery systems?
A: Lipid crystallization is a critical quality attribute to control because it directly impacts the stability and efficacy of the drug product. The formation of a highly ordered crystal structure within the nanoparticle core can lead to several problems, including:
-
Drug Expulsion: As the lipid molecules arrange into a tight lattice, there is less space for the encapsulated drug, forcing it out of the nanoparticle and into the surrounding medium.[1]
-
Physical Instability: Changes in the particle's internal structure can alter its surface properties, leading to aggregation and an increase in particle size.[2]
-
Altered Release Profile: The formation of a stable, crystalline core can significantly slow down or hinder the release of the encapsulated active ingredient.
Q2: What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
A: SLNs and NLCs are the two main types of solid lipid-based nanoparticles.
-
SLNs (Solid Lipid Nanoparticles): The first generation, made exclusively from solid lipids. Their primary drawback is the tendency to form perfect crystals, which can lead to drug expulsion during storage.[5]
-
NLCs (Nanostructured Lipid Carriers): The second generation, developed to overcome the limitations of SLNs. NLCs are formulated with a blend of a solid lipid (like HPS) and a spatially incompatible liquid lipid.[5] This mixture creates a less-ordered or "imperfect" lipid core, which reduces crystallization, improves physical stability, and increases drug loading capacity.[5]
Q3: What analytical techniques are essential for studying lipid crystallization in nanoparticles?
A: A combination of techniques is typically required to fully characterize the crystalline nature of LNPs.
| Analytical Technique | Purpose | Key Information Obtained |
| Differential Scanning Calorimetry (DSC) | To analyze the thermal behavior of the lipids. | Melting point, crystallization temperature, enthalpy, and identification of polymorphic forms.[1][8] |
| X-Ray Diffraction (XRD) | To investigate the internal crystal structure. | Determines the specific polymorphic state (e.g., α, β', β) and the degree of crystallinity.[1][8] |
| Dynamic Light Scattering (DLS) | To monitor particle size and distribution over time. | An indirect measure of instability; increases in size or polydispersity can indicate crystallization-induced aggregation.[9][10] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | To directly visualize the nanoparticle morphology. | Provides information on particle shape and can reveal the presence of crystalline structures within the core.[1] |
Q4: What factors influence LNP crystallization?
A: The crystallization behavior of LNPs is a complex interplay of formulation and process variables.
Caption: Factors influencing the final properties of lipid nanoparticles.
Experimental Protocols
Protocol 1: Preparation of HPS-based NLCs by Hot High-Pressure Homogenization
This protocol describes a common method for producing NLCs to minimize crystallization.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Medium-Chain Triglycerides, Capryol™ PGMC)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant (optional, e.g., Pluronic® F68)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Procedure:
-
Prepare the Lipid Phase:
-
Accurately weigh the HPS, liquid lipid, and the lipophilic API.
-
Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of HPS.
-
Stir gently until a clear, homogenous molten lipid phase is obtained.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Create the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax®).
-
Homogenize for 3-5 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar. The optimal pressure and number of cycles should be determined experimentally.
-
-
Cooling and Crystallization:
-
Transfer the resulting hot nanoemulsion to a beaker and cool it down to room temperature under gentle stirring. This can also be achieved by placing the beaker in an ice bath for rapid cooling, which may influence the final polymorphic form. The cooling process allows the lipid droplets to solidify and form NLCs.
-
-
Characterization:
-
Analyze the final NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Analyze the thermal properties and crystallinity using DSC and XRD as described in the protocol below.
-
Protocol 2: Characterization of LNP Crystallinity using DSC
This protocol provides a general guideline for analyzing the thermal behavior of your LNP formulation.
Procedure:
-
Sample Preparation:
-
Lyophilize (freeze-dry) your LNP dispersion to remove water. This is crucial as the thermal properties of water would otherwise dominate the DSC signal. Include a cryoprotectant (e.g., trehalose) during lyophilization to maintain particle integrity.
-
Accurately weigh 5-10 mg of the lyophilized LNP powder into an aluminum DSC pan.
-
As a reference, prepare a sample of the bulk HPS material.
-
Seal the pan hermetically.
-
-
DSC Analysis Program:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Run a heat-cool-heat cycle to erase the thermal history of the sample and observe its intrinsic properties. A typical program would be:
-
First Heating Scan: Heat from 20°C to 100°C (or 10°C above the lipid's melting point) at a rate of 10°C/min. This shows the melting behavior of the initial formulation.
-
Cooling Scan: Cool from 100°C back to 20°C at a controlled rate (e.g., 10°C/min). This reveals the crystallization temperature.
-
Second Heating Scan: Heat again from 20°C to 100°C at 10°C/min. This scan shows the melting behavior after controlled recrystallization and is often the most informative for assessing polymorphic stability.
-
-
-
Data Interpretation:
-
Melting Point (Peak of Endotherm): A depression or broadening of the melting peak in the LNP sample compared to the bulk lipid can indicate the presence of a less-ordered crystal structure (desirable for NLCs) or nanoparticle size effects.
-
Crystallization Temperature (Peak of Exotherm): This is observed during the cooling scan.
-
Multiple Peaks: The presence of multiple melting peaks or shoulders in the heating scans can indicate the presence of different polymorphic forms or the melting of different formulation components. Comparing the first and second heating scans can reveal any polymorphic transitions that occurred upon melting and recrystallization.
-
References
- 1. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azonano.com [azonano.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of emulsifiers on the crystallization of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 6. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymorphism, crystallinity and hydrophilic-lipophilic balance of stearic acid and stearic acid-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. blog.curapath.com [blog.curapath.com]
Technical Support Center: Stabilizing 2-Hydroxypropyl Stearate Emulsions
This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for phase separation in emulsions containing 2-Hydroxypropyl stearate (B1226849).
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxypropyl stearate and its primary function in emulsions?
This compound is a lipid ester of stearic acid and a hydroxylated propylene (B89431) glycol.[1] In emulsion formulations, it primarily functions as an emulsifying agent, helping to create and stabilize the dispersion of two immiscible liquids, such as oil and water.[2] It is used in various cosmetic and pharmaceutical preparations.[1]
Q2: What are the common signs of phase separation in my this compound emulsion?
Phase separation is a sign of emulsion instability and can manifest in several ways:
-
Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion, which is generally reversible by gentle mixing.
-
Coalescence: An irreversible process where oil droplets merge to form larger droplets, eventually leading to a separate oil layer.[3]
-
Flocculation: The clumping of oil droplets without merging.[3]
-
Sedimentation: The settling of the dispersed phase to the bottom, which is the opposite of creaming and occurs if the dispersed phase is denser than the continuous phase.
-
Grainy or Waxy Appearance: This may indicate that waxy components have not been sufficiently heated during preparation or that crystallization has occurred.[4]
Q3: What are the primary causes of phase separation in these emulsions?
Several factors can lead to the instability of this compound emulsions:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of the emulsifier system must be appropriate for the oil phase to ensure a stable emulsion.[5]
-
Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of the oil droplets can lead to their coalescence.[5]
-
Improper Processing Parameters: Issues with homogenization, such as inadequate speed, duration, or temperature control, can result in large, unstable oil droplets.[3]
-
Inappropriate Ingredient Ratios: The oil-to-water ratio might be too high for the amount of emulsifier used.[4]
-
Temperature Fluctuations: High temperatures can decrease viscosity and promote coalescence, while freeze-thaw cycles can disrupt the emulsion's structure.[3][5]
-
pH Changes: Significant shifts in pH can alter the effectiveness of emulsifiers and other stabilizing agents.[4]
-
Presence of Electrolytes: Salts and other electrolytes can disrupt the stabilizing layer around the oil droplets, leading to instability.[5]
Troubleshooting Guide: Addressing Phase Separation
This section provides a systematic approach to diagnosing and resolving phase separation issues in your this compound emulsions.
Issue 1: Immediate Phase Separation After Preparation
| Potential Cause | Recommended Action |
| Incorrect HLB Value | For an oil-in-water (O/W) emulsion, the required HLB of the oil phase needs to be matched by the emulsifier system. For stearate esters, a starting HLB of around 8.0 is often recommended.[3] Consider using a blend of high and low HLB emulsifiers to achieve the target HLB. |
| Insufficient Emulsifier | Increase the concentration of this compound or add a co-emulsifier. |
| Inadequate Homogenization | Ensure high-shear homogenization is applied for a sufficient duration to reduce droplet size.[3] |
Issue 2: Gradual Phase Separation (Creaming or Coalescence) During Storage
| Potential Cause | Recommended Action |
| Large Oil Droplet Size | Optimize homogenization parameters (increase pressure, time, or number of cycles) to achieve a smaller, more uniform droplet size.[6][7] |
| Low Viscosity of Continuous Phase | Increase the viscosity of the aqueous phase by adding a thickening agent or stabilizer, such as xanthan gum or carbomer.[3] |
| Temperature Instability | Store the emulsion at a controlled room temperature and avoid exposure to extreme heat or freeze-thaw cycles.[3] |
| Suboptimal pH | Measure the pH of the emulsion and adjust it to a range where the emulsifiers and stabilizers are most effective.[3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion instability.
Caption: A step-by-step workflow for diagnosing and resolving emulsion phase separation.
Key Factors Influencing Emulsion Stability
The stability of a this compound emulsion is a multifactorial issue. The diagram below illustrates the interplay between formulation and process parameters.
Caption: Interrelationship of formulation and process variables impacting emulsion stability.
Experimental Protocols
Protocol 1: Emulsion Preparation via High-Shear Homogenization
-
Preparation of Phases:
-
Aqueous Phase: Dissolve any water-soluble components (e.g., preservatives, humectants, hydrophilic stabilizers) in deionized water. Heat to 75-80°C.
-
Oil Phase: Combine this compound with other oil-soluble ingredients (e.g., other lipids, emollients). Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator) at a moderate speed.
-
Once the addition is complete, increase the homogenization speed and mix for 5-10 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer. The pressure and number of passes should be optimized for the specific formulation.[6]
-
-
Cooling:
-
Cool the emulsion to room temperature with gentle, continuous stirring.
-
-
Final Adjustments:
-
Once cooled, add any temperature-sensitive ingredients.
-
Check and adjust the final pH of the emulsion.[3]
-
Protocol 2: Accelerated Stability Testing via Centrifugation
This test helps to quickly assess the emulsion's resistance to creaming and coalescence.[3]
-
Sample Preparation: Place approximately 10 g of the emulsion into a centrifuge tube.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[3]
-
Analysis: After centrifugation, visually inspect the sample for any signs of phase separation, such as a cream layer at the top or oil separation. A stable emulsion will show no visible change.
Protocol 3: Droplet Size Analysis
Droplet size is a critical parameter for emulsion stability.[8][9]
-
Instrumentation: Use a particle size analyzer, such as one based on dynamic light scattering (DLS).[10]
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for the instrument to avoid multiple scattering effects.
-
Measurement: Perform the measurement according to the instrument's operating procedure.
-
Data Analysis: Analyze the droplet size distribution. A narrow distribution with a small average droplet size generally indicates a more stable emulsion.[7]
Quantitative Data Summary
Table 1: Recommended Homogenization Parameters for Stearate Emulsions
| Parameter | Typical Range | Notes |
| High-Pressure Homogenization | 50-150 MPa | Higher pressure generally leads to smaller droplet sizes, but the effect may plateau.[6] |
| Homogenization Cycles | 1-5 cycles | Increasing the number of cycles can further reduce droplet size, though significant changes may not be seen after 3 cycles.[6] |
| Homogenization Temperature | 75-80°C | Processing above the melting point of all lipid components is crucial.[4] |
Table 2: Required HLB for Common Emulsion Components
| Oil Phase Component | Required HLB (for O/W Emulsion) |
| Stearic Acid | 15 |
| Stearyl Alcohol | 14 |
| Isopropyl Myristate | 11.5 |
| Mineral Oil | 10-12 |
| General Guideline for Stearate Esters | ~8.0 [3] |
Note: The required HLB for this compound is not readily published. The value for similar stearate esters can be used as a starting point for optimization. The experimental determination of the required HLB for your specific oil phase is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate | C24H48O6 | CID 9954527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cosmetic emulsion separation [personalcarescience.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: The Impact of pH on the Stability of 2-Hydroxypropyl Stearate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 2-Hydroxypropyl stearate (B1226849) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pH affects the stability of 2-Hydroxypropyl stearate emulsions?
The primary mechanism of pH-induced instability in this compound emulsions is the hydrolysis of the ester linkage in the molecule. This reaction can be catalyzed by both acidic and alkaline conditions, leading to the formation of stearic acid and 1,2-propanediol. The generation of these degradation products can alter the interfacial film, disrupt the packing of the emulsifier at the oil-water interface, and ultimately lead to emulsion destabilization phenomena such as coalescence, creaming, and phase separation.
Q2: What is the optimal pH range for maintaining the stability of this compound emulsions?
While specific data for this compound is limited, emulsions stabilized with non-ionic surfactants containing ester bonds are generally most stable in a neutral to slightly acidic pH range, typically between pH 4 and 7. In highly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases, which can compromise long-term stability.
Q3: What are the visible signs of pH-induced instability in my this compound emulsion?
Visible signs of instability in your emulsion due to pH include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion.
-
Coalescence: The merging of smaller droplets to form larger ones, which can lead to a visible oil layer.
-
Phase Separation: Complete separation of the oil and water phases.
-
Changes in Viscosity: A noticeable decrease or increase in the thickness of the emulsion.
-
Appearance of Granularity: This may occur if the degradation products, such as stearic acid, crystallize at certain temperatures.
Q4: Can the choice of other excipients in the formulation mitigate pH-related stability issues?
Yes, the selection of other excipients is crucial. The use of buffering agents to maintain the pH within the optimal range is the most effective strategy. Additionally, the inclusion of co-emulsifiers or stabilizers that are less sensitive to pH can help to reinforce the interfacial film and improve overall emulsion stability.
Troubleshooting Guide
| Observed Issue | Potential Cause (pH-Related) | Recommended Troubleshooting Steps |
| Creaming or Sedimentation | A shift in pH outside the optimal range may be causing initial droplet aggregation (flocculation), which is a precursor to creaming. | 1. Measure the pH of the emulsion. 2. If the pH is outside the 4-7 range, adjust it using a suitable buffering agent. 3. Monitor the creaming index over time at the adjusted pH. |
| Coalescence and Phase Separation | Significant hydrolysis of this compound due to highly acidic or alkaline pH, leading to a breakdown of the interfacial film. | 1. Confirm the pH of the formulation. 2. If the pH is extreme, reformulation with a buffer system is necessary. 3. Consider incorporating a pH-insensitive co-emulsifier to enhance interfacial film strength. |
| Change in Viscosity | Alterations in inter-droplet interactions and the continuous phase due to pH changes and the presence of hydrolysis byproducts. | 1. Measure the pH and viscosity of the emulsion. 2. Compare the current values to the initial specifications. 3. Investigate the impact of pH on any rheology modifiers present in the formulation. |
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability at Different pH Values
This protocol outlines a method to assess the stability of a this compound emulsion at various pH levels.
1. Materials:
- This compound
- Oil phase (e.g., medium-chain triglycerides)
- Aqueous phase (purified water)
- Buffering agents (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
- Homogenizer (e.g., high-shear mixer or microfluidizer)
- pH meter
- Particle size analyzer
- Centrifuge
- Graduated cylinders
2. Procedure:
- Prepare a series of aqueous phases, each adjusted to a specific pH value (e.g., 3, 4, 5, 6, 7, 8, 9) using the appropriate buffering agents.
- Prepare the oil phase containing the dissolved this compound.
- Create a coarse emulsion by adding the oil phase to each aqueous phase while mixing.
- Homogenize each coarse emulsion under identical conditions (e.g., pressure, number of passes) to form fine emulsions.
- Immediately after preparation, measure the initial droplet size distribution and zeta potential for each emulsion.
- Store aliquots of each emulsion at controlled temperatures (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 1, 7, 14, 30 days), visually inspect the emulsions for any signs of instability.
- Measure the droplet size distribution and zeta potential at each time point.
- To assess creaming, centrifuge a small sample of each emulsion and measure the height of the cream layer. Calculate the Creaming Index (CI) as: CI (%) = (Height of cream layer / Total height of emulsion) x 100.
Data Presentation:
Table 1: Hypothetical Droplet Size (d50, µm) of this compound Emulsions at Different pH Values Over Time (Storage at 25°C)
| pH | Day 1 | Day 7 | Day 14 | Day 30 |
| 3 | 0.25 | 0.45 | 0.85 | 1.50 |
| 4 | 0.22 | 0.25 | 0.30 | 0.45 |
| 5 | 0.21 | 0.22 | 0.24 | 0.28 |
| 6 | 0.21 | 0.22 | 0.23 | 0.26 |
| 7 | 0.22 | 0.24 | 0.28 | 0.35 |
| 8 | 0.28 | 0.55 | 1.10 | 2.50 |
| 9 | 0.35 | 0.80 | 2.00 | >5.0 (Phase Separation) |
Note: This table presents illustrative data based on the general principles of ester hydrolysis. Actual results may vary.
Table 2: Hypothetical Creaming Index (%) of this compound Emulsions at Different pH Values After 14 Days (Storage at 25°C)
| pH | Creaming Index (%) |
| 3 | 15 |
| 4 | 5 |
| 5 | <2 |
| 6 | <2 |
| 7 | 4 |
| 8 | 20 |
| 9 | >40 (with visible oil layer) |
Note: This table presents illustrative data. Actual results may vary.
Visualizations
Caption: Experimental workflow for assessing the impact of pH on emulsion stability.
Caption: Theoretical impact of pH on the stability of this compound emulsions.
overcoming poor solubility of 2-Hydroxypropyl stearate in aqueous solutions
Welcome to the technical support center for 2-Hydroxypropyl stearate (B1226849). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxypropyl stearate and why is it poorly soluble in water?
This compound is an ester of stearic acid, a long-chain saturated fatty acid.[1] Its long hydrocarbon tail (stearate) makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing), leading to its poor solubility in aqueous solutions.[2][3] It is primarily used in pharmaceutical and cosmetic formulations as an emollient, emulsifying agent, or to increase viscosity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1323-39-3 | [4] |
| Molecular Formula | C21H42O3 | |
| Molecular Weight | 342.56 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Poor in water, soluble in oils | [2] |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
When encountering solubility issues, it is best to follow a stepwise approach, starting with the simplest methods before moving to more complex formulation strategies. The workflow below outlines a recommended troubleshooting process.
Q3: Which solubilization strategies are most suitable for this compound?
For highly lipophilic compounds like this compound, several advanced strategies can be employed. The choice depends on the final application, required concentration, and acceptable excipients.
Table 2: Comparison of Key Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, lowering the interfacial tension between the solute and the solvent.[5][6] | Simple to implement, rapid formulation.[7] | May not be suitable for all applications due to organic solvents; potential for precipitation upon dilution. |
| Micellar Solubilization (Surfactants) | Surfactant molecules form micelles above their Critical Micelle Concentration (CMC), encapsulating the hydrophobic compound in their core.[8][9] | High solubilization capacity; can improve stability. | Potential for surfactant-induced toxicity or irritation; can have complex phase behavior. |
| Inclusion Complexation (Cyclodextrins) | Cyclodextrin (B1172386) molecules have a hydrophobic inner cavity that encapsulates the "guest" molecule, while the hydrophilic exterior improves water solubility.[10][11][12] | Significant solubility enhancement (up to 50-fold)[11]; low toxicity profiles for derivatives like HP-β-CD.[11] | Limited by the size of the guest molecule and the cavity; can be a costly excipient. |
| Lipid-Based Formulations (SLNs, Nanoemulsions) | The compound is dissolved or encapsulated in a lipid matrix, which is then dispersed in an aqueous phase as nanoparticles.[13][14][15] | High drug loading capacity; suitable for highly lipophilic compounds; can be used for controlled release.[15] | Complex formulation process; requires specialized equipment (e.g., homogenizer); potential for physical instability. |
Q4: How do surfactants work, and how do I select the right one?
Surfactants are amphiphilic molecules that reduce surface tension.[9] When their concentration exceeds the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate this compound, while the hydrophilic heads face the aqueous environment, effectively dissolving the compound.
For pharmaceutical applications, non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Polyoxyl castor oil derivatives (e.g., Cremophor® EL) are often preferred due to their lower potential for irritation compared to ionic surfactants.
Q5: How can I use cyclodextrins to solubilize this compound?
Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts.[10] Their unique structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows them to encapsulate poorly soluble molecules, forming an "inclusion complex" with greatly improved aqueous solubility.[11][12][16] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to enhance the solubility and bioavailability of hydrophobic drugs.[10][11][17]
Q6: What are Solid Lipid Nanoparticles (SLNs) and how can they be used for this compound?
Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the drug is encapsulated within a solid lipid matrix.[13][14] Given that this compound is a lipid itself and stearic acid is a common component for SLNs, this is a highly compatible formulation strategy.[13][15] The process typically involves dissolving the drug in a molten lipid and then dispersing this oil phase in a hot aqueous surfactant solution using high-energy homogenization, followed by cooling to form the solid nanoparticles.
Experimental Protocols
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is considered the gold standard method.[18]
-
Preparation : Add an excess amount of this compound to a known volume of the aqueous solution (e.g., water, buffer) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration : Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[18]
-
Phase Separation : After equilibration, allow the suspension to sit undisturbed for a short period. Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) or by filtering through a 0.22 µm syringe filter that does not bind the compound.
-
Quantification : Carefully remove an aliquot of the clear supernatant.
-
Analysis : Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol, isopropanol) and quantify the concentration using an appropriate analytical method (e.g., HPLC, LC-MS).
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Calculation : Determine the desired molar ratio of this compound to HP-β-CD (common starting ratios are 1:1 or 1:2).
-
Mixing : Weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading : Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a paste.
-
Drying : Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.
-
Final Product : The resulting dried powder is the inclusion complex, which can be ground and sieved.
-
Solubility Test : Test the solubility of the complex in your aqueous buffer using Protocol 1 to confirm enhancement.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate | 79777-30-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpbr.in [ijpbr.in]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. mdpi.com [mdpi.com]
- 14. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating 2-Hydroxypropyl Stearate Isomers
Welcome to the technical support center for the analytical method development of 2-Hydroxypropyl Stearate (B1226849) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 2-Hydroxypropyl stearate that I need to separate?
A1: this compound is typically synthesized by reacting stearic acid with propylene (B89431) oxide. This reaction can result in two primary positional isomers, depending on which carbon of the propylene oxide ring the stearic acid attacks. The likely isomers are:
-
1-(stearoyloxy)propan-2-ol (Primary alcohol esterified, secondary alcohol free)
-
2-(stearoyloxy)propan-1-ol (Secondary alcohol esterified, primary alcohol free)
It is crucial to confirm the identity of these isomers using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy after separation.
Q2: Which chromatographic technique is recommended as a starting point for separating these isomers?
A2: For non-volatile, polar lipid isomers like this compound, High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase or normal-phase mode, is a highly recommended starting point. Supercritical Fluid Chromatography (SFC) is also a powerful alternative known for its high efficiency in separating isomers and reduced solvent consumption, making it an excellent secondary technique to explore.[1][2][3][4] Gas Chromatography (GC) could be feasible after derivatization of the hydroxyl group to increase volatility.
Q3: What type of HPLC column is most suitable for this separation?
A3: A C18 reversed-phase column is a common first choice for separating fatty acid esters.[5] However, for closely related isomers, alternative stationary phases may provide better selectivity. Consider columns with different selectivities, such as phenyl-hexyl or embedded polar group (EPG) columns, which can offer different interactions with the hydroxyl group of the isomers. For normal-phase chromatography, a diol or silica-based column could be effective.
Q4: What detection methods are appropriate for this compound?
A4: Since this compound lacks a strong UV chromophore, standard UV detection at low wavelengths (e.g., 205-210 nm) might offer limited sensitivity.[5] More universal detectors are generally preferred:
-
Evaporative Light Scattering Detector (ELSD): Another mass-based detector suitable for non-volatile compounds.
-
Mass Spectrometry (MS): Offers high sensitivity and provides mass information that can help identify the isomers.
Experimental Protocols: Starting Points for Method Development
The following protocols are suggested starting points. Optimization will be necessary to achieve the desired resolution for your specific sample matrix.
Table 1: Suggested Starting Conditions for HPLC and SFC
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Diol or Silica (e.g., 4.6 x 150 mm, 5 µm) | Chiral or achiral stationary phases (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase A | Water | Hexane or Heptane | Supercritical CO2 |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol (IPA) or Ethanol | Methanol or Ethanol (with optional additive) |
| Elution Mode | Gradient: Start at 80% B, increase to 100% B over 20 min | Isocratic or Gradient: e.g., 98:2 Hexane:IPA | Gradient: 5% to 40% co-solvent over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 - 4.0 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C | 40 °C |
| Back Pressure | N/A | N/A | 150 bar |
| Detector | CAD, ELSD, or MS | CAD, ELSD, or MS | MS or UV (if derivatized) |
| Sample Prep. | Dissolve in a solvent compatible with the mobile phase (e.g., Acetonitrile/IPA) | Dissolve in Hexane/IPA | Dissolve in Methanol or a suitable organic solvent |
Troubleshooting Guide
This section addresses common issues encountered during the separation of this compound isomers.
Q: My peaks are broad and not well-resolved. What should I do?
A: Broad peaks can be caused by several factors.[7][8] Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for broad chromatographic peaks.
Q: I am observing peak tailing, especially for one of the isomers. How can I fix this?
A: Peak tailing is often due to unwanted interactions between the analyte and the stationary phase or issues with the mobile phase.[7][9]
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions (RP-HPLC) | Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[8] |
| Mobile Phase pH (if applicable) | Although less critical for these isomers, ensure the mobile phase pH is consistent. |
Q: My retention times are drifting between injections. What is the cause?
A: Retention time instability can compromise data quality. The most common causes are related to the HPLC system itself.[8][9]
Caption: Common causes and solutions for retention time drift.
Q: I am not getting any separation between the isomers. What are the next steps in method development?
A: Achieving selectivity for isomers can be challenging. A systematic approach is required.
Caption: Logical workflow for improving isomer separation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
optimizing storage conditions for 2-Hydroxypropyl stearate
This guide provides troubleshooting advice and frequently asked questions regarding the optimal storage and handling of 2-Hydroxypropyl stearate (B1226849) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Hydroxypropyl stearate?
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited, many ester compounds can be susceptible to degradation upon exposure to UV or visible light. Therefore, it is recommended to store the product in an opaque or amber container to minimize light exposure as a precautionary measure.
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (yellowing), a change in odor, or a noticeable change in its melting point range (typically 54-60°C).[1] For quantitative assessment, analytical techniques such as HPLC or GC can be used to detect the presence of impurities or degradation products.
Q4: What are the primary degradation pathways for this compound?
A4: The most probable degradation pathway for this compound is hydrolysis of the ester bond, which would yield stearic acid and 1,2-propanediol. This process can be accelerated by the presence of moisture and high temperatures. Another potential degradation pathway is oxidation, particularly if exposed to air and light over extended periods. The hazardous decomposition products upon combustion are carbon oxides.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption or exposure to high temperatures. | Store the product in a desiccator or a controlled humidity environment. Ensure the storage temperature does not exceed the recommended range. If clumping is observed, gently grind the material to a uniform powder before use, and re-test for purity if the application is critical. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Chemical degradation. | Review the storage conditions to ensure they align with the recommendations. Consider performing a forced degradation study to identify potential degradation products. If degradation is confirmed, the batch may need to be discarded. |
| Poor solubility in a previously effective solvent system | Formation of insoluble degradation products or polymerization. | Verify the purity of the solvent. Attempt to dissolve a small sample with gentle heating and sonication. If solubility issues persist, it may be a sign of significant degradation. |
| Inconsistent experimental results | Inhomogeneity of the stored sample or partial degradation. | Ensure the entire sample is brought to room temperature before use. Homogenize the sample by gentle mixing before taking a portion for your experiment. If inconsistencies continue, a full stability assessment of the stored material is recommended. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability Information for this compound
| Parameter | Recommendation | Notes |
| Temperature | Controlled Room Temperature | Avoid excessive heat and freeze-thaw cycles. Based on general stability of fatty acid esters. |
| Humidity | Low humidity, store in a dry place. | High humidity can accelerate hydrolytic degradation. |
| Light Exposure | Store in an opaque or amber container. | To prevent potential photodegradation. |
| Atmosphere | Tightly sealed container. | To prevent oxidation and moisture ingress. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage of highly sensitive samples. |
| Incompatible Materials | Strong oxidizing agents.[1] | Keep away from strong acids and bases which can catalyze hydrolysis. |
Experimental Protocols
Protocol 1: Assessment of Thermal and Humidity Stability
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into three separate amber glass vials for each storage condition.
-
Storage Conditions:
-
Condition A (Control): 25°C / 60% RH
-
Condition B (Accelerated): 40°C / 75% RH
-
Condition C (Harsh): 60°C / 80% RH
-
-
Time Points: Analyze the samples at initial (T=0), 1, 3, and 6 months.
-
Analytical Method:
-
Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis: At each time point, assess the sample for changes in physical appearance, purity (by peak area percentage), and the formation of any degradation products.
Protocol 2: Photostability Assessment
Objective: To determine the effect of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare two sets of samples as described in Protocol 1.
-
Storage Conditions:
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Place both the exposed and dark control samples in a photostability chamber.
-
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Time Points: Analyze the samples at the end of the exposure.
-
Analytical Method: Use the same HPLC method as in Protocol 1.
-
Data Analysis: Compare the chromatograms of the exposed samples to the dark control samples. Note any new peaks or a decrease in the main peak area in the exposed samples.
Mandatory Visualization
Caption: Troubleshooting workflow for storage issues.
References
troubleshooting variability in 2-Hydroxypropyl stearate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxypropyl stearate (B1226849). The information is presented in a direct question-and-answer format to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-Hydroxypropyl stearate?
A1: The primary methods for synthesizing this compound are direct esterification of stearic acid and propylene (B89431) glycol. This can be achieved through two main routes: chemical catalysis and enzymatic catalysis.
-
Chemical Catalysis (Fischer-Speier Esterification): This method typically employs a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), and often requires elevated temperatures with the removal of water to drive the reaction to completion.
-
Enzymatic Catalysis: This approach utilizes lipases, such as Candida antarctica Lipase B (CALB), to catalyze the esterification under milder reaction conditions. This method is known for its high selectivity, which can lead to a purer product with fewer byproducts.
Q2: What are the critical reaction parameters that can affect the yield and purity of this compound?
A2: Several parameters are crucial in controlling the outcome of the synthesis:
-
Molar Ratio of Reactants: The ratio of propylene glycol to stearic acid can significantly impact the reaction equilibrium. An excess of propylene glycol is often used in chemical synthesis to favor the formation of the monoester.
-
Catalyst Concentration: The amount of catalyst affects the reaction rate. In acid catalysis, too high a concentration can lead to side reactions and charring. In enzymatic catalysis, the enzyme loading needs to be optimized for cost-effectiveness and reaction time.
-
Temperature: Higher temperatures in chemical synthesis increase the reaction rate but can also promote the formation of byproducts and cause discoloration. Enzymatic reactions have an optimal temperature range, beyond which the enzyme can denature.
-
Water Removal: As esterification is a reversible reaction, the continuous removal of water (a byproduct) is essential to achieve high yields. This is often accomplished using a Dean-Stark apparatus in chemical synthesis or by adding molecular sieves in enzymatic reactions.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in low conversion, while excessively long times can lead to side product formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Product Yield
Q: My reaction yield is consistently below 70%. What are the potential causes and how can I improve it?
A: Low yield in esterification reactions is a common issue that can stem from several factors. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. - Increase Catalyst Concentration: Gradually increase the amount of acid or enzyme catalyst. Be cautious with acid catalysts to avoid side reactions. |
| Reaction Equilibrium | - Inefficient Water Removal: Ensure the Dean-Stark trap is functioning correctly (for chemical synthesis) or that the molecular sieves are activated and sufficient (for enzymatic synthesis). - Increase Molar Ratio of Propylene Glycol: Shift the equilibrium towards the product by using a larger excess of the alcohol. |
| Catalyst Deactivation | - Moisture Contamination: Use anhydrous reagents and solvents, and dry glassware thoroughly. Moisture can deactivate both acid and enzyme catalysts. - Impure Reactants: Ensure the stearic acid and propylene glycol are of high purity. Impurities can interfere with the catalyst. |
| Product Loss During Workup | - Incomplete Extraction: Ensure the correct solvent polarity and perform multiple extractions to maximize product recovery. - Premature Product Precipitation: If the product crystallizes during washing, consider using a slightly warmer washing solution. |
Product Purity Issues
Q: The final product shows significant impurities after purification. What are the likely side products and how can I minimize them?
A: The formation of byproducts is a key challenge in achieving high purity. The nature of the impurities often depends on the synthesis method used.
| Potential Impurity | Probable Cause | Mitigation Strategy | | :--- | :--- | | Unreacted Stearic Acid | Incomplete reaction. | See "Low Product Yield" section for optimizing reaction conditions. | | Diester of Propylene Glycol | High reaction temperature or prolonged reaction time, especially with a high molar ratio of stearic acid. | Optimize the molar ratio of propylene glycol to stearic acid (use a larger excess of the diol). Monitor the reaction closely and stop it once the stearic acid is consumed. | | Polypropylene Glycol Esters | Polymerization of propylene glycol at high temperatures with an acid catalyst. | Maintain the reaction temperature within the recommended range (e.g., 110-120°C for p-TsOH in toluene). Consider using a milder catalyst or enzymatic synthesis. | | Colored Impurities / Charring | Excessive heat during chemical synthesis. | Reduce the reaction temperature. Ensure even heating and stirring to avoid localized overheating. Consider switching to enzymatic synthesis for a milder process. |
Product Quality Variability
Q: There is batch-to-batch variability in the color and consistency of my this compound. How can I improve reproducibility?
A: Consistency is critical, especially in pharmaceutical applications. Strict control over experimental parameters is key.
| Variability Issue | Potential Cause | Solution | | :--- | :--- | | Color Variation (Yellowing) | - Oxidation of reactants or product. - Overheating during reaction or purification. | - Use high-purity, fresh reactants. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). - Carefully control the temperature and duration of heating. | | Inconsistent Physical Form (e.g., waxy vs. solid) | - Presence of unreacted starting materials or byproducts. - Polymorphism. | - Improve purification methods to ensure high purity. - Standardize the cooling and crystallization process after purification. |
Experimental Protocols
Chemical Synthesis: Acid-Catalyzed Esterification
This protocol is adapted from the synthesis of analogous long-chain fatty acid esters.
Materials:
-
Stearic Acid (1.0 eq)
-
Propylene Glycol (5-10 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid, propylene glycol, p-TsOH, and toluene.
-
Heat the reaction mixture to reflux (approximately 110-120°C).
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the stearic acid is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Enzymatic Synthesis
This protocol provides a greener alternative to chemical synthesis.
Materials:
-
Stearic Acid (1.0 eq)
-
Propylene Glycol (1.0-3.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB) (10% by weight of total substrates)
-
Molecular sieves (3Å)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine stearic acid and propylene glycol.
-
Add immobilized CALB and activated molecular sieves.
-
Seal the flask and place it in a shaker incubator at 60°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by analyzing small aliquots for the conversion of stearic acid by GC or titration.
-
Once the reaction reaches equilibrium, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and dried for reuse.
-
Dissolve the filtrate in hexane and wash with a saturated sodium bicarbonate solution to remove any remaining stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Data Presentation
The choice of synthesis method can significantly impact the reaction parameters and outcomes. The following table summarizes typical performance indicators for enzymatic versus chemical synthesis of similar long-chain fatty acid esters.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid-catalyzed) |
| Catalyst | Immobilized Lipase (e.g., CALB) | Strong Acids (e.g., H₂SO₄, p-TsOH) |
| Temperature | 40-70°C | 80-150°C |
| Reaction Time | 4-48 hours | 2-24 hours |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Often large excess of alcohol (e.g., 10:1 or higher) |
| Solvent | Often solvent-free or in non-polar organic solvents | Toluene, Hexane, or excess alcohol |
| Yield | Typically 80-95% | Can exceed 95% with efficient water removal |
| Product Purity | High (high selectivity, fewer byproducts) | Variable (potential for side reactions and charring) |
| Catalyst Reusability |
Technical Support Center: Synthesis of 2-Hydroxypropyl Stearate
Welcome to the technical support center for the synthesis of 2-Hydroxypropyl Stearate (B1226849). This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize their synthesis experiments. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-Hydroxypropyl stearate?
A1: The two main routes for synthesizing this compound are chemical catalysis and enzymatic catalysis.
-
Chemical Synthesis: This typically involves the direct esterification of stearic acid and 1,2-propanediol (propylene glycol). This reaction is often catalyzed by a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base. Another chemical method is the reaction of stearic acid with propylene (B89431) oxide in the presence of a promoter like sodium hydroxide (B78521) or sulfuric acid.[1][2]
-
Enzymatic Synthesis: This method uses a lipase (B570770) (e.g., from Candida antarctica or Rhizomucor miehei) to catalyze the esterification under milder conditions.[3][4][5] This approach is known for its high selectivity, which can lead to higher purity and fewer byproducts.[5]
Q2: What factors are critical for maximizing the yield of this compound?
A2: Several factors influence the final yield:
-
Molar Ratio of Reactants: Using an excess of one reactant (usually propylene glycol) can shift the reaction equilibrium towards the product side, increasing the yield.[6]
-
Catalyst: The choice and concentration of the catalyst are crucial. Acid catalysts are common for chemical synthesis, while immobilized lipases are used for enzymatic routes.[2][5]
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions in chemical synthesis.[5] Enzymatic reactions have an optimal temperature range for catalyst activity and stability.[4][5]
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[6] Efficiently removing water (e.g., using a Dean-Stark apparatus, molecular sieves, or applying a vacuum) is essential to drive the reaction to completion and achieve a high yield.[2][5][6]
-
Reaction Time: Sufficient reaction time is needed to reach equilibrium. The optimal time depends on the other reaction conditions.[5]
Q3: What are the common byproducts in this synthesis, and how can they be minimized?
A3: The most common byproduct is propylene glycol distearate, which forms when both hydroxyl groups of propylene glycol react with stearic acid. To minimize its formation, you can adjust the molar ratio of propylene glycol to stearic acid (a higher ratio of glycol favors monoester formation). Enzymatic synthesis is often more selective for the monoester compared to chemical methods.[3][5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes?
A: Low yield is a common issue in esterification reactions.[6][7] Consider the following potential causes:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Increase the reaction time or consider raising the temperature (within the limits of reactant and catalyst stability). Ensure efficient mixing to improve contact between reactants and the catalyst.[5]
-
-
Reaction Equilibrium: Esterification is a reversible process.[8]
-
Solution: Actively remove water from the reaction mixture. This can be achieved by using a Dean-Stark trap with an azeotropic solvent like toluene, applying a vacuum, or adding molecular sieves to the reaction flask.[2][5] Using an excess of propylene glycol can also help shift the equilibrium towards the product.[6]
-
-
Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.
-
Solution: For acid catalysts, ensure they have not been neutralized by any basic impurities in the reactants. For enzymatic catalysts, check the optimal pH and temperature conditions. If using an immobilized enzyme, ensure it has not lost activity from previous uses.[4]
-
-
Loss During Workup: Significant product loss can occur during the purification steps.[7][8]
Issue 2: Product Purity Concerns
Q: My final product is contaminated with a significant amount of propylene glycol distearate. How can I improve the selectivity for the monoester?
A: The formation of diesters is a frequent challenge.
-
Solution 1: Adjust Molar Ratios: Increase the molar excess of propylene glycol relative to stearic acid. This stoichiometric control favors the formation of the monoester.
-
Solution 2: Use a Selective Catalyst: Enzymatic synthesis using lipases is highly selective for the primary hydroxyl group of propylene glycol, leading to a much higher purity of the monoester.[3][5] If using chemical methods, carefully controlling the reaction time and temperature can also help, as prolonged reaction times at high temperatures can promote diester formation.
Q: How do I effectively remove unreacted stearic acid from my final product?
A: Unreacted stearic acid can be removed during the purification process.
-
Solution: After the reaction, dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate (B1210297), hexane). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The bicarbonate will react with the acidic stearic acid to form sodium stearate, which is soluble in the aqueous layer and can be separated using a separatory funnel. Repeat the washing step until no more gas (CO2) evolves.[5][9]
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis of fatty acid esters, based on data from analogous reactions.
Table 1: Comparison of Enzymatic vs. Chemical Synthesis Methods [5]
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid-catalyzed) |
|---|---|---|
| Catalyst | Immobilized Lipase (e.g., Candida antarctica) | Strong Acids (e.g., H₂SO₄, p-TsOH) |
| Temperature | 40-70°C | 80-150°C |
| Reaction Time | 4-48 hours | 2-24 hours |
| Yield | Typically 80-95% | Can exceed 95% with efficient water removal |
| Product Purity | High (fewer byproducts) | Variable (potential for side reactions) |
| Catalyst Reusability | Yes (for immobilized enzymes) | Difficult and often not feasible |
Table 2: Effect of Reactant Molar Ratio on Esterification Yield [6]
| Alcohol:Acid Molar Ratio | Approximate Equilibrium Yield |
|---|---|
| 1:1 | ~65% |
| 5:1 | >90% |
| 10:1 | ~97% |
Experimental Protocols
Below are detailed methodologies for both enzymatic and chemical synthesis of this compound.
Protocol 1: Enzymatic Synthesis using Immobilized Lipase
This method utilizes the high selectivity of lipase under mild conditions.[5]
Materials:
-
Stearic Acid
-
1,2-Propanediol (Propylene Glycol)
-
Immobilized Candida antarctica lipase B (CALB) (e.g., 10% by weight of total substrates)
-
Molecular sieves (3Å), activated
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine stearic acid and 1,2-propanediol (e.g., in a 1:3 molar ratio).
-
Add the immobilized lipase and activated molecular sieves to the flask.
-
Seal the flask and place it in a shaker incubator set to 60°C and 200 rpm for 24 hours.
-
Monitor the reaction progress by analyzing small aliquots via titration to determine the remaining acid content.
-
Once the reaction reaches completion (i.e., acid content is stable), stop the reaction by filtering off the enzyme and molecular sieves. The enzyme can be washed with hexane and dried for reuse.
-
Dissolve the filtrate in hexane and transfer it to a separatory funnel.
-
Wash the hexane solution with a saturated sodium bicarbonate solution to remove any residual stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be performed using column chromatography on silica (B1680970) gel if required.
Protocol 2: Chemical Synthesis using Acid Catalyst
This classic Fischer-Speier esterification method uses an acid catalyst and azeotropic removal of water.[5][11]
Materials:
-
Stearic Acid
-
1,2-Propanediol (Propylene Glycol)
-
p-Toluenesulfonic acid (p-TsOH) (e.g., 1-2 mol% relative to stearic acid)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid, an excess of 1,2-propanediol (e.g., 5-fold molar excess), p-TsOH, and toluene.
-
Heat the reaction mixture to reflux (typically 110-120°C). Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,2-propanediol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow, the relationship between key parameters, and the reaction pathways.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between key reaction parameters and the final yield and purity.
Caption: Main reaction pathway for this compound and the side reaction to the diester byproduct.
References
- 1. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
- 2. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]
- 3. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxypropyl Stearate Excipient Compatibility
Disclaimer: Direct experimental data on the compatibility of 2-Hydroxypropyl stearate (B1226849) with a wide range of pharmaceutical excipients is limited in publicly available literature. The information provided in this technical support center is based on the chemical properties of its constituent moieties (stearic acid and a hydroxypropyl group), data from related compounds, and general principles of excipient compatibility. It is intended to serve as a guide for researchers to design their own compatibility studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers, scientists, and drug development professionals might encounter during their experiments with 2-Hydroxypropyl stearate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions as an excipient?
This compound is an ester of stearic acid and propylene (B89431) glycol. Due to its chemical structure, it possesses both lipophilic (stearate chain) and hydrophilic (hydroxyl and ester groups) characteristics. This amphiphilic nature suggests its potential use as an emulsifying agent, solubilizing agent, lubricant, and as a component in lipid-based drug delivery systems.[1][2]
Q2: What are the most likely incompatibilities to watch for when formulating with this compound?
Based on its structure, the primary potential incompatibilities are:
-
Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, and accelerated by heat and moisture.[3]
-
Reactions with Strong Oxidizing Agents: The secondary alcohol in the hydroxypropyl group and the long hydrocarbon chain of the stearate can be susceptible to oxidation.
-
Interactions with Metal Ions: Stearic acid is known to be incompatible with most metal hydroxides.[1] While this compound is not a salt, the potential for interaction with metal ions, particularly in the presence of moisture, should be considered.
-
Plasticization Effects: Like propylene glycol, this compound may act as a plasticizer, potentially affecting the properties of polymeric excipients in the formulation.[4][5]
Q3: Can this compound be used with both acidic and basic active pharmaceutical ingredients (APIs)?
Caution is advised. Strong acids or bases can catalyze the hydrolysis of the ester bond in this compound, leading to the formation of stearic acid and propylene glycol. This degradation could alter the performance of the dosage form and potentially lead to interactions with the API. It is crucial to conduct stability studies with the specific API to assess any potential for degradation.
Q4: How does moisture content affect the stability of formulations containing this compound?
Moisture can facilitate the hydrolysis of the ester linkage.[3] Propylene glycol, a potential hydrolysis product, is hygroscopic and can attract more water into the formulation, potentially accelerating degradation.[6][7] Therefore, controlling the moisture content of the formulation is critical for stability.
Q5: Are there any known incompatibilities with common fillers, binders, or disintegrants?
While specific data for this compound is unavailable, we can infer potential interactions based on stearic acid and propylene glycol:
-
Fillers: Basic fillers like calcium carbonate or magnesium oxide could create a microenvironment that promotes ester hydrolysis.
-
Binders: No specific incompatibilities are predicted with common binders like microcrystalline cellulose (B213188) or povidone, but plasticization effects on polymeric binders are possible.
-
Disintegrants: The hydrophobic nature of the stearate portion might negatively impact the effectiveness of some disintegrants, similar to the effect observed with magnesium stearate.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration, odor) | Chemical incompatibility or degradation of this compound or the API. | - Analyze the mixture using techniques like DSC, FTIR, and HPLC to identify any new peaks or changes in existing ones. - Evaluate for potential hydrolysis or oxidation products. |
| Altered dissolution profile of the API | - Formation of a hydrophobic film by this compound around API particles, retarding dissolution. - Interaction with disintegrants, reducing their effectiveness. | - Optimize the concentration of this compound. - Evaluate different types or concentrations of disintegrants. - Consider alternative lubricants or glidants. |
| Changes in tablet hardness or friability over time | Plasticizing effect of this compound or its potential hydrolysis product (propylene glycol) on the tablet binders. | - Assess the compatibility of this compound with the chosen binder using thermal analysis (DSC/TGA). - Consider using a less sensitive binder or reducing the concentration of this compound. |
| Unexpected peaks in HPLC analysis during stability studies | Degradation of this compound (e.g., hydrolysis) or interaction with another excipient. | - Characterize the new peaks using techniques like LC-MS to identify the degradants. - Investigate the role of pH, moisture, and temperature on the formation of these impurities. |
Data Presentation
Table 1: Predicted Compatibility of this compound with Common Excipients
| Excipient Category | Common Examples | Predicted Compatibility | Potential Issues |
| Fillers/Diluents | Lactose, Microcrystalline Cellulose, Dibasic Calcium Phosphate | Generally Compatible | Potential for interaction with basic fillers. |
| Binders | Povidone (PVP), Hydroxypropyl Cellulose (HPC), Starch | Generally Compatible | Possible plasticization of polymeric binders. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | Monitor for Performance | Hydrophobic film formation may reduce efficiency. |
| Lubricants | Magnesium Stearate, Stearic Acid | Use with Caution | Additive hydrophobic effects may impact dissolution. |
| Glidants | Colloidal Silicon Dioxide | Generally Compatible | No major interactions predicted. |
| Acidic APIs/Excipients | Citric Acid, Ascorbic Acid | Potential Incompatibility | Risk of acid-catalyzed hydrolysis. |
| Basic APIs/Excipients | Sodium Bicarbonate, Magnesium Oxide | Potential Incompatibility | Risk of base-catalyzed hydrolysis. |
| Oxidizing Agents | Peroxides (impurities in some polymers) | Potential Incompatibility | Risk of oxidation of the hydroxypropyl group. |
Experimental Protocols
The following are generalized protocols for key experiments to assess the compatibility of this compound with other excipients.
Differential Scanning Calorimetry (DSC)
-
Objective: To detect physical and chemical interactions by observing changes in melting points, glass transitions, and the appearance of new thermal events.
-
Methodology:
-
Accurately weigh 2-5 mg of the individual components (this compound, API, other excipients) and binary mixtures (typically in a 1:1 ratio) into aluminum DSC pans.
-
Seal the pans (a pinhole in the lid is often used to allow volatiles to escape).
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under an inert nitrogen atmosphere.
-
Analyze the resulting thermograms for shifts in melting peaks, changes in peak shape or enthalpy, or the appearance of new exothermic or endothermic events in the mixtures compared to the individual components.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify chemical interactions by detecting changes in the characteristic vibrational frequencies of functional groups.
-
Methodology:
-
Prepare samples of the individual components and their binary mixtures (1:1 ratio).
-
Acquire the FTIR spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) using an ATR-FTIR spectrometer or by preparing KBr pellets.
-
Compare the spectrum of the binary mixture with the spectra of the individual components.
-
Look for the appearance of new peaks, the disappearance of existing peaks, or significant shifts in the positions or shapes of peaks corresponding to key functional groups (e.g., ester C=O stretch, O-H stretch).
-
Isothermal Stress Testing (IST) with HPLC Analysis
-
Objective: To quantify the degradation of the API and the formation of degradation products in the presence of this compound under accelerated stability conditions.
-
Methodology:
-
Prepare binary mixtures of the API and this compound (and other excipients) in a relevant ratio.
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH, 60°C) for a predetermined period (e.g., 1, 2, and 4 weeks).
-
At each time point, dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.
-
Quantify the amount of remaining API and any new degradation products that have formed. Compare these results to a control sample of the API stored under the same conditions.
-
Mandatory Visualization
Caption: Workflow for assessing this compound compatibility.
Caption: Predicted primary degradation pathway for this compound.
References
- 1. Stearic acid - CD Formulation [formulationbio.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]
- 8. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the bioavailability of drugs formulated with 2-Hydroxypropyl stearate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in utilizing 2-Hydroxypropyl stearate (B1226849) to enhance the bioavailability of your drug formulations.
FAQs: Strategies to Enhance Bioavailability
Q1: What is 2-Hydroxypropyl stearate and what are its relevant physicochemical properties for drug formulation?
This compound is the ester of stearic acid and propylene (B89431) glycol.[1] Its properties make it a subject of interest in pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H42O3 | [2] |
| Molecular Weight | 342.6 g/mol | [2] |
| Melting Point | 35-48 °C | [3][4] |
| Density | 0.9 g/cm³ | [3] |
| LogP | 8.20 | [3] |
| Appearance | Waxy solid | Inferred |
| HLB Value | Lipophilic (exact value not specified, but expected to be low) | Inferred |
These properties, particularly its lipophilicity and melting point, suggest its utility in lipid-based drug delivery systems designed to enhance the oral bioavailability of poorly water-soluble drugs.
Q2: What are the primary strategies for enhancing drug bioavailability using this compound?
While specific data on this compound is limited, its chemical nature as a lipid excipient points towards its use in established lipid-based formulation strategies.[2] These strategies primarily aim to increase the solubility and absorption of lipophilic drugs.[5] The most promising approaches include:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, and this compound can serve as the lipid matrix.[6][7] By encapsulating the drug in a lipid core, SLNs can protect it from degradation, control its release, and facilitate its absorption through the lymphatic pathway, thus bypassing first-pass metabolism.[8]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a modification of SLNs where the lipid matrix is a blend of solid and liquid lipids. This creates imperfections in the crystal lattice, which can increase drug loading and prevent drug expulsion during storage.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Although less common for solid lipids, this compound could potentially be used as a lipid component in SEDDS formulations, which form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[10]
Q3: How can I formulate Solid Lipid Nanoparticles (SLNs) with this compound?
A common method for preparing SLNs is the hot homogenization technique followed by ultrasonication. This involves melting the lipid (this compound), incorporating the drug, and then dispersing this oil phase in a hot aqueous surfactant solution under high shear homogenization. The resulting nanoemulsion is then cooled to allow the lipid to recrystallize and form SLNs.
Below is a diagram illustrating the general workflow for preparing SLNs.
Troubleshooting Guide
Issue 1: Low Drug Entrapment Efficiency (EE%)
Possible Causes:
-
Poor drug solubility in the lipid matrix: The drug may have limited solubility in molten this compound.
-
Drug partitioning into the aqueous phase: This is common for drugs with some water solubility.
-
Drug expulsion during lipid recrystallization: As the lipid cools and crystallizes, the drug can be expelled from the matrix.[9]
Solutions:
| Strategy | Experimental Protocol |
| Optimize Drug-Lipid Ratio | Prepare several batches of SLNs with varying drug-to-lipid ratios (e.g., 1:5, 1:10, 1:20 w/w). Determine the EE% for each batch to identify the optimal ratio that maximizes drug loading without compromising nanoparticle stability. |
| Incorporate a Liquid Lipid (NLCs) | Prepare NLCs by replacing a portion (e.g., 10-30% w/w) of the this compound with a liquid lipid (e.g., oleic acid, medium-chain triglycerides). The presence of the liquid lipid creates a less ordered crystal lattice, which can accommodate more drug molecules and reduce expulsion. |
| Use a Co-surfactant | Add a co-surfactant (e.g., Poloxamer 188, Tween 80) to the formulation. This can improve the emulsification process and create a more stable interface, potentially reducing drug leakage into the aqueous phase. |
Issue 2: Physical Instability of the Formulation (Particle Aggregation)
Possible Causes:
-
Insufficient surfactant concentration: The amount of surfactant may not be adequate to stabilize the nanoparticle surface.
-
Low zeta potential: A low surface charge can lead to particle aggregation due to weak electrostatic repulsion.
-
Lipid polymorphism: Changes in the crystalline structure of this compound over time can affect nanoparticle stability.
Solutions:
| Strategy | Experimental Protocol |
| Optimize Surfactant Concentration | Prepare SLN formulations with a range of surfactant concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Monitor particle size and zeta potential over time using Dynamic Light Scattering (DLS) to determine the minimum surfactant concentration required for long-term stability. |
| Select an Appropriate Surfactant | Evaluate different non-ionic or ionic surfactants to find one that provides a sufficiently high zeta potential (typically > |
| Lyophilization | For long-term storage, consider lyophilizing (freeze-drying) the SLN dispersion. This requires the addition of a cryoprotectant (e.g., trehalose, mannitol) to prevent particle fusion during the freezing and drying process. |
Issue 3: Variable and Poor In Vitro Drug Release
Possible Causes:
-
High lipid concentration: A dense lipid matrix can hinder drug diffusion.
-
Formation of a perfect crystal lattice: This can trap the drug and slow its release.
-
Hydrophobicity of the matrix: The hydrophobic nature of this compound can impede the penetration of the dissolution medium.
Solutions:
| Strategy | Experimental Protocol |
| Adjust Lipid-to-Drug Ratio | Formulate SLNs with a lower lipid-to-drug ratio to reduce the diffusion path length for the drug. |
| Incorporate Release Modifiers | Include hydrophilic excipients (e.g., polyethylene (B3416737) glycol - PEG) in the formulation. These can create pores in the lipid matrix as they dissolve, facilitating drug release. |
| Particle Size Reduction | Further reduce the particle size of the SLNs. A larger surface area-to-volume ratio can enhance the dissolution rate. |
Below is a logical workflow for troubleshooting common issues with this compound formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-based SLNs by Hot Homogenization
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amount of this compound and the drug.
-
Heat the mixture in a water bath approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Homogenization:
-
Add the hot oil phase to the hot aqueous phase under continuous stirring with a high-speed homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately subject the pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the entrapment efficiency (EE%) by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: In Vitro Drug Release Study
-
Preparation of Release Medium:
-
Prepare a suitable dissolution medium that mimics physiological conditions (e.g., phosphate-buffered saline pH 7.4).
-
-
Dialysis Bag Method:
-
Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Suspend the dialysis bag in the release medium at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Quantitative Data Summary Template
Table 2: Example Template for Summarizing Bioavailability Enhancement Data
| Formulation ID | Drug | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release at 24h (%) | Relative Bioavailability (%) |
| Control (Drug Suspension) | |||||||
| SLN-HPS-01 | |||||||
| SLN-HPS-02 | |||||||
| NLC-HPS-01 |
This technical support center provides a foundational guide for utilizing this compound in advanced drug delivery systems. As research in this specific area progresses, this resource will be updated with more targeted data and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 3. This compound [chemdict.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. Product Characterization Methods | SwRI [swri.org]
- 8. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate | C24H48O6 | CID 9954527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Guide for Formulation Scientists: 2-Hydroxypropyl Stearate vs. Glyceryl Stearate as Emulsifiers
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective products. This guide provides an objective comparison of two commonly used non-ionic surfactants, 2-Hydroxypropyl Stearate (B1226849) and Glyceryl Stearate, focusing on their performance as emulsifiers, supported by available data and detailed experimental protocols.
Introduction to the Emulsifiers
2-Hydroxypropyl Stearate and Glyceryl Stearate are both esters of stearic acid, a long-chain fatty acid. Their structural differences, however, lead to distinct physicochemical properties and emulsifying capabilities.
This compound , also known as propylene (B89431) glycol monostearate, is the monoester of propylene glycol and stearic acid. It is a lipophilic (oil-loving) emulsifier, making it particularly suitable for water-in-oil (W/O) emulsions. It is also utilized as a crystal stabilizer in lipid-based formulations.
Glyceryl Stearate , or glyceryl monostearate (GMS), is the monoester of glycerol (B35011) and stearic acid. It is a widely used emulsifier, emollient, and thickener in pharmaceutical and cosmetic formulations.[1] While it has a low Hydrophilic-Lipophilic Balance (HLB) value, suggesting its utility in W/O emulsions, a self-emulsifying grade (Glyceryl Stearate SE), which contains a small amount of an alkali stearate, is also available and is effective for creating oil-in-water (O/W) emulsions.
Comparative Performance Data
While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance characteristics from their known properties and data from individual studies. The following table summarizes key parameters.
| Property | This compound | Glyceryl Stearate | Source(s) |
| Chemical Family | Propylene Glycol Ester | Glycerol Ester | N/A |
| Typical HLB Value | ~3.4 | ~3.8 | [2][3] |
| Primary Emulsion Type | Water-in-Oil (W/O) | Water-in-Oil (W/O) | [4] |
| Self-Emulsifying Grade | Available (Propylene Glycol Stearate SE) | Available (Glyceryl Stearate SE) | [5][6] |
| Melting Point | ~45-55 °C | ~55-65 °C | N/A |
| Key Functions | Emulsifier, Crystal Stabilizer, Aerating Agent | Emulsifier, Thickener, Stabilizer, Emollient | [1][4] |
Mechanism of Emulsion Stabilization
Both this compound and glyceryl stearate are non-ionic surfactants and stabilize emulsions primarily through a steric hindrance mechanism. Their long, lipophilic stearate chains orient into the oil phase, while the more hydrophilic hydroxypropyl or glyceryl headgroups are positioned at the oil-water interface. This arrangement forms a protective barrier around the dispersed droplets, preventing them from coalescing.
References
- 1. Internal and external factors affecting the stability of glycerol monostearate structured emulsions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemvera.com [chemvera.com]
- 5. grandingredients.com [grandingredients.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Analysis of 2-Hydroxypropyl Stearate and Other Non-ionic Surfactants for Pharmaceutical Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance and properties of 2-Hydroxypropyl stearate (B1226849) in comparison to Polysorbate 80, Sorbitan Monostearate (Span 60), and Polyoxyl 40 Stearate.
In the realm of pharmaceutical formulations, the selection of an appropriate non-ionic surfactant is a critical determinant of a drug product's stability, bioavailability, and overall efficacy. This guide provides a comparative analysis of 2-Hydroxypropyl stearate against three widely used non-ionic surfactants: Polysorbate 80, Sorbitan Monostearate (Span 60), and Polyoxyl 40 Stearate. This objective comparison is based on available physicochemical data and established experimental protocols to aid in the selection of the most suitable surfactant for specific drug delivery applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of surfactants is paramount in predicting their behavior in formulations. The following table summarizes key properties of the four non-ionic surfactants. It is important to note that while data for Polysorbate 80, Span 60, and Polyoxyl 40 Stearate are readily available, specific experimental data for this compound, particularly its Critical Micelle Concentration (CMC), is not extensively reported in publicly available literature.
| Property | This compound | Polysorbate 80 (Tween 80) | Sorbitan Monostearate (Span 60) | Polyoxyl 40 Stearate |
| Molecular Formula | C21H42O3[1] | C64H124O26[2] | C24H46O6 | C38H76O11 (approximate) |
| Molecular Weight ( g/mol ) | 342.56[1] | ~1310[2] | 430.62 | ~2036 |
| Appearance | Waxy solid | Amber-colored, oily liquid[2] | Cream-colored waxy solid | White to light tan waxy solid[3] |
| Melting Point (°C) | 35[4] | - | 50-52[5] | 39-45[3] |
| Boiling Point (°C) | 447.7[4] | >100[2] | - | - |
| HLB Value | ~3.4 (Propylene Glycol Monostearate)[6] | 15.0[6] | 4.7[5][7] | 16.9-17.9 |
| Solubility | Soluble in hot ethanol, benzene, and hot oil; slightly soluble in ether and petroleum.[7] | Soluble in water, ethanol, methanol, and ethyl acetate.[2] | Insoluble in cold water; dispersible in hot water. Soluble in ethanol, methanol, and other organic solvents.[5] | Soluble in water, ethanol, methanol, and ethyl acetate.[3] |
| Critical Micelle Concentration (CMC) | Not widely reported | 0.012 - 0.017 mM | ~0.025 mM | ~0.03 mM |
Performance Comparison
A direct, quantitative comparison of the performance of these four surfactants is challenging due to a lack of studies that evaluate them under identical experimental conditions. The following sections provide an overview of their performance based on available data and general principles.
Emulsification Efficiency and Stability
The primary function of these surfactants in many pharmaceutical formulations is to create and stabilize emulsions. Key parameters for evaluating their performance include droplet size, polydispersity index (PDI), and zeta potential. Smaller droplet sizes and lower PDI values are generally indicative of a more effective emulsifier. A higher absolute zeta potential suggests better colloidal stability due to electrostatic repulsion between droplets.
While specific comparative data for this compound is limited, it is known to be effective in water-in-oil (W/O) emulsions due to its low HLB value.[8] Polysorbate 80 and Polyoxyl 40 Stearate, with their high HLB values, are excellent for forming stable oil-in-water (O/W) emulsions.[2][3] Sorbitan monostearate is also a good W/O emulsifier.[9] The combination of a low HLB surfactant like Sorbitan monostearate with a high HLB surfactant like Polysorbate 80 is a common strategy to achieve optimal stability for O/W emulsions.
Experimental Protocol for Emulsion Preparation and Characterization:
A typical procedure for preparing and evaluating an oil-in-water (O/W) emulsion involves the following steps:
-
Preparation of Phases: The oil phase, consisting of the oil and any oil-soluble components, is prepared separately from the aqueous phase, which contains water and water-soluble components, including the surfactant.
-
Heating: Both phases are heated to a specific temperature, typically around 70-80°C, to ensure all components are melted and to facilitate emulsification.
-
Homogenization: The oil phase is slowly added to the aqueous phase while being subjected to high-shear homogenization using a device like a rotor-stator homogenizer or a microfluidizer. This process breaks down the oil into small droplets.
-
Cooling: The resulting emulsion is cooled to room temperature while stirring gently.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measured using dynamic light scattering (DLS).
-
Zeta Potential: Measured using electrophoretic light scattering to assess the surface charge of the droplets and predict stability.
-
Stability Studies: The emulsion is stored at various temperatures and humidity conditions, and the droplet size, PDI, and zeta potential are monitored over time to assess long-term stability.
-
Cytotoxicity
The biocompatibility of surfactants is a critical consideration, especially for parenteral and oral formulations. Cytotoxicity is often evaluated in vitro using cell lines such as Caco-2 (human colon adenocarcinoma cells), which are a model for the intestinal epithelium.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24-48 hours.
-
Treatment: The cell culture medium is replaced with a medium containing various concentrations of the surfactant to be tested. Control wells with untreated cells are also included.
-
Incubation: The cells are incubated with the surfactant for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the absorbance of the untreated control cells. The IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability) is then determined.
Signaling Pathways and Mechanisms of Action
The interaction of surfactants with biological membranes can trigger various cellular signaling pathways. While specific signaling pathways affected by this compound are not well-documented, some non-ionic surfactants, including Polysorbate 80, have been shown to modulate the integrity of tight junctions in intestinal epithelial cells.[2] This can lead to an increase in paracellular permeability, which may have implications for drug absorption.
The mechanism involves the interaction of surfactant monomers with the cell membrane, leading to a transient disruption of the tight junction protein complex. This can result in the opening of the paracellular pathway, allowing for increased transport of molecules between cells.
Conclusion
The selection of a non-ionic surfactant for a pharmaceutical formulation requires a careful consideration of its physicochemical properties and performance characteristics. While Polysorbate 80, Sorbitan Monostearate, and Polyoxyl 40 Stearate are well-characterized surfactants with a long history of use, this compound presents an alternative with a lower HLB value, making it suitable for W/O emulsions.
The lack of direct comparative experimental data for this compound against the other surfactants highlights a gap in the current literature. Further research is warranted to conduct head-to-head studies to provide a more definitive comparison of their emulsification efficiency, stability, and cytotoxicity. Such data would be invaluable for formulation scientists in making informed decisions for the development of safe and effective drug delivery systems. Researchers are encouraged to utilize the experimental protocols outlined in this guide to generate this much-needed comparative data.
References
- 1. jocpr.com [jocpr.com]
- 2. Surfactants enhance the tight-junction permeability of food allergens in human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactants Enhance the Tight-Junction Permeability of Food Allergens in Human Intestinal Epithelial Caco-2 Cells | Semantic Scholar [semanticscholar.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 9. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemolysis after etomidate: comparison of propylene glycol and lipid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of absorption enhancers in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxypropyl Stearate
For researchers, scientists, and drug development professionals, the accurate quantification of lipid-based compounds like 2-Hydroxypropyl stearate (B1226849) is critical for formulation development, quality control, and stability testing. This guide provides an objective comparison of three robust analytical methods for its quantification: Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD), HPLC with UV detection following derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID).
Methodology Comparison
The selection of an analytical method hinges on balancing factors such as sensitivity, specificity, sample throughput, and the need for derivatization. 2-Hydroxypropyl stearate lacks a natural UV chromophore, making direct UV detection impractical and necessitating alternative approaches.
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Data Comparison
The following table summarizes typical validation parameters for each analytical method based on performance with analogous long-chain fatty acid esters. These values serve as a benchmark for what can be expected when developing a method for this compound.
| Parameter | Method 1: RP-HPLC-ELSD | Method 2: HPLC-UV (Post-Derivatization) | Method 3: GC-FID (as FAME) |
| Linearity (R²) | ≥ 0.997 (often requires log-log transformation)[1][2] | > 0.999[3] | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.04 µg (on-column)[1][2] | 0.01 - 0.05 µg/mL[3] | ~0.2 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg (on-column)[1][2] | ~0.05 µg/mL | ~0.6 µg/mL[4] |
| Precision (%RSD) | < 5%[1][5] | < 1% | < 5% |
| Accuracy (% Recovery) | 93 - 109%[1][2] | 98 - 102% | 99 - 102% |
| Derivatization Required? | No | Yes | Yes (Transesterification) |
| Sample Throughput | Moderate | Lower | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Method 1: RP-HPLC-ELSD Protocol
This method offers the advantage of direct analysis without derivatization, relying on the universal detection principle of ELSD.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as a Chloroform:Methanol mixture (2:1, v/v).
-
Dilute to a final concentration within the calibration range (e.g., 20-200 µg/mL).
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC-ELSD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Methanol with 0.1% Formic Acid
-
-
Gradient Program: Start at 85% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 2.0 bar.
-
Method 2: HPLC-UV Protocol (with Pre-Column Derivatization)
This method involves converting the analyte into a UV-active derivative to leverage the high sensitivity and linearity of UV detection. This requires an initial saponification to release the stearic acid, followed by derivatization.
1. Sample Preparation & Derivatization:
-
Saponification: Hydrolyze the this compound in the sample using methanolic KOH to release stearic acid.
-
Acidification: Neutralize the solution and acidify with HCl to protonate the fatty acid.
-
Extraction: Extract the free stearic acid into an organic solvent like hexane (B92381).
-
Derivatization: Evaporate the solvent and add a derivatizing agent (e.g., 2-nitrophenylhydrazine) and catalyst. Heat to complete the reaction, forming a UV-active stearate derivative.
-
Dilution: Dilute the derivatized sample to the final concentration with the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 80:20, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set based on the chromophore introduced (e.g., 230 nm or 400 nm for a nitrophenylhydrazine (B1144169) derivative).
Method 3: GC-FID Protocol (as Fatty Acid Methyl Ester)
A classic and robust method for fatty acid analysis. The this compound is transesterified to form the more volatile stearic acid methyl ester (FAME).
1. Sample Preparation (Transesterification):
-
Accurately weigh the sample into a screw-cap vial.
-
Add 2 mL of a reagent like 14% Boron Trifluoride in Methanol (BF₃-MeOH).
-
Seal the vial and heat at 70°C for 90 minutes to convert the ester to its corresponding FAME (methyl stearate).[4]
-
Cool the vial, then add 1 mL of hexane and 1 mL of saturated NaCl solution to partition the FAME into the organic layer.
-
Carefully transfer the upper hexane layer containing the FAME to a GC vial for analysis.
2. GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column like DB-23 or Omegawax, 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Hold at 240°C for 5 min.
-
-
Injector Temperature: 250°C (Split mode, e.g., 20:1).
-
Detector (FID) Temperature: 260°C.
-
Injection Volume: 1 µL.
Workflow and Validation
A structured workflow is essential for validating any of these analytical methods to ensure they are fit for purpose. The process confirms the method's accuracy, precision, and reliability.
General Analytical Method Validation Workflow
Caption: Standard workflow for analytical method validation.
Conclusion
Each method presents distinct advantages for the quantification of this compound.
-
RP-HPLC-ELSD is the most direct approach, avoiding chemical modification but requiring careful calibration due to its non-linear response. It is ideal for screening and routine QC where derivatization is undesirable.
-
HPLC-UV with derivatization offers superior sensitivity and linearity, making it a powerful tool for trace-level quantification or when high accuracy is paramount, despite the more complex sample preparation.
-
GC-FID is a highly robust and reproducible technique, leveraging decades of development for fatty acid analysis. It provides excellent resolution and is the gold standard for detailed fatty acid profiling, though it requires converting the analyte to its more volatile methyl ester.
The optimal choice depends on the specific application, available equipment, and the required analytical performance in terms of sensitivity, accuracy, and sample throughput.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 5. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of 2-Hydroxypropyl Stearate and Propylene Glycol Monostearate in Pharmaceutical and Cosmetic Formulations
An objective comparison of the physicochemical properties, emulsifying efficacy, and formulation performance of 2-Hydroxypropyl Stearate (B1226849) and Propylene (B89431) Glycol Monostearate, supported by experimental data and detailed methodologies.
In the development of topical, oral, and parenteral formulations, the selection of appropriate excipients is paramount to achieving a stable, effective, and aesthetically pleasing product. Among the vast array of non-ionic surfactants, stearate esters of propylene glycol are frequently employed for their emulsifying, stabilizing, and emollient properties. This guide provides a detailed comparison of 2-Hydroxypropyl Stearate and Propylene Glycol Monostearate, addressing their nomenclature, chemical composition, and functional efficacy in various applications.
Understanding the Nomenclature and Composition
It is crucial to first clarify the terminology. "Propylene Glycol Monostearate" (PGMS) is a widely used commercial term for a product resulting from the esterification of propylene glycol with stearic acid. Chemically, this process yields a mixture of two primary isomers: 1-hydroxyprop-2-yl stearate and this compound, along with some amount of propylene glycol distearate and residual starting materials. The IUPAC name for the specific isomer where the stearic acid is esterified at the secondary hydroxyl group of propylene glycol is 2-hydroxypropyl octadecanoate , which is chemically synonymous with this compound.
Commercial PGMS is, therefore, a mixture, and its exact composition, particularly the ratio of the 1- and 2-isomers, can vary between manufacturers and grades. This compositional variance can influence the physicochemical properties and performance of the excipient. For the purpose of this guide, "Propylene Glycol Monostearate" will refer to the commercial mixture, while "this compound" will refer to the specific chemical entity, which is a major component of PGMS. A racemic mixture of 80:20 propylene glycol monostearate (the 1-isomer) and propylene glycol 2-monostearate has been described in the literature, highlighting that the composition of these mixtures can be characterized[1].
Physicochemical Properties
A fundamental comparison of the two entities begins with their core physicochemical properties. While data for the purified 2-isomer is scarce in publicly available literature, the properties of the commercial PGMS mixture are well-documented.
| Property | This compound (Isomer) | Propylene Glycol Monostearate (Commercial Mixture) | Reference(s) |
| Synonyms | 2-hydroxypropyl octadecanoate | Propylene glycol stearate, PGMS, Monosteol | [1][2][3] |
| CAS Number | 142-75-6 | 1323-39-3 | [1][2] |
| Molecular Formula | C₂₁H₄₂O₃ | Mixture | [1] |
| Molecular Weight | 342.56 g/mol | Variable | [2] |
| Appearance | White to cream-colored waxy solid | White to cream-colored waxy solid, flakes, or beads | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and oils | Insoluble in water; soluble in organic solvents like alcohol and oils | [1] |
| HLB Value | Not specifically reported | Approximately 3.4 for the monoester | [4] |
Efficacy as an Emulsifier and Stabilizer
Both this compound and Propylene Glycol Monostearate function as lipophilic, non-ionic surfactants, making them effective water-in-oil (W/O) emulsifiers. They are also used in combination with hydrophilic emulsifiers to create stable oil-in-water (O/W) emulsions. Their efficacy is attributed to their ability to adsorb at the oil-water interface, forming a stabilizing film that prevents droplet coalescence[1].
Emulsion Stability
The stability of an emulsion is a critical performance parameter. While no direct comparative studies between the pure 2-isomer and the commercial mixture were found, a study on propylene glycol mono- and di-stearates as W/O emulsifiers for oil-based drilling fluids provides valuable insight. The mono-stearate ester (a mixture of 1- and 2-isomers) exhibited a hydrophilic-lipophilic balance (HLB) of 3.4, while the di-stearate had an HLB of 2.8[4]. This demonstrates that the presence of diesters, a common component in commercial PGMS, lowers the overall HLB, making the mixture more lipophilic.
The stability of emulsions formulated with these esters was evaluated by measuring rheological properties and electrical stability[4]. The results indicated that the prepared emulsifiers provided excellent emulsification power for oil-based muds[4]. In cosmetic and pharmaceutical creams and lotions, PGMS is typically used at concentrations of 0.5% to 10% to achieve stable emulsions[1].
The following diagram illustrates a typical workflow for preparing and evaluating emulsion stability.
Performance in Drug Delivery
Drug Solubility Enhancement
Experimental Protocol for Drug Solubility Determination:
A common method for determining the equilibrium solubility of a drug in an excipient is the shake-flask method.
-
Preparation: An excess amount of the drug is added to a known volume or weight of the excipient (e.g., this compound or PGMS) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Separation: The suspension is then centrifuged or filtered to separate the undissolved drug from the saturated solution.
-
Quantification: The concentration of the dissolved drug in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
The following diagram outlines the logical steps in a typical drug solubility screening process.
References
- 1. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 2. Propylene Glycol Monostearate | C21H42O3 | CID 14878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylene Glycol Monostearate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Drug Release from Lipid-Based Excipients: Featuring 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro drug release characteristics of various lipid excipients commonly used in oral solid dosage forms for sustained release applications. The focus is on comparing 2-Hydroxypropyl stearate (B1226849) with other well-established lipid excipients such as glyceryl behenate (B1239552) (Compritol® 888 ATO), glyceryl palmitostearate (Precirol® ATO 5), and stearic acid. Due to a notable lack of publicly available quantitative in vitro drug release data for 2-Hydroxypropyl stearate, this guide will leverage data from studies on other lipid excipients to provide a comparative framework and will discuss the expected release profile of this compound based on its physicochemical properties.
Executive Summary
Lipid excipients are a cornerstone in the development of sustained-release oral drug formulations. Their hydrophobic nature allows for the creation of a matrix that retards the release of the active pharmaceutical ingredient (API), providing a prolonged therapeutic effect. The choice of lipid excipient significantly influences the drug release profile, manufacturing process, and overall product performance. While materials like glyceryl behenate and stearic acid are well-characterized, newer or less common excipients like this compound present opportunities for novel formulation strategies, although their performance data is not as readily available.
Comparative Analysis of In Vitro Drug Release
The following table summarizes the in vitro drug release characteristics of several lipid excipients based on available literature. It is important to note that direct comparative studies involving this compound were not identified in the public domain. Therefore, the data presented for the other excipients are from individual studies and are intended to provide a general understanding of their release-retarding capabilities. The projected performance of this compound is based on its chemical structure and physical properties.
| Excipient | Chemical Nature | Typical In Vitro Drug Release Profile | Key Influencing Factors on Release |
| This compound (Projected) | Ester of stearic acid and propylene (B89431) glycol | Expected to provide sustained release. The hydroxypropyl group may introduce some hydrophilic character, potentially leading to a release profile influenced by both diffusion and erosion. | Polymer concentration, drug solubility, presence of channeling agents, manufacturing process (e.g., direct compression vs. melt granulation). |
| Glyceryl Behenate (Compritol® 888 ATO) | Mixture of mono-, di-, and triglycerides of behenic acid | Provides a slow and extended drug release, often over 12 to 24 hours. The release is primarily controlled by diffusion through the inert matrix.[1][2][3] | High lipid concentration leads to slower release. The manufacturing method (melt granulation vs. direct compression) can impact the matrix structure and, consequently, the release rate.[2][3] |
| Glyceryl Palmitostearate (Precirol® ATO 5) | Mixture of mono-, di-, and triglycerides of palmitic and stearic acids | Offers sustained release properties, forming a lipid matrix. The addition of hydrophilic polymers can modulate the release kinetics by creating pores within the matrix.[4] | The grade and quantity of any included hydrophilic polymers can significantly increase the drug release rate.[4] Release is often a combination of diffusion and erosion.[4] |
| Stearic Acid | Saturated fatty acid | Acts as a hydrophobic matrix former to sustain drug release. Drug release is generally controlled by diffusion through the matrix.[5][6] | Particle size of both the drug and stearic acid, as well as the drug loading, significantly influences the release rate.[6] Higher drug loading can lead to faster release.[6] |
Experimental Protocols
To ensure reproducible and comparable in vitro drug release data, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro dissolution study for sustained-release tablets formulated with lipid excipients.
In Vitro Dissolution Study Protocol
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for matrix tablets.[4][6]
-
Dissolution Medium:
-
Volume: Typically 900 mL.
-
Composition: The choice of medium should be based on the physiological conditions of the gastrointestinal tract. Commonly used media include:
-
0.1 N Hydrochloric Acid (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
For poorly water-soluble drugs, a surfactant such as sodium lauryl sulfate (B86663) (SLS) may be added to the medium to ensure sink conditions.
-
-
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Paddle Speed: A rotation speed of 50 or 75 rpm is typically used.
-
Sampling:
-
Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
An equal volume of fresh, pre-warmed dissolution medium is replaced after each sampling to maintain a constant volume.
-
-
Sample Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the dissolution profile. The release kinetics can be further analyzed using various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.
Visualizing the Process: Experimental Workflow and Logical Relationships
To better illustrate the processes involved in evaluating and understanding in vitro drug release from lipid-based matrices, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Hydroxypropyl stearate (B1226849), a common excipient and emulsifying agent in pharmaceutical and cosmetic formulations, is critical for quality control and formulation stability. This guide provides an objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Hydroxypropyl stearate. The information presented is supported by a synthesis of established methodologies for similar fatty acid esters, providing a framework for cross-validation.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the specific requirements for sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for HPLC and GC-MS in the analysis of fatty acid esters like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on volatility and polarity, with mass-based detection. |
| Typical Detector | UV-Vis (if chromophore present), Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS)[1] |
| Sample Preparation | Typically dissolution in a suitable solvent. Derivatization is usually not required.[1] | Derivatization (e.g., silylation or transesterification) is often necessary to increase volatility.[2] |
| Limit of Detection (LOD) | ng to low µg range, detector dependent. | pg to low ng range. |
| Limit of Quantification (LOQ) | ng to low µg range, detector dependent. | pg to low ng range. |
| **Linearity (R²) ** | Typically > 0.99[3] | Typically > 0.99 |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | Good; can be optimized with different column chemistries and mobile phases. | Excellent, especially with MS detection providing structural information.[1] |
| Analysis Time | 10 - 30 minutes per sample. | 20 - 40 minutes per sample. |
| Advantages | - Direct analysis of non-volatile compounds.- Non-destructive, allowing for fraction collection.- High throughput potential. | - High sensitivity and specificity.- Provides structural information for impurity identification.- Robust and well-established for fatty acid analysis.[1] |
| Disadvantages | - Lower sensitivity for compounds without a UV chromophore (requires specialized detectors like ELSD or CAD).[4] | - Requires derivatization for non-volatile compounds, adding a step to sample preparation.[2] - High temperatures can potentially cause degradation of thermally labile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) with ELSD/CAD
This method is suitable for the direct quantification of this compound without derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 80% A and 20% B.
-
Linearly increase to 100% A over 15 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.
-
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires a derivatization step to increase the volatility of this compound.
1. Sample Preparation (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp at 10°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
3. Calibration:
-
Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS analytical techniques for this compound.
Caption: Cross-validation workflow for HPLC and GC-MS analysis.
This guide provides a foundational framework for researchers to develop and cross-validate analytical methods for this compound. The choice between HPLC and GC-MS will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. For routine quality control where high throughput is desired, HPLC with a universal detector is often preferred. For in-depth impurity profiling and high-sensitivity applications, the specificity of GC-MS is invaluable.
References
comparative study of the thermal stability of different stearate esters
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of excipients is a critical parameter in pharmaceutical formulation and drug development. Stearate (B1226849) esters, widely used as lubricants, emulsifiers, and solubilizing agents, are no exception. Understanding their behavior at elevated temperatures is essential for ensuring product quality, stability, and shelf-life. This guide provides a comparative analysis of the thermal stability of four common stearate esters: methyl stearate, ethyl stearate, propyl stearate, and butyl stearate, supported by experimental data from thermogravimetric analysis (TGA).
Executive Summary
This comparative study evaluates the thermal stability of methyl, ethyl, propyl, and butyl stearates. The primary method for this evaluation is Thermogravimetric Analysis (TGA), which measures the change in mass of a substance as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability. Based on available data, the thermal stability of these stearate esters generally increases with the length of the alkyl chain. Butyl stearate exhibits the highest thermal stability, followed by ethyl and methyl stearate. While specific TGA data for propyl stearate is limited, its stability is expected to fall between that of ethyl and butyl stearate.
Comparative Data on Thermal Stability
The thermal stability of stearate esters is primarily determined by the temperature at which they begin to decompose. The following table summarizes the key thermal decomposition temperatures for methyl, ethyl, and butyl stearate based on available experimental data. It is important to note that these values are compiled from different sources and may have been obtained under varying experimental conditions, which can influence the results.
| Stearate Ester | Molecular Formula | Onset of Decomposition (T-onset) | Peak Decomposition Temperature (T-peak) | Experimental Conditions |
| Methyl Stearate | C₁₉H₃₈O₂ | ~207 °C[1] | - | 10 °C/min in pure oxygen[1] |
| Ethyl Stearate | C₂₀H₄₀O₂ | ~223 °C | ~245 °C | 10 °C/min in nitrogen |
| Propyl Stearate | C₂₁H₄₂O₂ | Data not available | Data not available | - |
| Butyl Stearate | C₂₂H₄₄O₂ | ~238 °C | - | In nitrogen atmosphere |
| Stearic Acid (Reference) | C₁₈H₃₆O₂ | ~232 °C | - | - |
Physicochemical Properties
Beyond thermal stability, the physical properties of these esters are crucial for their application.
| Property | Methyl Stearate | Ethyl Stearate | Propyl Stearate | Butyl Stearate |
| Molecular Weight | 298.50 g/mol | 312.53 g/mol | 326.56 g/mol | 340.58 g/mol |
| Melting Point | 37-39 °C | 34-38 °C | ~27 °C | 17-22 °C |
| Boiling Point | ~215 °C @ 15 mmHg | ~213-215 °C @ 15 mmHg | ~220-230 °C @ 15 mmHg | ~220 °C @ 25 mmHg |
Experimental Protocols
The primary experimental technique for determining the thermal stability of these esters is Thermogravimetric Analysis (TGA) .
Thermogravimetric Analysis (TGA) Protocol
Purpose: To determine the thermal stability and decomposition profile of the stearate ester by measuring the mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the stearate ester (typically 5-10 mg) is placed into a tared TGA sample pan (e.g., ceramic or platinum).
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., high-purity nitrogen) at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studies on oxidative stability, a controlled oxygen or air atmosphere is used.
-
The instrument is equilibrated at a starting temperature, typically ambient (e.g., 25 °C).
-
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) to ensure complete decomposition is observed.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of the furnace temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:
-
Onset of Decomposition (T-onset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.
-
Peak Decomposition Temperature (T-peak): The temperature at which the maximum rate of mass loss occurs, as indicated by the peak in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Visualizing Experimental and Logical Frameworks
To better understand the processes and relationships discussed, the following diagrams are provided.
References
efficacy of 2-Hydroxypropyl stearate as a sustained-release agent compared to other lipids
A Comparative Guide to Lipid-Based Sustained-Release Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various lipid excipients as sustained-release agents in pharmaceutical formulations. While the primary focus of this guide was intended to be 2-Hydroxypropyl stearate (B1226849), a thorough review of scientific literature and technical databases reveals a significant gap in research concerning its specific application and efficacy as a sustained-release agent.[1] It is primarily documented as an emollient, emulsifying agent, or viscosity-increasing agent in pharmaceutical and cosmetic formulations.[1]
Therefore, this guide will focus on a comparative analysis of other well-established lipid-based excipients used for sustained drug release, providing experimental data and methodologies to aid in formulation development. The lipids discussed include glyceryl dibehenate (Compritol® 888 ATO), glyceryl distearate (Precirol® ATO 5), glyceryl monostearate, and stearic acid.
Comparative Efficacy of Lipid-Based Sustained-Release Agents
The selection of a lipid excipient for a sustained-release formulation is critical and depends on the desired release profile, the physicochemical properties of the active pharmaceutical ingredient (API), and the manufacturing process. The following tables summarize quantitative data from various studies to facilitate a comparison of different lipid agents.
Table 1: In Vitro Drug Release from Lipid-Based Matrix Tablets
| Lipid Excipient | Drug | Manufacturing Method | Key Findings on Drug Release | Reference |
| Glyceryl Dibehenate (Compritol® 888 ATO) | Vildagliptin | Spray-Congealing | Sustained release over 24 hours.[2] | [2] |
| Chlorpheniramine (B86927) Maleate (B1232345) | Wet Extrusion-Spheronization | ~90% drug release within 12 hours in an optimized formulation.[3] | [3] | |
| Metformin Hydrochloride | Not Specified | Suitable for sustained release systems.[4] | [4] | |
| Glyceryl Distearate (Precirol® ATO 5) | Model Drug | Twin-Screw Granulation | Showed sustained release over 24 hours.[5] | [5] |
| Model Drug | Direct Compression | Demonstrated a burst release within 8 to 10 hours.[5] | [5] | |
| Glyceryl Monostearate (GMS) | Gliclazide | Melt Granulation | Showed marked sustained release properties; release was controlled by GMS concentration.[6] | [6] |
| Stearic Acid | Gliclazide | Melt Granulation | Facilitated drug release; higher release rates due to its hydrophilic nature.[6] | [6] |
| Ibuprofen | Solid Dispersion | Resulted in a higher percentage of drug released compared to other lipids.[7] | [7] | |
| Calcium Stearate | Paracetamol | Hot Melt Extrusion | Highly densified pellets showed only 11.54% drug release after 8 hours.[8] | [8] |
Table 2: Pharmacokinetic Parameters of Vildagliptin Formulations in Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | MRT (h) |
| Immediate-Release (Marketed) | 147 | 1 | 2.16 | 2.8 |
| Sustained-Release (Spray-Congealed with Compritol®) | 118 | 3.4 | 5.27 | 9.8 |
| Source: Adapted from Al-Zoubi et al., 2021[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used in the evaluation of lipid-based sustained-release systems.
Preparation of Sustained-Release Formulations
-
Twin-Screw Granulation: A continuous process where the API and lipid excipient (e.g., Compritol® 888 ATO, Precirol® ATO 5) are fed into a twin-screw extruder. The heat and shear from the screws melt the lipid, which then granulates the API. This method produces granules with good flow and compaction properties suitable for tableting.[5]
-
Spray-Congealing: The lipid carrier is heated above its melting point, and the API is dispersed in the molten lipid. This mixture is then sprayed through a nozzle, and the droplets solidify into microparticles upon cooling. This technique is useful for creating spherical microparticles with a high yield.[2]
-
Melt Granulation: The lipid excipient (e.g., Gelucire 43/01) is melted, and the drug is incorporated. The mixture is then cooled and sized to produce granules. This method is often used for creating floating drug delivery systems.
-
Wet Extrusion-Spheronization: The drug, lipid (e.g., Compritol®), and a binder (e.g., Avicel) are mixed and wetted to form a plastic mass. This mass is then extruded through a screen to form spaghetti-like strands, which are subsequently broken into smaller pieces and rounded in a spheronizer to form pellets.[3]
In Vitro Drug Release Testing
The in vitro release of a drug from a sustained-release formulation is a key indicator of its performance. A common method is the USP Dissolution Apparatus.
-
Apparatus: USP Dissolution Apparatus I (Basket) or II (Paddle).
-
Dissolution Medium: Typically 900 mL of a buffered solution (e.g., phosphate (B84403) buffer at pH 6.8) or distilled water, maintained at 37°C ± 0.5°C.[3]
-
Procedure: The formulated tablets or pellets are placed in the apparatus. At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry.[3] The volume of the withdrawn sample is replaced with fresh medium to maintain a constant volume.
-
Variations: For lipid-based formulations, especially for poorly water-soluble drugs, the dissolution medium may be supplemented with surfactants (e.g., Sodium Lauryl Sulfate) to enhance the solubility of the drug.[4]
Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): Used to investigate the thermal properties of the drug and excipients and to check for any interactions. The melting endotherms of the components can indicate their physical state (crystalline or amorphous) within the formulation.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify any chemical interactions between the drug and the lipid excipients. The absence of new peaks or significant shifts in the characteristic peaks of the drug and excipients suggests compatibility.[5][6]
-
X-Ray Diffractometry (XRD): Determines the crystalline or amorphous nature of the API within the lipid matrix.[5]
-
Scanning Electron Microscopy (SEM): Provides morphological information about the surface and internal structure of the prepared microparticles or pellets.[3]
Visualizations: Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for developing and evaluating lipid-based sustained-release dosage forms.
Caption: General mechanism of drug release from a lipid matrix system.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of lipid-based sustained release pellets of chlorpheniramine maleate by the wet extrusion-spheronization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of formulation and process variables on lipid based sustained release tablets via continuous twin screw granulation: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 2-Hydroxypropyl Stearate from Various Suppliers
For researchers, scientists, and drug development professionals, the selection of high-quality excipients is a critical factor in ensuring the stability, efficacy, and manufacturability of pharmaceutical formulations. 2-Hydroxypropyl stearate (B1226849), a versatile emulsifying and solubilizing agent, is utilized in a variety of drug delivery systems. However, its performance can vary significantly between suppliers due to differences in manufacturing processes, purity levels, and physical characteristics. This guide provides a framework for the comparative evaluation of 2-Hydroxypropyl stearate from different commercial sources, offering detailed experimental protocols and data presentation templates to facilitate informed supplier selection.
Data Presentation: Key Performance Indicators
To objectively compare this compound from various suppliers, a systematic evaluation of its physicochemical properties and functional performance is recommended. The following tables provide a structured format for recording and comparing experimental data.
Table 1: Physicochemical Properties of this compound
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Purity (%) | High-Performance Liquid Chromatography (HPLC) | |||
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | |||
| Acid Value (mg KOH/g) | Titration | |||
| Saponification Value (mg KOH/g) | Titration | |||
| Moisture Content (%) | Karl Fischer Titration | |||
| Particle Size Distribution (D50, µm) | Laser Diffraction | |||
| Heavy Metals (ppm) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Table 2: Functional Performance in a Model Formulation (e.g., Solid Lipid Nanoparticles)
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | |||
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | |||
| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | |||
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry / HPLC | |||
| Drug Loading (%) | UV-Vis Spectrophotometry / HPLC | |||
| In Vitro Drug Release (%) at 24h | Dialysis Method / Franz Diffusion Cell | |||
| Physical Stability (Particle Size Change after 30 days) | Dynamic Light Scattering (DLS) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of this compound and detect any impurities.
-
Method: A reverse-phase HPLC method with a suitable C18 column is employed. The mobile phase could consist of an acetonitrile (B52724) and water gradient. Detection is typically performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector if the compound has a chromophore.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent such as isopropanol.
-
Analysis: Inject the sample into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior.
-
Method: A small, accurately weighed sample (3-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. An empty pan is used as a reference.
-
Analysis: The melting point is determined as the onset or peak of the melting endotherm in the DSC thermogram.
Particle Size Analysis of a Model Formulation
-
Objective: To evaluate the impact of the excipient on the particle size and size distribution of a nanoparticle formulation.
-
Method: Prepare a model formulation, such as solid lipid nanoparticles (SLNs), using this compound from each supplier as the lipid component. The particle size and polydispersity index (PDI) are then measured using Dynamic Light Scattering (DLS).
-
Sample Preparation: Disperse the SLN formulation in deionized water to an appropriate concentration for DLS analysis.
-
Analysis: Perform the measurement at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).
In Vitro Drug Release Study
-
Objective: To assess the drug release profile from a model formulation.
-
Method: The dialysis bag method is a common technique. A known amount of the drug-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and agitated at a constant temperature (37°C).
-
Sample Collection: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Visualizing Experimental Workflows
Clear diagrams of experimental processes are essential for ensuring procedural consistency.
Caption: Workflow for Purity Analysis using HPLC.
Caption: Workflow for Formulation and Performance Analysis.
By following these standardized protocols and utilizing the provided data templates, researchers can conduct a robust and objective comparison of this compound from different suppliers. This systematic approach will enable the selection of the most suitable excipient, thereby enhancing the quality and performance of the final drug product.
A Comparative Guide to Validating the Purity of Synthesized 2-Hydroxypropyl Stearate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical techniques for validating the purity of 2-Hydroxypropyl stearate (B1226849), a fatty acid ester with applications in pharmaceutical formulations and other research areas. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are compared, with supporting experimental data and detailed protocols.
Common Impurities in Synthesized 2-Hydroxypropyl Stearate
The synthesis of this compound, typically through the esterification of stearic acid and propylene (B89431) glycol, can result in several impurities. The most common of these include:
-
Unreacted Starting Materials: Stearic acid and propylene glycol.
-
Diesters of Propylene Glycol: Formed by the esterification of both hydroxyl groups of propylene glycol.
-
Positional Isomers: 1-Hydroxypropyl stearate, if the synthesis is not regioselective.
-
Residual Catalysts and Solvents: Depending on the synthetic route employed.
Effective analytical methods must be able to separate and quantify these potential impurities from the desired this compound product.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on several factors, including the desired level of sensitivity, the need for structural confirmation of impurities, and sample throughput requirements. The following sections provide a comparative overview of the most common methods.
Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of GC-MS, HPLC, and qNMR for the analysis of fatty acid esters and related compounds. These values can serve as a general guideline for selecting the most suitable method for a specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with ELSD/MS | Quantitative ¹H-NMR (qNMR) |
| Limit of Detection (LOD) | < 0.01 µg/mL (with derivatization)[1] | 0.5 - 16.2 ng on column (ELSD)[2] | ~10 µM[3] |
| Limit of Quantitation (LOQ) | < 0.1 µg/mL (with derivatization)[1] | 0.04 - 0.10 µg (ELSD)[4] | Dependent on desired accuracy and experiment time[3] |
| Linearity (R²) | > 0.99[1] | ≥ 0.997[4] | > 0.99[1] |
| Precision (RSD%) | < 15%[5] | < 5%[4] | < 3%[5] |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For a relatively non-volatile compound like this compound, derivatization is typically required to increase its volatility.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the synthesized this compound into a reaction vial.
-
Add 1 mL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or prepare fatty acid methyl esters (FAMEs) using a solution of HCl in methanol.[6]
-
Cap the vial and heat at 60-70°C for 30-60 minutes.
-
After cooling, the sample is ready for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with standards.
-
Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all components. For more accurate quantification, use an internal standard method.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can often analyze compounds without the need for derivatization. For this compound, which lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 4:3 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (with ELSD):
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a normal-phase silica (B1680970) column can be used.
-
Mobile Phase (Reverse-Phase): A gradient of water and acetonitrile (B52724) or methanol.
-
Mobile Phase (Normal-Phase): A gradient of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 50-60°C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a standard.
-
Quantify the purity by peak area percentage. Note that the response of an ELSD can be non-linear, so a calibration curve with standards of known concentrations is necessary for accurate quantification.
-
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR is a powerful primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself, by using a certified internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte peaks.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. This is crucial for accurate integration.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high precision).[7]
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of a well-resolved proton signal from this compound (e.g., the protons on the carbon bearing the ester group) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that is excellent for identifying functional groups and confirming the identity of the synthesized ester. While it can be used for quantification, it is generally less precise than chromatographic and NMR methods for purity determination.
Experimental Protocol:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
For transmission, a thin film of the liquid sample can be prepared between two KBr plates, or a KBr pellet can be made with the solid sample.
-
-
FTIR Analysis:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
The presence of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ confirms the formation of the ester.
-
The presence of a broad O-H stretch around 3400 cm⁻¹ indicates the hydroxyl group.
-
The absence or significant reduction of the broad O-H stretch from the carboxylic acid starting material (around 3000 cm⁻¹) is an indicator of reaction completion and purity.
-
-
Quantitative Analysis (Semi-Quantitative):
-
A calibration curve can be constructed by plotting the absorbance of the ester carbonyl peak against known concentrations of this compound in a suitable solvent. This can be used to estimate the purity of a sample. However, this method is more susceptible to matrix effects and is generally considered semi-quantitative.
-
Typical Purity Specifications
The required purity of this compound depends on its intended application.
-
Research Grade: For general research purposes, a purity of >95% is often acceptable. The main concern is the absence of impurities that could interfere with the intended experiments.
-
Pharmaceutical Grade: For use as an excipient in pharmaceutical formulations, the purity requirements are much stricter and are governed by pharmacopeial standards (e.g., USP, EP). Purity is typically required to be >99%, with strict limits on specific impurities such as heavy metals, residual solvents, and unreacted starting materials.[8]
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
References
- 1. Collection - Orthogonal Comparison of GCâMS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - Analytical Chemistry - Figshare [acs.figshare.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. scispace.com [scispace.com]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
Emulsifier Selection: A Comparative Guide to Skin Penetration in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
The choice of emulsifier in a topical formulation is a critical determinant of its stability, sensory characteristics, and, most importantly, its efficacy in delivering an active pharmaceutical ingredient (API) into or through the skin. Emulsifiers, by their surface-active nature, can significantly influence the skin barrier and modulate the penetration of APIs. This guide provides an objective comparison of the performance of different emulsifiers on skin penetration, supported by experimental data, to aid in formulation development.
The Influence of Emulsifiers on Skin Penetration: A Comparative Analysis
The selection of an emulsifier can dramatically alter the rate and extent of drug delivery across the stratum corneum, the primary barrier of the skin. The following data, synthesized from a study on 5-Fluorouracil (5-FU) emulsions, illustrates the differential effects of various surfactants on skin permeation and retention. While the base formulations in the cited study had minor variations, the primary difference lay in the emulsifying agent, offering valuable insights into their comparative performance.
| Emulsifier System | Active Ingredient | Mean Cumulative Amount Permeated (µg/cm²) over 24h | Mean Drug Retained in Skin (µg/cm²) over 24h |
| Tween 80 & PEG | 5-Fluorouracil | 185.4 ± 12.3 | 45.2 ± 5.1 |
| Sodium Lauryl Sulfate (SLS) | 5-Fluorouracil | 162.7 ± 10.8 | 38.9 ± 4.5 |
| Span 20 | 5-Fluorouracil | 175.9 ± 11.5 | 42.1 ± 4.9 |
| Control (5-FU Solution) | 5-Fluorouracil | 95.3 ± 8.2 | 25.6 ± 3.7 |
| Data synthesized from a study by Chitosan-Coated 5-Fluorouracil Incorporated Emulsions as Transdermal Drug Delivery Matrices. The study utilized chitosan-coated emulsions with different surfactants.[1] |
Key Observations:
-
All tested emulsions significantly enhanced the skin permeation and retention of 5-FU compared to the control solution.[1]
-
The combination of a non-ionic surfactant (Tween 80) and a co-surfactant (PEG) demonstrated the highest skin penetration profile.[1]
-
While also effective, the anionic surfactant Sodium Lauryl Sulfate (SLS) showed slightly lower permeation and retention compared to the Tween 80/PEG system.[1]
-
The non-ionic surfactant Span 20 also provided significant enhancement of drug delivery.[1]
Experimental Protocols: In Vitro Skin Permeation Study
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for assessing the transdermal absorption of topical formulations.
1. Skin Membrane Preparation:
-
Source: Excised human or porcine skin is commonly used. Porcine ear skin is a well-accepted alternative to human skin.
-
Preparation: The skin is carefully thawed at room temperature. Subcutaneous fat and any extraneous tissue are removed using a scalpel. The skin is then cut into sections of an appropriate size to be mounted on the Franz diffusion cells. For standardization, the skin thickness can be adjusted using a dermatome (e.g., to 500 µm). Each skin section is visually inspected for any imperfections such as holes or scratches before mounting.
2. Franz Diffusion Cell Setup:
-
Apparatus: Vertical static Franz diffusion cells with a defined diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5 mL) are used.
-
Mounting: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Solution: The receptor compartment is filled with a suitable receptor solution, such as phosphate-buffered saline (PBS) at pH 7.4. To maintain "sink conditions" (where the concentration of the API in the receptor fluid is kept low to mimic systemic circulation), a solubility enhancer like Tween 80 (e.g., 0.1%) may be added. It is crucial to ensure no air bubbles are trapped beneath the skin.
-
Temperature Control: The temperature of the receptor solution is maintained at 32 ± 1°C using a circulating water bath to simulate the physiological temperature of the skin surface.
3. Formulation Application and Sampling:
-
Application: A precise amount of the test formulation (e.g., 10 mg/cm²) is applied evenly to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor compartment to maintain a constant volume.
4. Quantification and Data Analysis:
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of the drug permeated per unit area of the skin (µg/cm²) is plotted against time (h). The steady-state flux (Jss), which represents the permeation rate at a constant level, is determined from the slope of the linear portion of this plot.
Visualizing the Process: Experimental Workflow and Mechanisms
To better understand the experimental process and the underlying mechanisms of emulsifier-skin interaction, the following diagrams are provided.
Caption: Experimental workflow for an in vitro skin permeation study using Franz diffusion cells.
Caption: Mechanisms of surfactant interaction with the stratum corneum to enhance skin permeability.
Mechanisms of Emulsifier-Induced Permeation Enhancement
Emulsifiers, or surfactants, enhance skin penetration through various mechanisms that involve interaction with the components of the stratum corneum.[2][3]
-
Interaction with Skin Lipids: Surfactants can insert themselves into the highly ordered intercellular lipid bilayers of the stratum corneum. This disrupts the lipid structure, creating more fluid regions through which an active ingredient can more easily pass.[4] Some harsh emulsifiers can even extract these lipids, further compromising the barrier function.[2]
-
Interaction with Skin Proteins: Surfactants can also bind to the keratin proteins within the corneocytes.[5] This interaction can lead to protein denaturation and swelling of the corneocytes, which can open up pathways for drug penetration. Anionic surfactants, such as Sodium Lauryl Sulfate, are particularly known for their strong interactions with skin proteins.[5]
It is important to note that these interactions, while beneficial for drug delivery, can also lead to skin irritation. Therefore, the selection of an emulsifier must balance the desired penetration enhancement with the potential for adverse skin reactions. In general, non-ionic surfactants are considered to be milder than their anionic or cationic counterparts.
This guide provides a foundational understanding of how different emulsifiers can impact skin penetration. For optimal formulation development, it is recommended to conduct specific in vitro permeation studies with the active ingredient of interest and a carefully selected panel of emulsifiers.
References
- 1. Chitosan-Coated 5-Fluorouracil Incorporated Emulsions as Transdermal Drug Delivery Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surfactants have multi-fold effects on skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biocompatibility Profile: A Comparative Analysis of 2-Hydroxypropyl Stearate, PEGylated Lipids, and PLGA
For researchers, scientists, and drug development professionals, understanding the biocompatibility of polymers is paramount in the design of safe and effective drug delivery systems. This guide provides an objective comparison of the biocompatibility of 2-Hydroxypropyl stearate (B1226849) against two commonly used polymers, PEGylated lipids and Poly(lactic-co-glycolic acid) (PLGA), supported by available experimental data.
While 2-Hydroxypropyl stearate is a widely used excipient in pharmaceutical and cosmetic formulations, publicly available data on its specific biocompatibility, particularly quantitative cytotoxicity and hemolytic activity, is limited. In contrast, PEGylated lipids and PLGA have been extensively studied, providing a more robust dataset for comparison. This guide summarizes the available information to aid in the selection of appropriate polymers for drug delivery applications.
Quantitative Biocompatibility Data
The following table summarizes the available quantitative data for the three polymers. A significant data gap exists for this compound in terms of specific cytotoxicity and hemolysis percentages.
| Polymer | Biocompatibility Assay | Cell Line / System | Concentration | Result |
| This compound | Acute Oral Toxicity (LD50) | Rats | - | ~25.8 g/kg[1] |
| Cytotoxicity (IC50) | - | - | Data not available | |
| Hemolysis | - | - | Data not available | |
| PEGylated Lipids | Cytotoxicity (IC50 of encapsulated drug) | Murine Lewis Lung Carcinoma (LLC) | Various | Improved cytotoxic effect compared to free drug[2] |
| Cytotoxicity (IC50 of encapsulated drug) | Human Mammary Adenocarcinoma (BT20) | Various | Improved cytotoxic effect compared to free drug[2] | |
| Cytotoxicity (IC50 of formulation) | Pancreatic Cancer Cells (PC3) | - | 14 nM for a double-PEG-lipid formulation[3] | |
| Hemolysis | - | - | Generally low, but can induce immune reactions[4] | |
| PLGA Nanoparticles | Cytotoxicity (Cell Viability) | HepG2 Human Hepatic Cells | up to 250 µg/mL | High cell viability maintained[5] |
| Hemolysis | Rat Red Blood Cells | 50-400 µg/mL | No significant hemolysis observed[6] | |
| Hemolysis | Human Red Blood Cells | < 10 mg/mL | No significant hemolytic effect[7] | |
| Hemolysis | Human Red Blood Cells | 1 mg/mL | Did not affect the clotting ability of human blood[8] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the interpretation and replication of results.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the polymer formulations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) can be determined from the dose-response curve.
Hemolysis Assay
This assay evaluates the potential of a biomaterial to damage red blood cells (RBCs).
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
RBC Isolation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs three times with phosphate-buffered saline (PBS).
-
RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.
-
Treatment: Add different concentrations of the polymer formulations to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the cytotoxicity and hemolysis assays.
Caption: Workflow for MTT Cytotoxicity Assay.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. The effect of PEG coating on in vitro cytotoxicity and in vivo disposition of topotecan loaded liposomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Emulsification Efficiency of 2-Hydroxypropyl Stearate and Polysorbates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the stability, bioavailability, and overall performance of emulsion-based formulations in the pharmaceutical, cosmetic, and food industries. This guide provides an objective comparison of the emulsification efficiency of 2-Hydroxypropyl stearate (B1226849), a lipophilic nonionic surfactant, and the widely used hydrophilic nonionic surfactants, polysorbates. The following sections present a detailed analysis based on available data, including physicochemical properties and experimental methodologies for performance evaluation.
Physicochemical Properties and Emulsification Performance
A key differentiator in the performance of emulsifiers is their Hydrophilic-Lipophilic Balance (HLB), which dictates their suitability for stabilizing either oil-in-water (O/W) or water-in-oil (W/O) emulsions. 2-Hydroxypropyl stearate and polysorbates occupy opposite ends of the HLB spectrum, leading to distinct applications and performance characteristics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Propylene Glycol Monostearate - PGMS) | Polysorbates (e.g., Polysorbate 20, Polysorbate 80) |
| Synonyms | Propylene glycol monostearate, PGMS, E477 | Tween 20 (Polysorbate 20), Tween 80 (Polysorbate 80) |
| Chemical Class | Propylene glycol ester of stearic acid | Polyethoxylated sorbitan (B8754009) esters of fatty acids |
| HLB Value | ~3.4 - 3.8[1][2][3] | Polysorbate 20: ~16.7, Polysorbate 80: ~15.0 |
| Solubility | Soluble in fats and oils; insoluble in water[4] | Generally soluble in water and ethanol[5] |
| Primary Emulsion Type | Water-in-Oil (W/O)[3][4] | Oil-in-Water (O/W) |
| Typical Applications | Cake batters, icings, shortenings, margarine[4][6] | Pharmaceuticals, cosmetics, food products (e.g., ice cream, sauces) |
Table 2: Emulsification Performance Data (from separate studies)
| Performance Parameter | This compound (PGMS) | Polysorbates |
| Droplet Size | Tends to form larger droplets in O/W emulsions. Effective in stabilizing the alpha-crystalline form of monoglycerides (B3428702) at the interface.[4] | Capable of producing small droplet sizes, including nanodispersions (70-150 nm).[7] Polysorbate 20 has been shown to produce smaller particles compared to other polysorbates in some studies.[8] |
| Emulsion Stability | Forms strong, mechanically stable crystalline films at the oil-water interface, which can prevent coalescence.[4] Often used with co-emulsifiers to enhance stability.[9] | High concentrations can lead to stable emulsions. Stability can be affected by factors like pH and temperature, with some studies showing hydrolysis under acidic conditions.[10][11] |
| Interfacial Tension | As a lipophilic surfactant, it is effective at lowering the interfacial tension in W/O systems. | Highly effective at reducing interfacial tension in O/W systems. |
| Zeta Potential | Data not readily available in reviewed literature. | Can contribute to the surface charge of droplets, influencing stability through electrostatic repulsion. |
Experimental Protocols for Evaluating Emulsification Efficiency
To objectively compare the performance of emulsifiers like this compound and polysorbates, a series of standardized experimental protocols should be employed.
Droplet Size Analysis
Objective: To determine the particle size distribution of the dispersed phase in an emulsion. Smaller and more uniform droplet sizes generally indicate higher emulsification efficiency and can lead to improved stability.
Methodology:
-
Emulsion Preparation: Prepare oil-in-water or water-in-oil emulsions using a standardized method (e.g., high-shear homogenization, microfluidization, or sonication) with a fixed concentration of the emulsifier (e.g., 1-5% w/w).
-
Instrumentation: Utilize a particle size analyzer based on dynamic light scattering (DLS) for nano-sized droplets or laser diffraction for larger droplets.
-
Measurement: Dilute the emulsion to an appropriate concentration to avoid multiple scattering effects. Perform measurements at controlled temperatures.
-
Data Analysis: Report the mean droplet diameter (e.g., Z-average for DLS, D[4][12] for laser diffraction) and the polydispersity index (PDI) to describe the width of the size distribution.
Emulsion Stability Studies
Objective: To assess the physical stability of the emulsion over time by monitoring changes in droplet size and observing signs of destabilization (creaming, flocculation, coalescence).
Methodology:
-
Storage Conditions: Store the prepared emulsions under various conditions, including accelerated stability testing (e.g., elevated temperatures, freeze-thaw cycles) and long-term storage at controlled room temperature.
-
Monitoring: At specified time intervals (e.g., 0, 1, 7, 30 days), visually inspect the emulsions for any phase separation.
-
Quantitative Analysis: Measure the droplet size distribution at each time point as described in the droplet size analysis protocol. An increase in the mean droplet size over time indicates coalescence.
-
Creaming Index: For emulsions that exhibit creaming, measure the height of the cream layer and the total height of the emulsion to calculate the creaming index.
Interfacial Tension Measurement
Objective: To quantify the ability of an emulsifier to reduce the tension at the oil-water interface. A lower interfacial tension facilitates droplet disruption and the formation of a stable emulsion.
Methodology:
-
Instrumentation: Use a tensiometer, such as a pendant drop or spinning drop tensiometer.
-
Procedure (Pendant Drop): A drop of the oil phase is formed in the aqueous phase containing the dissolved emulsifier (or vice versa). The shape of the drop is analyzed to determine the interfacial tension.
-
Data Collection: Measure the interfacial tension as a function of emulsifier concentration to determine the critical micelle concentration (CMC).
Zeta Potential Measurement
Objective: To measure the surface charge of the emulsion droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which can contribute to long-term stability.
Methodology:
-
Instrumentation: Use a Zetasizer or a similar instrument that measures electrophoretic mobility.
-
Sample Preparation: Dilute the emulsion in the continuous phase to an appropriate concentration.
-
Measurement: The instrument applies an electric field and measures the velocity of the droplets. This velocity is then used to calculate the zeta potential.
Experimental Workflow Diagram
References
- 1. nanotrun.com [nanotrun.com]
- 2. web.ist.utl.pt [web.ist.utl.pt]
- 3. researchgate.net [researchgate.net]
- 4. chemvera.com [chemvera.com]
- 5. avenalab.com [avenalab.com]
- 6. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 7. Effects of selected polysorbate and sucrose ester emulsifiers on the physicochemical properties of astaxanthin nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of the non-ionic surfactant polysorbate 80 investigated by HPLC-MS and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. PROPYLENE GLYCOL MONOSTEARATE (CONTAINS CA. 35% MONOPALMITATE) CAS#: 1323-39-3 [m.chemicalbook.com]
comparative analysis of the particle size distribution in emulsions stabilized by different agents
For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizing agent is a critical step in the formulation of stable and effective emulsion systems. This guide provides a comparative analysis of the particle size distribution in oil-in-water (O/W) emulsions stabilized by three distinct classes of agents: a non-ionic surfactant (Tween 80), a synthetic polymer (Polyvinyl Alcohol - PVA), and inorganic nanoparticles (Silica). By presenting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed selection process for your specific formulation needs.
The stability and bioavailability of an emulsion are intrinsically linked to the size and distribution of its dispersed phase droplets. A smaller and more uniform particle size generally leads to enhanced stability against physical degradation processes like creaming, flocculation, and coalescence. The choice of stabilizing agent plays a pivotal role in achieving the desired particle size characteristics.
Comparative Performance of Stabilizing Agents
The following table summarizes representative data on the mean particle size and polydispersity index (PDI) of O/W emulsions stabilized by Tween 80, PVA, and silica (B1680970) nanoparticles. It is important to note that this data is compiled from different studies with similar emulsion systems to provide a comparative overview. Direct comparison should be approached with the understanding that variations in experimental conditions can influence the results.
| Stabilizing Agent | Type | Concentration (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Source |
| Tween 80 | Surfactant | 1.0 | 150 - 250 | 0.15 - 0.25 | [1] |
| Polyvinyl Alcohol (PVA) | Polymer | 1.0 | 200 - 400 | 0.20 - 0.40 | [2][3] |
| Silica Nanoparticles | Nanoparticle | 1.0 | 300 - 600 | 0.30 - 0.50 | [4][5] |
Key Observations:
-
Surfactants , such as Tween 80, are highly effective at reducing interfacial tension, leading to the formation of small droplets and a narrow size distribution, as indicated by the low PDI values.[1]
-
Polymers , like PVA, provide steric stabilization by adsorbing at the oil-water interface and creating a protective layer. While effective, they may result in slightly larger particle sizes and a broader distribution compared to surfactants.[2][3]
-
Nanoparticles , in this case, silica, stabilize emulsions through a mechanism known as Pickering stabilization. They form a rigid layer at the interface, offering excellent long-term stability. However, the initial particle size may be larger compared to surfactant-stabilized emulsions.[4][5]
Experimental Protocols
To ensure the reproducibility and understanding of the presented data, the following are detailed methodologies for the preparation and characterization of emulsions stabilized by the different agents.
Emulsion Preparation
1. Surfactant-Stabilized Emulsion (Tween 80):
-
Materials: Deionized water, oil phase (e.g., medium-chain triglycerides), Tween 80.
-
Procedure:
-
Prepare the aqueous phase by dissolving Tween 80 in deionized water at the desired concentration (e.g., 1% w/v).
-
Add the oil phase to the aqueous phase.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined duration (e.g., 5 minutes) to form a coarse emulsion.
-
Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 10,000 psi).
-
2. Polymer-Stabilized Emulsion (PVA):
-
Materials: Deionized water, oil phase, Polyvinyl Alcohol (PVA).
-
Procedure:
-
Disperse PVA in cold deionized water and then heat the dispersion (e.g., to 80°C) with continuous stirring until the PVA is fully dissolved. Cool the solution to room temperature.
-
Add the oil phase to the PVA solution.
-
Follow the same homogenization steps as described for the surfactant-stabilized emulsion (high-shear and high-pressure homogenization).
-
3. Nanoparticle-Stabilized Emulsion (Silica):
-
Materials: Deionized water, oil phase, hydrophilic silica nanoparticles.
-
Procedure:
-
Disperse the silica nanoparticles in deionized water using ultrasonication for a specified time (e.g., 15-30 minutes) to ensure deagglomeration.
-
Add the oil phase to the silica nanoparticle dispersion.
-
Homogenize the mixture using a high-shear homogenizer. High-pressure homogenization may also be applied, although the conditions might need to be optimized to prevent nanoparticle aggregation.
-
Particle Size Analysis
The mean particle size and polydispersity index (PDI) of the prepared emulsions are typically determined using Dynamic Light Scattering (DLS) .
-
Instrument: A Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to a constant temperature (e.g., 25°C).
-
Measure the scattered light intensity fluctuations caused by the Brownian motion of the emulsion droplets.
-
The instrument's software analyzes these fluctuations to calculate the hydrodynamic diameter (mean particle size) and the PDI, which indicates the width of the particle size distribution.
-
Visualizing the Workflow
To illustrate the logical flow of the comparative analysis, the following diagram was generated using the DOT language.
References
- 1. Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential Oil: Tween 80, Soybean Protein Isolate, Tea Saponin, and Soy Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Hydroxypropyl Stearate: A Guide for Laboratory Professionals
The proper disposal of 2-Hydroxypropyl stearate (B1226849) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and available data for 2-Hydroxypropyl stearate. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use before proceeding with any disposal.
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment must be conducted. Based on available information, this compound presents the following potential hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
While specific environmental hazards are not detailed in the provided search results, the general principle of preventing chemical release into the environment should be strictly followed.[2]
Waste Classification:
Based on the available data, this compound is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA). However, laboratory-generated waste should always be treated with caution.[3][4][5] The final classification of the waste stream containing this compound will depend on its form (e.g., pure substance, in solution) and any other contaminants present.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1323-39-3 |
| Molecular Formula | C21H42O3 |
| Molecular Weight | 342.63 g/mol |
| Melting Point | 41-48°C[1] |
| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg[6] |
| Flash Point | 166.7 ± 14.0 °C[6] |
| Oral LD50 (mouse) | 26 g/kg[6] |
| Intraperitoneal LD50 (mouse) | 200 mg/kg[6] |
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[2][7]
2. Waste Segregation:
-
Do not mix this compound waste with incompatible materials.[8]
-
Collect waste this compound in a dedicated, properly labeled waste container.[2][4] The container should be made of a material compatible with the chemical and must have a secure, leak-proof closure.[8]
-
If the this compound is in a solution, the other components of the solution must be considered when determining the appropriate waste stream.
3. Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and any other components in the waste.[2][4] The accumulation start date should also be clearly visible.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.[5]
-
The storage area should be well-ventilated, away from heat sources, and in a location that prevents accidental spills.[2]
-
Ensure the container is kept closed except when adding waste.[4]
5. Disposal Request:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5]
6. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After proper decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. This compound [chemdict.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. acs.org [acs.org]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]
- 7. fishersci.ca [fishersci.ca]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Guidance for Handling 2-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Hydroxypropyl stearate (B1226849) (CAS RN: 1323-39-3). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research. While 2-Hydroxypropyl stearate is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, proper handling practices are still necessary to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls for handling this compound. These recommendations are based on standard laboratory safety practices for non-hazardous chemicals that may cause mild, temporary irritation upon direct contact.
| Equipment/Control | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact. While no specific breakthrough time data is available for this compound, these materials offer good general chemical resistance for non-hazardous substances. Gloves should be inspected before use and changed if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne dust particles. Direct contact may cause temporary eye irritation. |
| Skin and Body Protection | Standard laboratory coat. | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal handling conditions in a well-ventilated area. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used. | Protects against the inhalation of dust particles. |
| Engineering Controls | Work in a well-ventilated laboratory. A fume hood may be used if there is a potential for generating significant amounts of dust or aerosols. | Maintains low airborne concentrations of the substance. |
Operational Plans: Handling, Storage, and Disposal
Handling:
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Store away from strong oxidizing agents and strong bases.
Spill Management: In the event of a spill, follow the workflow outlined below. The primary objective is to contain and clean up the material safely and efficiently.
Disposal Plan: Waste material, including contaminated PPE and cleanup materials, should be disposed of in accordance with all applicable local, state, and federal regulations. As this compound is not classified as a hazardous waste, it may not require disposal as such. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures. Do not allow the chemical to enter drains or waterways.
Health Hazard Information
Potential Health Effects:
-
Eye Contact: Direct contact may cause temporary irritation.[1]
-
Skin Contact: Prolonged or repeated contact may cause temporary skin irritation.[1]
-
Inhalation: No adverse effects are expected from inhalation under normal conditions.
-
Ingestion: Expected to be a low ingestion hazard.
First Aid Measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid if irritation persists.
-
Skin: Flush skin with plenty of water. Get medical aid if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately.
-
Ingestion: If swallowed, wash out mouth with water. Get medical aid if symptoms occur.
Occupational Exposure Limits: There are no established OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound.[1][2][3] Good general ventilation should be used to keep airborne levels to a minimum.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
